molecular formula C19H24N4O4S2 B149344 Einecs 256-325-5 CAS No. 47623-98-3

Einecs 256-325-5

Cat. No.: B149344
CAS No.: 47623-98-3
M. Wt: 436.6 g/mol
InChI Key: VJYNRXFXHKIGLT-UHFFFAOYSA-N
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Description

fluorescent probe for membrane potentials

Properties

IUPAC Name

5-[3-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S2/c1-5-20-14(24)12(15(25)21(6-2)18(20)28)10-9-11-13-16(26)22(7-3)19(29)23(8-4)17(13)27/h9-12H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYNRXFXHKIGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(C(=O)N(C1=S)CC)C=CC=C2C(=O)N(C(=S)N(C2=O)CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90963892
Record name 5-[3-(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)prop-1-en-1-yl]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47623-98-3
Record name DiSBAC2(3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=47623-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(1,3-diethylthiobarbiturate)trimethineoxonol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047623983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[3-(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)prop-1-en-1-yl]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Optimization and Application of Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol (DiSBAC2(3)) in Membrane Potential Assays

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Teams, High-Throughput Screening Groups From: Senior Application Scientist, Bio-Assay Development Subject: Technical Whitepaper: Optimization and Application of Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol (DiSBAC2(3))

Executive Summary

This technical guide provides a comprehensive analysis of Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol (commonly abbreviated as DiSBAC2(3) ), a potentiometric probe critical for ion channel drug discovery. Unlike fast-response styryl dyes (e.g., ANEPPS), DiSBAC2(3) is a "slow-response" anionic oxonol dye that operates via a Nernstian redistribution mechanism.

While DiSBAC2(3) can be used as a standalone intensity probe, its primary industrial application is as the Fluorescence Resonance Energy Transfer (FRET) acceptor in Voltage Sensor Probe (VSP) assays, paired with the coumarin donor CC2-DMPE . This guide details the photophysical properties, mechanistic pathways, and optimized protocols required to integrate DiSBAC2(3) into robust High-Throughput Screening (HTS) workflows.

Part 1: Photophysical Properties & Spectral Characteristics

Understanding the spectral behavior of DiSBAC2(3) is a prerequisite for filter selection and assay optimization. The dye exhibits solvatochromism, meaning its fluorescence intensity and quantum yield are significantly enhanced in a lipid-rich environment compared to an aqueous buffer.

Spectral Maxima
PropertyWavelength (λ)Conditions
Excitation Max (λ_ex) 535 nm Bound state (Lipid/Protein environment)
Emission Max (λ_em) 560 nm Bound state (Lipid/Protein environment)
Stokes Shift ~25 nmFacilitates separation of excitation/emission
Extinction Coefficient ~200,000 cm⁻¹M⁻¹High absorptivity
Solvatochromic Behavior
  • Aqueous State: In buffer, DiSBAC2(3) is weakly fluorescent due to quenching by water molecules.

  • Lipid-Bound State: Upon binding to hydrophobic pockets (membranes or intracellular proteins), the quantum yield increases dramatically, and the emission spectrum red-shifts. This property allows the dye to function as a signal-to-noise amplifier: dye molecules contributing to background noise (aqueous) are naturally "quiet" compared to the signal-generating molecules (bound).

Part 2: Mechanisms of Action

DiSBAC2(3) is versatile, functioning through two distinct mechanisms depending on the experimental design.

Mechanism A: The FRET Voltage Sensor (Industry Standard)

In HTS environments (e.g., FLIPR, FDSS systems), DiSBAC2(3) is paired with CC2-DMPE , a membrane-impermeant coumarin phospholipid donor.

  • Resting State (Hyperpolarized): The cell interior is negative. The anionic DiSBAC2(3) is repelled to the outer leaflet of the plasma membrane. Here, it is in close proximity (<10 nm) to the membrane-bound CC2-DMPE.

    • Result: Efficient FRET.[1] Excitation of CC2-DMPE (405 nm) results in emission from DiSBAC2(3) (560 nm).

  • Depolarized State: As the membrane potential becomes positive, DiSBAC2(3) translocates to the inner leaflet via electrophoresis. CC2-DMPE remains anchored on the outer leaflet.[2]

    • Result: FRET is disrupted. Donor emission (460 nm) increases; Acceptor emission (560 nm) decreases.

Mechanism B: Single-Wavelength Redistribution

When used alone, DiSBAC2(3) acts as a redistribution dye.

  • Depolarization: The inside of the cell becomes less negative, allowing the anionic dye to enter the cell and bind to intracellular membranes.[3]

  • Signal: Increase in fluorescence intensity (560 nm).

  • Note: This mechanism is slower than the FRET method and is less ratiometric, making it more susceptible to artifacts from cell number variations.

Mechanistic Visualization

The following diagram illustrates the FRET-based mechanism, which provides the fastest response time for this class of dye (~500ms).

VSP_Mechanism cluster_0 Resting Potential (-70mV) cluster_1 Depolarization (+20mV) CC2_Rest CC2-DMPE (Outer Leaflet) DiSBAC_Rest DiSBAC2(3) (Outer Leaflet) CC2_Rest->DiSBAC_Rest Energy Transfer FRET_Signal High FRET (Red Emission) DiSBAC_Rest->FRET_Signal CC2_Depol CC2-DMPE (Outer Leaflet) DiSBAC_Depol DiSBAC2(3) (Inner Leaflet) Blue_Signal Donor Emission (Blue Signal) CC2_Depol->Blue_Signal Direct Emission Stimulus Ion Channel Activation cluster_1 cluster_1 Stimulus->cluster_1 Dye Translocation cluster_0 cluster_0 cluster_0->Stimulus

Caption: Figure 1. Voltage Sensor Probe (VSP) Mechanism.[2][3][4] At resting potential, the FRET pair is co-localized.[4] Upon depolarization, the anionic acceptor translocates, breaking FRET.[3]

Part 3: Experimental Optimization & Protocols

Success with DiSBAC2(3) relies on strict control of loading conditions to prevent solubility artifacts and ensure physiological relevance.

Reagent Preparation
  • Stock Solution: Dissolve DiSBAC2(3) in high-quality anhydrous DMSO to 10-20 mM.

    • Critical: Store at -20°C in aliquots, protected from light. Avoid repeated freeze-thaw cycles.

  • Solubility Warning: DiSBAC2(3) is hydrophobic. In aqueous buffers, concentrations >20 µM may precipitate. Always use a surfactant (e.g., Pluronic F-127) or carrier if higher loading is required, though standard protocols rarely exceed 10 µM.

Standard FRET Loading Protocol (384-well Format)

This protocol is optimized for adherent cell lines (CHO, HEK293) expressing ion channels.

Materials:

  • Assay Buffer: HBSS (Hank's Balanced Salt Solution) + 20 mM HEPES, pH 7.4.[5]

  • FRET Pair: CC2-DMPE (Donor) and DiSBAC2(3) (Acceptor).[2][3][4]

  • Quencher (Optional): VABSC-1 (reduces extracellular background fluorescence).

Workflow:

  • Cell Plating: Seed cells (10k-15k/well) in black-wall, clear-bottom poly-D-lysine coated plates 24 hours prior.

  • Dye Loading (Two-Step vs. One-Step):

    • One-Step (Recommended for HTS): Prepare a 2X loading buffer containing 10 µM CC2-DMPE and 2-4 µM DiSBAC2(3) in Assay Buffer.

    • Note: Some protocols load CC2-DMPE first, wash, then add DiSBAC2(3).[2] The mix-and-read (no-wash) approach is preferred for throughput but requires background suppression (VABSC-1).

  • Incubation: Add equal volume of 2X Loading Buffer to cells. Incubate for 30-45 minutes at Room Temperature (25°C) in the dark.

    • Senior Scientist Insight: Avoid 37°C for loading if possible; room temperature often yields more stable baselines for oxonol dyes.

  • Compound Addition: Transfer to FLIPR/FDSS. Add test compounds.

  • Detection:

    • Excitation: 405 nm (excites CC2-DMPE).

    • Emission 1 (Donor): 460 nm (Blue).

    • Emission 2 (Acceptor): 560-580 nm (Red).

    • Readout: Ratio = Emission 1 / Emission 2 (or Em2/Em1 depending on software convention).

HTS Workflow Diagram

HTS_Workflow Start Cell Culture (HEK293/CHO) Prep Plate Seeding 384-well Black/Clear Start->Prep Load Dye Loading CC2-DMPE (5µM) + DiSBAC2(3) (10µM) + VABSC-1 Quencher Prep->Load 24h growth Incubate Incubation 30-45 min @ RT (Dark) Load->Incubate Read FLIPR/FDSS Read Ex: 405nm | Em: 460/560nm Incubate->Read Analysis Ratiometric Analysis Calculate Response/Baseline Read->Analysis Real-time kinetics

Caption: Figure 2. High-Throughput Screening Workflow for FRET-based Membrane Potential Assays.

Part 4: Troubleshooting & Validation

Common Artifacts
  • Signal Drift: Oxonol dyes can be temperature sensitive. Ensure the plate reader is equilibrated to the incubation temperature.

  • "Sticky" Compounds: DiSBAC2(3) is hydrophobic.[4] Highly lipophilic library compounds may interact directly with the dye, causing false positives.

    • Validation: Run a "dye-only" control (no cells) to check for compound-dye interactions.

Signal-to-Noise Optimization

If the assay window is small (Z' < 0.5):

  • Titrate DiSBAC2(3): Lower concentrations (e.g., 2 µM) often improve the Z' factor by reducing background, even if total raw signal decreases.

  • Use VABSC-1: This non-fluorescent quencher suppresses extracellular dye signal, effectively "cleaning" the FRET signal to originate only from the membrane interface.

  • Check Cell Health: Depolarized (unhealthy) cells will pre-load DiSBAC2(3) into the interior, saturating the signal before the assay begins.

References

  • Thermo Fisher Scientific. Voltage Sensor Probes (VSP) Mechanism and Protocols. Retrieved from

  • González, J. E., & Tsien, R. Y. (1997). Improved indicators of cell membrane potential that use fluorescence resonance energy transfer.[1][4] Chemistry & Biology.[5][6][7][8] Retrieved from

  • Molecular Devices. FLIPR Membrane Potential Assay Kit Guide. Retrieved from

  • AAT Bioquest. DiSBAC2(3) Product Datasheet and Spectral Properties. Retrieved from

  • Hamamatsu Photonics. FRET-based Voltage Sensor dyes for Drug Screening. Retrieved from

Sources

Technical Guide: DiSBAC2(3) Membrane Potential Sensing

Author: BenchChem Technical Support Team. Date: February 2026

Topic: DiSBAC2(3) Mechanism of Action & Experimental Framework Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Discovery Scientists

Mechanism, FRET Methodologies, and High-Throughput Protocols

Executive Summary

DiSBAC2(3) (Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol) is a slow-response, anionic voltage-sensitive dye (VSD). Unlike fast-response styryl dyes (e.g., ANEPPS) that operate via electrochromism, DiSBAC2(3) functions via transmembrane redistribution . Its primary utility in modern drug discovery lies in FRET-based Voltage Sensor Probes (VSP) , where it acts as a mobile acceptor paired with a membrane-bound coumarin donor (CC2-DMPE).[1] This ratiometric system offers high sensitivity (up to 100% signal change per 100 mV) and artifact correction, making it the gold standard for high-throughput screening (HTS) of ion channels like NaV1.7, hERG, and GABAA.

Mechanism of Action

The Nernstian Equilibrium (Single-Wavelength Mode)

DiSBAC2(3) is a lipophilic anion. Its distribution between the extracellular space and the plasma membrane (or cytosol) is governed by the membrane potential (


) according to the Nernst equation.
  • Resting State (Hyperpolarized, e.g., -70 mV): The negative intracellular potential repels the anionic dye, forcing it to accumulate at the extracellular interface or remain in the buffer. Fluorescence is low (quenched in aqueous solution).

  • Depolarized State (e.g., -10 mV): As the negative charge inside the cell diminishes, the repulsive force weakens. DiSBAC2(3) enters the membrane hydrophobic core. Upon binding to intracellular proteins and lipids, its fluorescence quantum yield increases significantly (unquenching).

The FRET System (The "VSP" Standard)

In high-precision applications, DiSBAC2(3) is rarely used alone due to artifacts from cell volume changes or uneven loading. Instead, it is paired with CC2-DMPE , a coumarin-phospholipid donor that anchors exclusively to the outer leaflet of the plasma membrane.[1]

  • Donor: CC2-DMPE (Ex: 405 nm / Em: 460 nm). Fixed on the outer leaflet.

  • Acceptor: DiSBAC2(3) (Ex: 530 nm / Em: 560 nm).[2][3] Mobile across the membrane.

The FRET Switch:

  • Resting (-70 mV): DiSBAC2(3) is repelled to the outer leaflet , bringing it within Förster radius (~1-10 nm) of CC2-DMPE.

    • Result: High FRET efficiency. Excitation at 405 nm yields strong Red (560 nm) emission.

  • Depolarization (-10 mV): DiSBAC2(3) translocates to the inner leaflet . The physical separation increases beyond the Förster radius.

    • Result: FRET is disrupted. Excitation at 405 nm yields strong Blue (460 nm) emission (Donor recovery) and reduced Red emission.

This mechanism allows for a Ratiometric Readout (Blue/Red or Red/Blue) , canceling out variations in dye loading and cell number.

Mechanistic Visualization[4]

VSP_Mechanism cluster_0 Resting State (-70 mV) cluster_1 Depolarized State (-10 mV) Resting_Pot Negative Interior (Repulsion) Dye_Loc_Rest DiSBAC2(3) on Outer Leaflet Resting_Pot->Dye_Loc_Rest Anion Repelled Depol_Pot Less Negative Interior Resting_Pot->Depol_Pot Ion Channel Activation FRET_High High FRET (Red Emission) Dye_Loc_Rest->FRET_High Close to CC2-DMPE Dye_Loc_Depol DiSBAC2(3) moves to Inner Leaflet Depol_Pot->Dye_Loc_Depol Anion Enters FRET_Low Low FRET (Blue Emission) Dye_Loc_Depol->FRET_Low Separated from CC2-DMPE

Caption: DiSBAC2(3) translocation mechanism in a FRET pair with CC2-DMPE. Depolarization increases donor-acceptor distance, reducing FRET.

Technical Specifications

PropertySpecificationNotes
Chemical Name Bis-(1,3-diethylthiobarbituric acid)trimethine oxonolAnionic, lipophilic oxonol.[1]
Excitation (Max) 535 nmIn methanol/lipids.
Emission (Max) 560 nmSignificant red-shift upon membrane binding.[4]
Response Time Slow (Seconds to Minutes)Limited by membrane translocation kinetics. Not for single Action Potentials.[5]
Solubility DMSOStock solutions (10-20 mM) stable at -20°C.
Kd (Binding) ~2 µMEffective loading concentration typically 2-10 µM.
FRET Partner CC2-DMPECoumarin-phospholipid donor (Ex 405 / Em 460).
Sensitivity ~1% per mV (Intensity)~10-20% per 100mV (FRET)FRET sensitivity is highly dependent on donor/acceptor ratio.

Experimental Protocols

Reagent Preparation
  • VAB (Voltage Assay Buffer): HBSS or specialized buffer (e.g., 160 mM NaCl, 4.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4). Critical: Exclude BSA/Serum during loading as they bind the dye.

  • CC2-DMPE Stock: 5 mM in DMSO.

  • DiSBAC2(3) Stock: 10-20 mM in DMSO.

  • VABSC-1 (Optional): Background suppressor dye, useful for wash-free assays.

High-Throughput FRET Loading Protocol

This protocol assumes a 96/384-well plate format for adherent cells (e.g., CHO, HEK293).

Step 1: Cell Preparation

  • Plate cells to reach 70-80% confluence.

  • Remove culture medium and wash 1x with VAB.

Step 2: Loading Solution A (Donor)

  • Prepare 5 µM CC2-DMPE in VAB containing 0.02% Pluronic F-127.

  • Note: Pluronic is essential for dispersing the hydrophobic lipid.

  • Add to cells and incubate for 30 minutes at Room Temperature (RT) in the dark.

Step 3: Loading Solution B (Acceptor)

  • Prepare 10 µM DiSBAC2(3) in VAB.

  • Optional: Add VABSC-1 (250 µM) if performing a "no-wash" assay to quench extracellular fluorescence.

  • Add directly to cells (do not remove Solution A if using no-wash, otherwise wash 1x before adding).

  • Incubate for 30 minutes at RT in the dark.

Step 4: Assay & Detection

  • Transfer plate to HTS reader (e.g., FLIPR, FDSS).

  • Excitation: 405 nm (excites CC2-DMPE).

  • Emission 1 (Blue): 460 nm (Donor).

  • Emission 2 (Red): 580 nm (Acceptor FRET).

  • Baseline: Record for 10-30 seconds.

  • Stimulation: Inject compound (agonist/antagonist) or High K+ buffer.

  • Read: Monitor kinetics for 2-5 minutes.

Workflow Diagram

Protocol_Workflow Start Cell Plating (70-80% Confluence) Wash Wash with VAB (Remove Serum) Start->Wash Load_Donor Load CC2-DMPE (5 µM, 30 min, RT) Wash->Load_Donor Load_Acceptor Load DiSBAC2(3) (10 µM, 30 min, RT) Load_Donor->Load_Acceptor Sequential Loading Read_Base Read Baseline (Ex 405 / Em 460 & 580) Load_Acceptor->Read_Base Inject Inject Compound/High K+ Read_Base->Inject Analysis Calculate Ratio (Em460 / Em580) Inject->Analysis

Caption: Sequential loading workflow for FRET-based voltage assays. Serum removal is critical to prevent dye sequestration.

Data Analysis & Interpretation

Ratiometric Calculation

The primary output is the Emission Ratio . There are two common conventions; ensure consistency:

  • Blue/Red Ratio (Donor/Acceptor):

    
    
    
    • Resting: Low Ratio (High FRET).

    • Depolarization: Ratio Increases (FRET loss).

    • Advantage:[4][6] Intuitively follows the "activation" curve direction.

  • Response Normalization:

    
    
    
Z-Factor (Screening Quality)

For HTS, the Z-factor validates the assay window.



  • 
    : Mean and SD of positive control (e.g., High K+ or standard blocker).
    
  • 
    : Mean and SD of negative control (vehicle).
    
  • Target: Z > 0.5 indicates a robust assay.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background (Red) Dye sticking to plastic or extracellular proteins.Use VABSC-1 suppressor; Ensure serum-free buffer; Use "Non-binding surface" (NBS) plates.
Low Signal Window Suboptimal Donor/Acceptor ratio.Titrate DiSBAC2(3) (2-20 µM). Excess acceptor can quench donor excessively (inner filter effect).
Slow Kinetics Dye aggregation.Ensure Pluronic F-127 is used with CC2-DMPE; Vortex stocks vigorously before dilution.
Toxicity Dye concentration too high or incubation too long.Reduce loading time to 20 min; Lower DiSBAC2(3) to 2-5 µM.
Inverted Signal Wrong filter set or calculation.Verify Ex 405nm. Confirm "Blue/Red" vs "Red/Blue" calculation logic.

References

  • Gonzalez, J. E., & Tsien, R. Y. (1995). Voltage sensing by fluorescence resonance energy transfer in single cells. Biophysical Journal, 69(4), 1272–1280. Link

  • Gonzalez, J. E., & Maher, M. P. (2002). Cellular fluorescent indicators and voltage sensor probes. Receptors and Channels, 8(5-6), 283–295. Link

  • Thermo Fisher Scientific. Voltage Sensor Probes (VSP) Product Information & Protocols. Thermo Fisher User Guide. Link

  • Vertex Pharmaceuticals (Maher et al.). Application of the VIPR technology to HTS of ion channel targets. Assay and Drug Development Technologies. Link

  • Chanda, B., & Bezanilla, F. (2002). Tracking voltage-dependent conformational changes in Na+ channels: depolarization leads to an outward movement of the S4 segment. Journal of General Physiology, 120(5), 629–645. Link

Sources

CAS 47623-98-3 molecular weight and solubility data

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS 47623-98-3 (DiSBAC2(3)) Molecular Weight and Solubility Data Content Type: Technical Monograph & Operational Guide Audience: Researchers, Senior Scientists, and Assay Development Leads

Physicochemical Characterization & Solubility Optimization

Executive Summary

DiSBAC₂(3) (Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol) is a slow-response, anionic, voltage-sensitive fluorescent probe.[1] Unlike cationic carbocyanines that accumulate in mitochondria, the anionic nature of DiSBAC₂(3) ensures it is excluded from mitochondria, making it a gold standard for isolating plasma membrane potential changes in high-throughput screening (HTS) and flow cytometry.[2]

This guide provides a validated physicochemical profile, focusing on solubility limits, reconstitution protocols, and stability factors critical for reproducible assay data.

Chemical Identity & Physicochemical Properties

Data aggregated from mass spectrometry and HPLC standards.

ParameterTechnical Specification
CAS Registry Number 47623-98-3
Common Name DiSBAC₂(3)
IUPAC Name 5-[(3-(1,3-diethyl-4,6-dioxo-2-thioxo-5-pyrimidinyl)-2-propenylidene]-1,3-diethyl-2-thioxo-4,6(1H,5H)-pyrimidinedione
Molecular Formula C₁₉H₂₄N₄O₄S₂
Molecular Weight 436.55 g/mol
Appearance Brown to purple/black solid powder
Charge (Physiological pH) Anionic (-1)
Excitation / Emission 535 nm / 560 nm (in MeOH/DMSO)

Scientist’s Note: The molecular weight of 436.55 g/mol is the free acid/neutral form. Ensure you are not using a salt form (e.g., sodium salt), which would alter the gravimetric calculations for molarity.

Solubility Profile & Reconstitution Data

Solubility is the primary variable affecting assay reproducibility. DiSBAC₂(3) is lipophilic and poorly soluble in aqueous buffers alone.

Quantitative Solubility Data
SolventSolubility Limit (Approx.)Molarity EquivalentSuitability
DMSO (Anhydrous) ~125 mg/mL ~286 mMRecommended for Stock
Ethanol (Abs.) Soluble (>10 mg/mL)>20 mMAlternative Stock
Water / PBS Insoluble (<0.1 mg/mL)N/AUnsuitable for Stock
Cell Culture Media Soluble (Working Conc.)µM rangeOnly after dilution
Critical Reconstitution Protocol

Objective: Prepare a stable 10 mM stock solution. Why this matters: Direct dissolution in aqueous media causes microprecipitation, leading to fluorescent artifacts ("bright spots") that skew image analysis.

Step-by-Step Methodology:

  • Equilibration: Allow the product vial to warm to Room Temperature (RT) before opening. Prevents condensation moisture from degrading the hygroscopic powder.

  • Solvent Selection: Use high-grade anhydrous DMSO (Dimethyl Sulfoxide).[3] Avoid "wet" DMSO (stored loosely capped), as water content >0.1% drastically reduces solubility.

  • Calculation:

    • Target Concentration: 10 mM[4]

    • Formula:

      
      
      
    • Example: For 5 mg of DiSBAC₂(3), add 1.145 mL of DMSO.[1][4]

  • Dissolution: Vortex vigorously for 30–60 seconds. Sonicate for 5 minutes if visible particulates remain.

  • Validation: Visually inspect for clarity. The solution should be a deep purple/magenta without turbidity.

Stability & Storage Architecture

Fluorescent probes are susceptible to photobleaching and hydrolysis.

  • Solid State: Store at -20°C, desiccated, protected from light. Shelf life: >12 months.

  • Stock Solution (DMSO):

    • -80°C: Stable for 6 months.[4]

    • -20°C: Stable for 1 month.

    • Constraint: Avoid repeated freeze-thaw cycles.[4][3] Aliquot into single-use volumes (e.g., 20–50 µL) immediately after preparation.

Biological Mechanism & Workflow Visualization

DiSBAC₂(3) operates via a redistribution mechanism .

  • Resting State (Polarized): The cell interior is negative; the anionic dye is repelled and resides in the extracellular space or membrane outer leaflet (low fluorescence).

  • Depolarization: The cell interior becomes less negative; dye enters the cell, binding to hydrophobic intracellular proteins/membranes.[5]

  • Signal: Fluorescence intensity increases (Quantum Yield enhancement upon protein binding).[6]

Experimental Workflow Diagram

The following logic flow illustrates the preparation and application of the probe, ensuring minimal background noise.

DiSBAC_Workflow cluster_0 Critical Quality Attribute Stock Stock Prep (10mM in DMSO) Aliquot Aliquot & Freeze (-20°C, Dark) Stock->Aliquot Immediate Intermediate Intermediate Dilution (2-5X Working Conc) Buffer + 0.02% Pluronic F-127 Stock->Intermediate Dilute 1:1000+ Aliquot->Intermediate Thaw once Loading Cell Loading (Final: 0.5 - 2 µM) Intermediate->Loading Add to Media Incubation Equilibration (30 min @ RT) Loading->Incubation Slow Response Imaging Data Acquisition (Ex 535 / Em 560) Incubation->Imaging Depolarization Event

Figure 1: Operational workflow for DiSBAC₂(3) preparation. Note the intermediate dilution step with Pluronic F-127, which prevents dye aggregation when transitioning from DMSO to aqueous buffer.

References
  • Chemical Identity & Constants: CAS Common Chemistry. DiSBAC2(3) - CAS Registry Number 47623-98-3.[7][4][8] Link

  • Solubility Data: MedChemExpress. DiSBAC2(3) Technical Data Sheet & Solubility Table. Link

  • Spectral & Application Data: Thermo Fisher Scientific. Slow-Response Probes—Section 22.3 (DiBAC Dyes). Link

  • Protocol Validation: AAT Bioquest. Product Information: DiSBAC2(3). Link

Sources

slow-response voltage-sensitive dyes for ion channel screening

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Electrophysiology at Scale: A Technical Guide to Slow-Response Voltage-Sensitive Dyes in Ion Channel Screening

Executive Summary

In the hierarchy of high-throughput screening (HTS) technologies, slow-response voltage-sensitive dyes (VSDs) occupy a critical niche. Unlike patch-clamp (gold standard, low throughput) or fast-response styryl dyes (high temporal resolution, low sensitivity), slow-response dyes utilize a transmembrane redistribution mechanism to deliver ratiometric signals with sensitivities approaching 1% fluorescence change per millivolt.

This guide details the operational mechanics, experimental optimization, and data integrity protocols for the industry-standard FRET-based voltage sensor probes (VSPs), specifically the CC2-DMPE / DiSBAC₂(3) system.

Part 1: Mechanistic Foundations

To optimize an assay, one must understand the physical chemistry driving the signal. Slow-response dyes do not sense voltage through electrochromism (electron cloud shifting); they sense it through Nernstian equilibrium .

The Redistribution Mechanism

Slow-response dyes are typically lipophilic anions (e.g., bis-oxonols).

  • Resting State (Negative Interior): The cell’s negative membrane potential (

    
    ) repels the negatively charged dye, forcing it to accumulate on the extracellular face of the membrane or remain in the aqueous buffer.
    
  • Depolarized State (Positive/Less Negative Interior): As

    
     becomes positive (or less negative) due to ion channel blockage or activation, the electrostatic repulsion decreases. The dye follows the Nernst potential, migrating into the hydrophobic membrane interior or translocating to the intracellular face.
    
The FRET Advantage (VSPs)

While single-wavelength dyes (e.g., DiBAC₄(3)) are functional, they suffer from artifacts due to cell number variations and dye piping. The Voltage Sensor Probe (VSP) system solves this using Fluorescence Resonance Energy Transfer (FRET).[1][2][3][4]

  • The Donor (Anchor): CC2-DMPE (Coumarin-phospholipid).[1][2][4][5] It has a phospholipid tail and binds irreversibly to the outer leaflet of the plasma membrane. It is immobile. (Excitation: ~405 nm, Emission: ~460 nm Blue).

  • The Acceptor (Sensor): DiSBAC₂(3) (Bis-oxonol). It is mobile and negatively charged. (Absorbance overlaps with Donor emission; Emission: ~580 nm Orange).

The Signaling Logic:

  • Resting (

    
    ):  DiSBAC₂(3) is repelled to the outer leaflet, sitting physically close to CC2-DMPE. High FRET  occurs. (Blue Quenched, Orange High).
    
  • Depolarization (

    
    ):  DiSBAC₂(3) moves to the inner leaflet, distancing itself from CC2-DMPE. FRET is disrupted . (Blue Recovers, Orange Decreases).
    

Part 2: Visualization of the Signaling Pathway

The following diagram illustrates the molecular mechanics of the FRET-based VSP system during a screening event.

VSP_Mechanism cluster_0 Resting State (-70mV) cluster_1 Depolarized State (-10mV) Resting_Membrane Plasma Membrane (Polarized) Event Ion Channel Modulation Resting_Membrane->Event Donor_Rest CC2-DMPE (Donor) Outer Leaflet Acceptor_Rest DiSBAC2(3) (Acceptor) Outer Leaflet (Repelled) Donor_Rest->Acceptor_Rest Distance < 10nm High FRET Acceptor_Active DiSBAC2(3) (Acceptor) Inner Leaflet (Attracted) Acceptor_Rest->Acceptor_Active Translocation (Seconds) Depol_Membrane Plasma Membrane (Depolarized) Donor_Active CC2-DMPE (Donor) Outer Leaflet Donor_Active->Acceptor_Active Distance > 10nm FRET Disrupted Event->Depol_Membrane Na+/Ca2+ Influx or K+ Block

Caption: Figure 1. Mechanism of CC2-DMPE/DiSBAC₂(3) FRET pair. Depolarization drives the acceptor away from the donor, increasing the Blue/Orange emission ratio.

Part 3: Experimental Design & Optimization

Successful VSD assays require strict control over dye loading and buffer composition.

Reagent Preparation
  • CC2-DMPE Stock: Dissolve in DMSO. Store at -20°C. Critical: This lipid is sticky; avoid glass containers after dilution.

  • DiSBAC₂(3) Stock: Dissolve in DMSO. Critical: Highly sensitive to light.

  • VAB (Voltage Assay Buffer):

    • Standard: 160 mM NaCl, 4.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM Glucose, 10 mM HEPES (pH 7.4).[3]

    • Chloride-Free (for Cl- channels): Substitute NaCl/KCl with Na-Gluconate/K-Gluconate.

Step-by-Step Protocol (Adherent Cells)
  • Cell Plating:

    • Plate cells (e.g., CHO-K1, HEK293) in black-wall, clear-bottom 96/384-well plates.

    • Target confluence: 80-90% . Over-confluence leads to dye stacking; under-confluence reduces signal-to-background (S/B).

  • Dye Loading (The "Two-Step" vs. "Mix" Method):

    • Recommendation: Use a premixed loading solution for consistency in HTS.

    • Loading Buffer: VAB + Pluronic F-127 (0.02% - 0.04% final). Pluronic is mandatory to solubilize DiSBAC.

    • Concentrations:

      • CC2-DMPE: 5 µM - 10 µM.

      • DiSBAC₂(3): 2 µM - 10 µM.

    • Optimization: Titrate DiSBAC concentration. Too high = quenching of donor even at rest (low dynamic range). Too low = insufficient FRET.

  • Incubation:

    • Incubate for 30–45 minutes at Room Temperature (RT) in the dark.

    • Note: Unlike Calcium assays, do not wash the cells after loading if using DiSBAC₂(3). The dye equilibrium with the supernatant maintains the Nernstian response.

  • Background Suppression (Optional):

    • Add VABSC-1 (Voltage Assay Background Suppression Compound) if high extracellular fluorescence is observed.

  • Compound Addition & Reading:

    • Instrument: FLIPR (Molecular Devices), FDSS (Hamamatsu), or similar.

    • Excitation: 405 nm.

    • Emission 1: 460 nm (Blue - Donor).

    • Emission 2: 580 nm (Orange - Acceptor).

    • Read Mode: Kinetic (read every 1-2 seconds for 120 seconds).

Part 4: Data Analysis & Artifact Management

Ratiometric Calculation

Raw fluorescence data is prone to artifacts. Calculate the Emission Ratio (


) for every time point (

):


  • Depolarization:

    
     Increases.
    
  • Hyperpolarization:

    
     Decreases.[6]
    
Normalization

To compare wells, normalize to the baseline (


) taken before compound addition:


Quality Control: The Z-Factor

For HTS validation, the Z-factor must be


.


  • 
    : Standard deviation of positive (high K+) and negative (buffer) controls.
    
  • 
    : Means of positive and negative controls.[7]
    
Common Artifacts & Solutions
ArtifactSymptomRoot CauseSolution
Edge Effect Outer wells show higher variance/drift.Temperature gradients or evaporation.[8]Incubate plates at RT for 20 min before reading; use thermal seal.
Dye Crash Spotty fluorescence; low signal.DiSBAC precipitation.Ensure Pluronic F-127 is fresh; do not freeze-thaw dye stocks repeatedly.
Slow Drift Baseline ratio changes over minutes.Temperature shift affecting Nernst equilibrium.Maintain strict temperature control (25°C) inside the reader.
Compound Fluorescence Instant spike in Blue or Orange channel upon addition.Autofluorescent test compounds.[8]Run a "cell-free" dye control plate to flag interferents.

Part 5: Comparative Analysis

Why choose slow-response VSDs over other modalities?

FeatureSlow VSDs (FRET)Fast VSDs (Styryl)Patch Clamp (Auto)
Mechanism Transmembrane RedistributionElectrochromic (Stark Effect)Direct Electrical
Response Time Seconds to MinutesMicrosecondsReal-time
Sensitivity High (~1% / mV)Low (<0.1% / mV)Exact (mV)
Throughput Ultra-High (384/1536 well)HighMedium/Low
Primary Use HTS (Blockers/Activators)Action Potential ProfilingMechanism of Action

Part 6: Workflow Visualization

Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Step1 Plate Cells (24h prior) Target: 80% Confluence Step2 Prepare Loading Buffer VAB + Pluronic + CC2-DMPE + DiSBAC Step1->Step2 Step3 Load Cells (No Wash for DiSBAC2) 30-45 min @ RT (Dark) Step2->Step3 Step4 Baseline Read (10s) Ex: 405nm | Em: 460/580nm Step3->Step4 Step5 Inject Compound (Agonist/Antagonist) Step4->Step5 Step6 Kinetic Read (120s) Monitor Ratio Change Step5->Step6 Step7 Calculate Ratio (Blue/Orange) Step6->Step7 Step8 Normalize to Baseline Step7->Step8 Step9 Z-Factor Calculation Step8->Step9

Caption: Figure 2. End-to-end workflow for High-Throughput Screening using Slow-Response VSDs.

References

  • Gonzalez, J. E., & Tsien, R. Y. (1995). Voltage sensing by fluorescence resonance energy transfer in single cells. Biophysical Journal, 69(4), 1272–1280. [Link]

  • Gonzalez, J. E., & Tsien, R. Y. (1997). Improved indicators of cell membrane potential that use fluorescence resonance energy transfer. Chemistry & Biology, 4(4), 269–277. [Link]

  • Molecular Devices. Membrane Potential Assay Kit (FLIPR) Technical Note. [Link]

  • Baxter, D. F., et al. (2002). A novel membrane potential-sensitive fluorescent dye improves cell-based assays for ion channels. Journal of Biomolecular Screening, 7(1), 79-85. [Link]

Sources

A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Photophysical Properties of DiSBAC₂(3)

Preamble: Beyond the Catalog Data Sheet

DiSBAC₂(3), or Bis-(1,3-Diethylthiobarbituric Acid)Trimethine Oxonol, is a cornerstone tool for any laboratory investigating cellular membrane potential. While its utility as a "slow-response" potentiometric probe is widely acknowledged, a deeper, mechanistic understanding of its core photophysical parameters—the molar extinction coefficient (ε) and the fluorescence quantum yield (Φf)—is often the dividing line between routine screening and groundbreaking discovery.

This guide moves beyond a simple recitation of catalog values. It is designed to provide you, the researcher, with the foundational knowledge and practical methodologies required to confidently measure, interpret, and apply these critical parameters. We will explore not just the "what," but the "why"—the causality behind experimental choices that ensures the generation of robust, reproducible, and trustworthy data.

Section 1: The Mechanistic Foundation of DiSBAC₂(3) as a Potentiometric Probe

DiSBAC₂(3) is an anionic, lipophilic oxonol dye. Its function hinges on its electrochemical equilibrium across the plasma membrane. In a resting cell with a negative internal potential (hyperpolarized), the dye is largely excluded from the cell, resulting in a weak fluorescence signal in the extracellular medium.

However, upon cellular depolarization, the transmembrane potential decreases. This reduction in the negative charge inside the cell lowers the energetic barrier for the anionic dye to enter. Consequently, DiSBAC₂(3) translocates into the cytoplasm, where it binds to intracellular proteins and lipid membranes.[1][2][3][4] This binding event is crucial, as it leads to a significant enhancement in the dye's fluorescence and a red shift in its emission spectrum.[1][2][5] The result is a direct, albeit slow, correlation: an increase in fluorescence intensity corresponds to a decrease in membrane potential (depolarization).[3][6]

This mechanism makes DiSBAC₂(3) exceptionally well-suited for studying changes in the average membrane potential of non-excitable cells in response to stimuli like ion channel modulation, drug application, or metabolic activity.[7][8]

cluster_0 Resting State (Hyperpolarized) cluster_0_1 Result cluster_1 Depolarized State cluster_1_1 Result ext_resting Extracellular Space (High DiSBAC₂(3) Concentration) membrane_resting Plasma Membrane Negative Interior Repels Anionic Dye ext_resting->membrane_resting Dye Exclusion cell_resting Intracellular Space (Low DiSBAC₂(3) Concentration) -70mV Potential low_fluorescence Low Fluorescence Signal high_fluorescence High Fluorescence Signal ext_depolarized Extracellular Space membrane_depolarized Plasma Membrane Reduced Negative Interior Allows Influx ext_depolarized->membrane_depolarized Dye Influx cell_depolarized Intracellular Space (High DiSBAC₂(3) Concentration) -30mV Potential membrane_depolarized->cell_depolarized

Figure 1. Mechanism of DiSBAC₂(3) in response to membrane potential changes.

Section 2: Core Photophysical Parameters - A Quantitative Overview

Accurate experimental design begins with a firm grasp of the dye's intrinsic properties. The molar extinction coefficient and fluorescence quantum yield are the most critical of these.

Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a specific wavelength. It is an intrinsic property defined by the Beer-Lambert Law:

A = ε * c * l

Where:

  • A is the absorbance (unitless)

  • ε is the molar extinction coefficient (in M⁻¹cm⁻¹)

  • c is the molar concentration of the substance (in M)

  • l is the path length of the light through the sample (in cm)

A high extinction coefficient indicates that the molecule is highly efficient at absorbing photons, a desirable characteristic for a fluorescent probe as it allows for strong signals even at low concentrations.

Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is the ultimate measure of a fluorophore's efficiency. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)

A quantum yield can range from 0 (no fluorescence) to 1.0 (100% efficiency, where every absorbed photon results in an emitted photon). In reality, other non-radiative decay pathways (e.g., internal conversion, intersystem crossing) compete with fluorescence, reducing the quantum yield. The environment of the dye, particularly its binding state, can dramatically alter these decay rates and thus its quantum yield.

Summary of DiSBAC₂(3) Properties

The following table summarizes the key quantitative data for DiSBAC₂(3) as reported in technical literature. It is critical to note that these values, particularly the emission maximum, can shift depending on the solvent and binding state.

ParameterValueSolvent / ConditionsSource(s)
Molar Extinction Coefficient (ε) ~170,000 M⁻¹cm⁻¹Methanol (MeOH)[1]
Excitation Maximum (λex) ~535 nmMethanol (MeOH)[1][7][9][10]
Emission Maximum (λem) ~560 nmMethanol (MeOH)[1][2][7][9][10]
Molecular Weight 436.55 g/mol N/A[7][10]
Recommended Solvent DMSO or EthanolFor stock solutions[1][7]

Section 3: Self-Validating Protocols for Parameter Determination

The following protocols are designed to be self-validating systems. By explaining the causality behind each step, we empower the researcher to troubleshoot and adapt these methods to their specific instrumentation and experimental context.

Protocol: Experimental Determination of the Molar Extinction Coefficient (ε)

This protocol uses spectrophotometry to verify the extinction coefficient based on the Beer-Lambert law. The core principle is that for a given substance, absorbance is directly proportional to its concentration.

start Start prep_stock 1. Prepare Stock Solution Accurately weigh DiSBAC₂(3) Dissolve in spectroscopic grade solvent (e.g., DMSO or MeOH) start->prep_stock prep_dilutions 2. Create Serial Dilutions Prepare 5-7 dilutions from stock Ensure final absorbance is < 1.5 prep_stock->prep_dilutions measure_abs 3. Measure Absorbance Use a spectrophotometer Scan to find λmax Record absorbance at λmax for each dilution prep_dilutions->measure_abs plot_data 4. Plot Data Graph Absorbance (y-axis) vs. Concentration (x-axis) measure_abs->plot_data analyze 5. Linear Regression Fit a linear trendline (R² > 0.99) The slope of the line = ε (for a 1 cm pathlength) plot_data->analyze end End analyze->end

Figure 2. Workflow for determining the molar extinction coefficient.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Action: Accurately weigh a small quantity (~1-5 mg) of DiSBAC₂(3) using an analytical balance. Dissolve it in a precise volume of a spectroscopic grade solvent (e.g., Methanol or DMSO) in a volumetric flask.

    • Causality: This is the most critical step for accuracy. Any error in the initial mass or volume will propagate through all subsequent calculations. Using high-purity solvent prevents interference from absorbing contaminants.

  • Serial Dilutions:

    • Action: Perform a series of precise dilutions from the stock solution to create 5-7 samples of decreasing concentration.

    • Causality: A series of points is necessary to establish a linear relationship and validate the Beer-Lambert law for the system. Working in a range where the maximum absorbance is below ~1.5 ensures the measurement remains within the linear dynamic range of most spectrophotometers.

  • Spectrophotometric Measurement:

    • Action: Using a calibrated spectrophotometer, measure the full absorbance spectrum for one of the mid-range concentrations to confirm the absorption maximum (λmax). Then, measure the absorbance of the solvent blank and each dilution at this single λmax.

    • Causality: Measuring at λmax provides the highest sensitivity and signal-to-noise ratio. Blanking with the solvent corrects for any absorbance from the solvent itself or the cuvette.

  • Data Analysis:

    • Action: Plot Absorbance (A) on the y-axis versus Molar Concentration (c) on the x-axis. Perform a linear regression on the data points.

    • Causality: According to the Beer-Lambert law (A = εcl), the slope of this line is equal to ε * l. Since standard cuvettes have a path length (l) of 1 cm, the slope of the line is the molar extinction coefficient (ε). A coefficient of determination (R²) value greater than 0.99 indicates a highly linear relationship, validating the quality of the measurements.[11][12]

Protocol: Determination of the Relative Fluorescence Quantum Yield (Φf)

This protocol uses a comparative method, which is often more accessible and reliable than absolute methods requiring specialized integrating spheres.[13][14] It relies on comparing the fluorescence of DiSBAC₂(3) to a well-characterized fluorescence standard with a known quantum yield.

start Start: Select Standard prep_solutions 1. Prepare Solutions Prepare dilute solutions of Standard and DiSBAC₂(3) in the same solvent. Absorbance at λex must be < 0.1 start->prep_solutions measure_abs 2. Measure Absorbance Record absorbance at the excitation wavelength (λex) for all solutions prep_solutions->measure_abs measure_fluor 3. Measure Fluorescence Record the spectrally corrected fluorescence emission spectrum for all solutions using λex measure_abs->measure_fluor integrate 4. Integrate Intensity Calculate the integrated area (F) under the emission curve for each spectrum measure_fluor->integrate calculate_qY 5. Calculate Quantum Yield Use the comparative equation to find Φf for DiSBAC₂(3) integrate->calculate_qY end End calculate_qY->end

Figure 3. Workflow for determining relative fluorescence quantum yield.

Step-by-Step Methodology:

  • Standard Selection and Solution Preparation:

    • Action: Choose a suitable fluorescence standard with a known quantum yield (Φf,std) that absorbs at a similar wavelength to DiSBAC₂(3) (e.g., Rhodamine 6G in ethanol, Φf ≈ 0.95). Prepare a series of dilute solutions of both the standard and DiSBAC₂(3) in the same high-purity solvent.

    • Causality: Using the same solvent minimizes differences in refractive index. The absorbance of all solutions at the chosen excitation wavelength (λex) must be kept below 0.1 . This is a critical control to prevent the "inner filter effect," where emitted light is re-absorbed by other fluorophore molecules in the solution, which would artificially lower the measured fluorescence intensity.[13]

  • Absorbance Measurement:

    • Action: Using a spectrophotometer, measure the absorbance of each solution at the excitation wavelength (λex) that will be used in the fluorometer.

    • Causality: This value is required to normalize for the number of photons absorbed by each solution.

  • Fluorescence Measurement:

    • Action: In a fluorescence spectrometer, excite each sample at λex and record the full, spectrally corrected emission spectrum.

    • Causality: It is essential to use a spectrometer that has been corrected for the wavelength-dependent sensitivity of its detector and optics. Without this correction, the shape of the emission spectrum will be distorted, leading to an inaccurate integrated intensity.

  • Data Analysis and Calculation:

    • Action: Integrate the area under the corrected emission curve for each sample to get the total fluorescence intensity (F). Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. Calculate the slope of each line (Grad).

    • Causality: This plot confirms a linear relationship between fluorescence and absorbance in the dilute regime. The quantum yield of the unknown sample (Φf,x) can then be calculated using the following equation:[13]

    Φf,x = Φf,std * (Grad_x / Grad_std) * (η_x² / η_std²)

    Where:

    • Φf is the fluorescence quantum yield

    • Grad is the gradient from the plot of integrated intensity vs. absorbance

    • η is the refractive index of the solvent

    • Subscripts x and std refer to the unknown sample and the standard, respectively.

    (Note: If the same solvent is used for both the sample and standard, the refractive index term (η_x² / η_std²) cancels out to 1).

Section 4: Concluding Remarks for the Advanced Practitioner

A precise understanding of the molar extinction coefficient and fluorescence quantum yield of DiSBAC₂(3) is fundamental to its effective use. The extinction coefficient dictates the signal strength one can expect at a given concentration, directly impacting assay sensitivity. The quantum yield provides a direct measure of fluorescence efficiency, which is known to change dramatically as the probe moves from the aqueous extracellular environment to the hydrophobic intracellular milieu. It is this environmentally sensitive quantum yield that is the very source of its utility as a membrane potential indicator.

By employing the rigorous, self-validating protocols outlined in this guide, researchers can move beyond treating these parameters as mere numbers on a data sheet. Instead, you can leverage a deep, quantitative understanding of DiSBAC₂(3) to design more robust assays, interpret results with greater confidence, and ultimately accelerate the pace of discovery in cellular physiology and drug development.

References

  • DiBAC4(3), DiSBAC2(3), DiBAC4(5) - Interchim.

  • Invitrogen DiSBAC2(3) (Bis-(1,3-Diethylthiobarbituric Acid)Trimethine Oxonol) 100 mg - Fisher Scientific.

  • DiSBAC2(3) [Bis-(1,3-diethylthiobarbituric acid) trimethine oxonol] - AAT Bioquest.

  • [Troubleshooting] What is the detection principle of DiSBAC2(3)? - ResearchGate.

  • Voltage Sensor Probes | Thermo Fisher Scientific - US.

  • The fluorescent probe DISBAC 2 (3) provides a high-throughput screening tool for evaluating abiotic stress tolerance in plants - Oxford Academic.

  • DISBAC₂(3) fluorescent probes illuminate new paths for screening stress-resistant crops | Plant Physiology | Oxford Academic.

  • DiSBAC2(3) [Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol] - 25 mg - Eurogentec.

  • DiSBAC2(3) | Membrane Potential Indicator - MedchemExpress.com.

  • EP1421206B1 - Improved method for measuring membrane potential - Google Patents.

  • Supplementary Figure S1. Toxicity of DISBAC2(3) and effects of non-voltage factors on DISBAC2(3) signal. - Semantic Scholar.

  • DiSBAC2(3) [Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol] | AAT Bioquest.

  • DiSBAC2(3) (Bis-(1,3-Diethylthiobarbituric Acid)Trimethine Oxonol) 100 mg - ThermoFisher.

  • Is there any way to obtain approximate or accurate molar extinction coefficients? - ResearchGate.

  • Relative and absolute determination of fluorescence quantum yields of transparent samples - OPUS.

  • A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry.

  • How to Determine the Extinction Coefficient | MtoZ Biolabs.

  • Extinction Coefficients | Thermo Fisher Scientific.

  • Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci.

  • Guide for the Measurements of Absolute Quantum Yields of Liquid Samples - Edinburgh Instruments.

Sources

Thermodynamic Stability & Handling of Einecs 256-325-5 (Paclitaxel) in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Einecs 256-325-5, chemically identified as Paclitaxel (CAS: 33069-62-4), presents a classic thermodynamic paradox in drug development. While Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for solubilizing this highly lipophilic taxane (solubility >25 mg/mL), the solvent environment facilitates a specific, thermodynamically driven degradation pathway: C-7 epimerization .

This guide details the thermodynamic landscape of Paclitaxel in DMSO, identifying the specific mechanisms of degradation (epimerization and hydrolysis), and provides a self-validating protocol for researchers to maintain compound integrity.

Chemical Identity & Physicochemical Context

To manage stability, one must first understand the structural vulnerabilities of the molecule.

  • EC Number: 256-325-5

  • Chemical Name: Paclitaxel (Taxol)[1][2]

  • CAS Number: 33069-62-4

  • Molecular Formula:

    
    
    
  • Molecular Weight: 853.9 g/mol [2][3]

The Solubility/Stability Trade-off: Paclitaxel is practically insoluble in water (<0.01 mg/mL). Researchers utilize DMSO because it disrupts the crystal lattice effectively, allowing stock concentrations of 10–50 mM. However, DMSO is a polar aprotic solvent that can enhance the basicity of dissolved species and is highly hygroscopic. This creates an environment that lowers the activation energy (


) for the molecule's primary degradation route.

Thermodynamic Degradation Mechanisms

The stability of Paclitaxel in DMSO is governed by two competing thermodynamic processes: C-7 Epimerization (primary) and Ester Hydrolysis (secondary).

The C-7 Epimerization Pathway

The most critical instability in DMSO involves the chiral center at Carbon-7. In the presence of even weak bases (or basic impurities in DMSO), the C-7 hydroxyl group undergoes inversion from the natural S-configuration to the R-configuration, forming 7-epi-paclitaxel .

  • Thermodynamic Driver: The reaction is reversible, but the equilibrium constant (

    
    ) heavily favors the S-epimer (Paclitaxel). However, the Gibbs free energy difference (
    
    
    
    ) between the two epimers is small.[4] This means the energy barrier to degradation is low, especially at room temperature (
    
    
    ).
  • Mechanism: The reaction proceeds via a retro-aldol/aldol mechanism .[4][5] The C-7 proton is removed, forming an enolate intermediate. When the ring closes back, the hydroxyl group can re-form in the thermodynamically less favorable (but kinetically accessible) R-orientation.

Hydrolysis

While less dominant in pure, anhydrous DMSO, hydrolysis becomes thermodynamically spontaneous if the DMSO absorbs atmospheric moisture.

  • Vulnerability: The ester linkages at C-13 (side chain), C-10, C-2, and C-4 are susceptible.

  • Kinetics: Base-catalyzed hydrolysis at C-10 is often the second fastest degradation step after epimerization.

Visualizing the Degradation Landscape

The following diagram illustrates the kinetic and thermodynamic flow of Paclitaxel degradation in a DMSO environment.

Paclitaxel_Degradation Figure 1: Thermodynamic Degradation Pathway of Paclitaxel in DMSO PTX Paclitaxel (S-Epimer) (Thermodynamically Favored) TS Enolate Intermediate (Transition State) PTX->TS Deprotonation (Base/Heat) HYD Hydrolysis Products (Baccatin III, etc.) PTX->HYD + H2O (Hygroscopic DMSO) TS->PTX Reversible EPI 7-epi-Paclitaxel (R-Epimer) (Degradant) TS->EPI Re-protonation (Inversion)

Caption: The retro-aldol mechanism facilitates conversion to 7-epi-paclitaxel.[1] Note the reversibility (dashed line), though accumulation of the epimer is common in stored solutions.

Experimental Analysis & Validation

To ensure scientific integrity, you cannot assume stability; you must validate it.

Analytical Method (HPLC)

Standard UV spectroscopy is insufficient due to overlapping absorbance spectra of the epimers. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required.

  • Column: Pentafluorophenyl (PFP) or C18 columns are preferred for separating taxane isomers.

  • Detection: UV at 227 nm.

  • Separation Criterion: 7-epi-paclitaxel typically elutes before Paclitaxel on C18 columns due to slightly higher polarity.

Quantitative Stability Data (Representative)

The following table summarizes the impact of temperature on degradation rates in DMSO, synthesized from kinetic studies (e.g., J. Pharm. Sci. 2008).[5]

Storage ConditionTimeframe% Recovery (Paclitaxel)Primary Degradant
-20°C (Anhydrous) 3 Months> 99.5%None detected
4°C (Refrigerated) 1 Month~ 98.0%Trace 7-epi-paclitaxel
25°C (Room Temp) 48 Hours~ 95.0%7-epi-paclitaxel
37°C (Cell Culture) 24 Hours< 90.0%7-epi + Hydrolysis products

Best Practice Protocols

This protocol is designed to minimize the thermodynamic probability of the transition state formation (Figure 1).

Protocol: Preparation and Storage of 10 mM Stock

Reagents:

  • Paclitaxel (this compound), Purity >99%.[2]

  • DMSO, Anhydrous (≥99.9%), stored over molecular sieves.

Workflow:

  • Environment Control: Work in a low-humidity environment. DMSO is hygroscopic; water absorption catalyzes hydrolysis.

  • Dissolution:

    • Weigh Paclitaxel powder.

    • Add Anhydrous DMSO.

    • CRITICAL: Do not sonicate with heat. Vortex gently. Heat provides the activation energy (

      
      ) for epimerization.
      
  • Aliquotting: Immediately divide into single-use aliquots (e.g., 20-50 µL) in amber glass or high-quality polypropylene vials.

  • Cryopreservation: Flash freeze in liquid nitrogen (optional but recommended) and store immediately at -20°C or -80°C .

Self-Validating Step:

  • Before use in critical assays: Thaw one aliquot and run a check on HPLC. If the 7-epi peak > 3%, discard the batch.

Visualizing the Workflow

Paclitaxel_Protocol Figure 2: Optimized Workflow for Paclitaxel Stock Preparation Start Paclitaxel Powder (Store Desiccated) Mix Dissolution (Vortex, NO HEAT) Start->Mix Solvent Anhydrous DMSO (Low Water Content) Solvent->Mix Add Solvent Aliquot Aliquot into Amber Vials Mix->Aliquot Minimize Air Exposure Store Storage (-20°C to -80°C) Aliquot->Store Prevent Freeze-Thaw Use Thaw & Dilute (Use within 24h) Store->Use Immediate Use

Caption: This workflow minimizes thermal energy input and water exposure, the two catalysts for thermodynamic degradation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 36314, Paclitaxel. Retrieved from [Link]

  • Tian, J., & Stella, V. J. (2008). Degradation of paclitaxel and related compounds in aqueous solutions I: Epimerization. Journal of Pharmaceutical Sciences, 97(3), 1224–1235. [Link]

  • Fang, W. S., Fang, Q. C., & Liang, X. T. (1997). Reinvestigation to the C-7 Epimerization of Paclitaxel and Related Taxoids Under Basic Conditions.[1] Synthetic Communications, 27(13), 2305-2310.[1] [Link]

Sources

Methodological & Application

optimizing DiSBAC2(3) loading concentration for FLIPR assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing DiSBAC2(3) Loading Concentration for FLIPR Assays

In high-throughput drug discovery, measuring changes in membrane potential is critical for screening ion channel modulators.[1] While traditional electrophysiology (patch-clamp) is the gold standard, it lacks the throughput required for primary screening. The Voltage Sensor Probe (VSP) system bridges this gap by utilizing a Fluorescence Resonance Energy Transfer (FRET) pair to provide a ratiometric, robust optical readout of membrane potential.[1]

This guide focuses on optimizing DiSBAC2(3) (Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol), the mobile acceptor in this FRET pair. Unlike fast-response styryl dyes, DiSBAC2(3) is a "slow-response" redistribution dye. Its sensitivity relies on a voltage-dependent translocation across the plasma membrane, which modulates its distance from the membrane-bound donor, CC2-DMPE .

The FRET Mechanism
  • Donor (CC2-DMPE): A coumarin-phospholipid that binds specifically to the outer leaflet of the plasma membrane. It is immobile and emits blue fluorescence (~460 nm) upon excitation at 400 nm.

  • Acceptor (DiSBAC2(3)): A negatively charged, mobile oxonol dye.[2]

    • Resting State (Hyperpolarized): The negative intracellular potential drives the negatively charged DiSBAC2(3) to the outer leaflet , where it sits in close proximity to CC2-DMPE. Result: High FRET (High 580 nm emission, Low 460 nm emission).

    • Depolarized State: As the membrane potential becomes less negative, DiSBAC2(3) translocates to the inner leaflet or redistributes into the cytosol, moving away from CC2-DMPE. Result: FRET Disruption (Low 580 nm emission, High 460 nm emission).

FRET_Mechanism cluster_polarized Resting State (Hyperpolarized) cluster_depolarized Stimulated State (Depolarized) Donor1 CC2-DMPE (Outer Leaflet) Acceptor1 DiSBAC2(3) (Outer Leaflet) Donor1->Acceptor1 High FRET (Energy Transfer) Result1 Emission: 580nm (Red) Acceptor1->Result1 Donor2 CC2-DMPE (Outer Leaflet) Acceptor2 DiSBAC2(3) (Inner Leaflet) Donor2->Acceptor2 FRET Disrupted (Distance > 10nm) Result2 Emission: 460nm (Blue) Donor2->Result2

Figure 1: Mechanism of the CC2-DMPE / DiSBAC2(3) FRET pair. Depolarization increases the distance between donor and acceptor, increasing donor emission (Blue).

Critical Optimization Variables

Optimizing the loading concentration is a balance between signal dynamic range (sensitivity) and dye solubility/toxicity .

ParameterRecommended RangeCritical Insight
CC2-DMPE (Donor) 2.5 µM – 20 µM Higher concentrations increase baseline signal but can lead to quenching or toxicity. 5 µM is the standard starting point.
DiSBAC2(3) (Acceptor) 2 µM – 20 µM Warning: Concentrations >20 µM often cause precipitation. DiSBAC2(3) is more water-soluble than DiSBAC4(3), but solubility limits still apply.
Pluronic F-127 < 0.1% Final Essential for dispersing the hydrophobic dyes. Use a 20% stock in DMSO.[3][4][5][6] High concentrations can alter membrane properties.
VABSC-1 Optional Voltage Assay Background Suppression Compound. Use if high background fluorescence from extracellular dye interferes with the signal.
Buffer System HBSS + 20mM HEPES Maintain pH 7.4. Avoid serum during loading as albumin binds the dyes, reducing effective concentration.

Protocol 1: The "Checkerboard" Optimization Matrix

To determine the optimal loading concentrations for your specific cell line, perform a matrix experiment. This self-validating system identifies the combination yielding the highest Response Ratio and Z' Factor .

Experimental Setup
  • Plate Format: 96-well or 384-well Black-wall/Clear-bottom plate.

  • Controls:

    • Max Signal (High Control): High Potassium (High K+) buffer (e.g., 60mM KCl) to force depolarization.

    • Min Signal (Low Control): Standard Physiological Buffer (Low K+).

    • Background: Buffer only (no cells, no dye) and Dye only (no cells).

Matrix Layout (Example for 96-well plate)

Design a grid where Rows represent CC2-DMPE concentration and Columns represent DiSBAC2(3) concentration.

2 µM DiSBAC 5 µM DiSBAC 10 µM DiSBAC 20 µM DiSBAC
2.5 µM CC2 A1-A3A4-A6A7-A9A10-A12
5.0 µM CC2 B1-B3B4-B6B7-B9B10-B12
10 µM CC2 C1-C3C4-C6C7-C9C10-C12
20 µM CC2 D1-D3D4-D6D7-D9D10-D12
(Repeat rows E-H for the High K+ stimulation to calculate response ratios immediately).
Step-by-Step Optimization Workflow
  • Cell Preparation: Seed cells (e.g., CHO-K1, HEK293) to reach 80-90% confluency overnight.

  • Preparation of Stock Solutions:

    • CC2-DMPE: Dissolve in DMSO to 5 mM.

    • DiSBAC2(3): Dissolve in DMSO to 10-20 mM.

    • Pluronic F-127: 20% w/v in DMSO (warm to 37°C if gelatinous).

  • Loading Solution 1 (Donor):

    • Prepare 2x working solutions of CC2-DMPE in Loading Buffer (HBSS + HEPES).

    • Tip: Premix CC2-DMPE stock with an equal volume of Pluronic F-127 before adding to the buffer to prevent aggregation.

  • Loading Step 1:

    • Remove growth media.[3][4]

    • Add Loading Solution 1 (CC2-DMPE) to cells.

    • Incubate 30 minutes at Room Temperature (RT) in the dark.

  • Wash Step (Critical):

    • Aspirate solution. Wash cells 1x with Loading Buffer.

    • Why: Removes excess donor from the extracellular space to reduce background noise.

  • Loading Solution 2 (Acceptor):

    • Prepare 2x working solutions of DiSBAC2(3) in Loading Buffer.

    • Note: VABSC-1 (250 µM) can be added here if background suppression is required.

  • Loading Step 2:

    • Add Loading Solution 2 (DiSBAC2(3)) to cells.

    • Incubate 30 minutes at RT in the dark.

    • Do NOT Wash. DiSBAC2(3) is an equilibrium dye; removing the supernatant will shift the equilibrium and degrade the signal.

  • FLIPR Measurement:

    • Excitation: 405 nm (or 400 nm).

    • Emission 1 (Blue): 460 nm (Donor).

    • Emission 2 (Orange): 580 nm (Acceptor).

    • Add High K+ buffer (stimulus) during the read.

Visual Workflow: Sequential Loading Protocol

Assay_Workflow Start Start: Adherent Cells (80-90% Confluency) Step1 Step 1: Load CC2-DMPE (Donor) + Pluronic F-127 (30 mins @ RT) Start->Step1 Wash CRITICAL STEP: Wash Cells (Remove excess Donor) Step1->Wash Step2 Step 2: Load DiSBAC2(3) (Acceptor) (30 mins @ RT) Wash->Step2 NoWash Do NOT Wash (Maintain Equilibrium) Step2->NoWash Read FLIPR Read Ex: 405nm | Em: 460nm / 580nm NoWash->Read

Figure 2: Optimized Sequential Loading Workflow. Note the critical wash step after Donor loading and the absence of wash after Acceptor loading.

Data Analysis & Interpretation

To validate the optimal concentration, calculate the Response Ratio and Z' Factor for each condition in your matrix.

Ratiometric Calculation

The VSP assay output is a ratio of the two emission channels. Since depolarization increases Donor emission (Blue) and decreases Acceptor emission (Orange):



  • Resting Cells: Low Ratio.

  • Depolarized Cells: High Ratio.

Response Ratio (Signal Window)


  • Target: Look for the concentration pair yielding the highest Response Ratio (typically > 2.0).

Z' Factor (Assay Robustness)


  • 
    : Standard Deviation of the Ratios.
    
  • 
    : Mean of the Ratios.
    
  • Target:Z' > 0.5 indicates an excellent assay.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Dye Precipitation DiSBAC2(3) conc > 20 µM or cold buffer.Reduce DiSBAC2(3) concentration. Ensure Pluronic F-127 is used. Warm buffers to RT.
Low Signal Window Inefficient FRET (Dyes too far apart).Increase DiSBAC2(3) concentration (up to 15 µM). Ensure cells are washed after CC2-DMPE loading.
High Background (Blue) Excess CC2-DMPE.Add an extra wash step after CC2-DMPE loading. Reduce CC2-DMPE concentration.
Slow Response Dye diffusion limits.DiSBAC2(3) is inherently slower (sec) than styryl dyes (ms). Ensure temperature is at least 25°C (kinetics are temp-dependent).
High Variation (Low Z') Uneven dye loading.Premix dyes with Pluronic/Buffer thoroughly. Do not stack plates during incubation (thermal gradients).

References

  • Molecular Devices. (2023). FLIPR Membrane Potential Assay Kits Application Note. Retrieved from [Link]

  • Gonzalez, J. E., & Tsien, R. Y. (1997). Improved indicators of cell membrane potential that use fluorescence resonance energy transfer. Chemistry & Biology, 4(4), 269-277. Retrieved from [Link]

  • Maher, M. P., et al. (2001). Generation of High-Throughput Screening Assays for Ion Channels. Journal of Biomolecular Screening. Retrieved from [Link]

Sources

High-Throughput Screening of Ion Channel Modulators using DiSBAC₂(3) FRET Voltage Sensor Probes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

This guide details the validation and execution of high-throughput screening (HTS) assays for ion channel modulators using the bis-barbituric acid oxonol dye DiSBAC₂(3) . While DiSBAC₂(3) can function as a single-wavelength potentiometric probe, its utility in HTS is maximized when paired with the coumarin-phospholipid donor CC2-DMPE to form a Fluorescence Resonance Energy Transfer (FRET) system.[1] This ratiometric approach compensates for well-to-well variability in cell density and dye loading, delivering Z' factors > 0.5 suitable for drug discovery campaigns targeting voltage-gated (e.g., NaV, KV) and ligand-gated (e.g., GABA) channels.[1][2]

Part 1: Mechanistic Principles

The FRET-Based Voltage Sensor Probe (VSP) System

In HTS environments, relying on single-wavelength intensity changes is risky due to artifacts from compound autofluorescence or liquid handling.[1] The industry standard utilizes a FRET pair where DiSBAC₂(3) acts as the mobile, voltage-sensitive acceptor.[1][2][3]

  • The Donor (Stationary): CC2-DMPE is a coumarin-linked phospholipid that intercalates into the outer leaflet of the plasma membrane.[4][5] It is immobile on the timescale of the assay.

    • Excitation: ~405 nm[1]

    • Emission: ~460 nm (Blue)[1]

  • The Acceptor (Mobile): DiSBAC₂(3) is a hydrophobic, negatively charged (anionic) oxonol dye.[1]

    • Excitation: ~530 nm[1][6]

    • Emission: ~560 nm (Red/Orange)[1]

Mechanism of Action

The system relies on the voltage-dependent translocation of the anionic DiSBAC₂(3) across the plasma membrane.

  • Resting State (Negative Interior): The negative intracellular potential repels the anionic DiSBAC₂(3) to the extracellular face of the membrane. Here, it resides in close proximity (<10 nm) to the CC2-DMPE donor.[1] Excitation of the donor (405 nm) results in efficient FRET to the acceptor.

    • Result:Low Blue Emission / High Red Emission. [1]

  • Depolarized State (Positive/Less Negative Interior): Upon channel activation (or blockage of a maintaining current), the membrane potential depolarizes.[1] The anionic DiSBAC₂(3) is attracted into the hydrophobic core or translocates to the inner leaflet, moving away from the CC2-DMPE donor.[1] FRET is disrupted.

    • Result:High Blue Emission / Low Red Emission. [1]

VSP_Mechanism cluster_0 Resting Potential (-60mV) cluster_1 Depolarized Potential (+20mV) Resting_Membrane Membrane Interior (Negative) DiSBAC_Out DiSBAC2(3) (Extracellular Face) Resting_Membrane->DiSBAC_Out Repulsion FRET_Event FRET OCCURS (Energy Transfer) DiSBAC_Out->FRET_Event Accepts Energy CC2_DMPE CC2-DMPE (Outer Leaflet) CC2_DMPE->DiSBAC_Out Proximity Depol_Membrane Membrane Interior (Positive) DiSBAC_In DiSBAC2(3) (Translocates In) Depol_Membrane->DiSBAC_In Attraction CC2_DMPE_2 CC2-DMPE (Outer Leaflet) CC2_DMPE_2->DiSBAC_In Distance Increases No_FRET FRET DISRUPTED (Blue Emission) CC2_DMPE_2->No_FRET Emits Blue Photon

Figure 1: Mechanism of the FRET-based Voltage Sensor Probe system. DiSBAC₂(3) acts as the mobile voltage sensor, while CC2-DMPE acts as the stationary membrane anchor.[1][2]

Part 2: Experimental Design & Optimization

Reagent Preparation

DiSBAC₂(3) is hydrophobic and sensitive to aggregation. Proper handling is critical for assay reproducibility.[1]

ReagentStock Conc.SolventStorageNotes
DiSBAC₂(3) 10 - 30 mMAnhydrous DMSO-20°C (Dark)Protect from light. Sonicate if necessary to dissolve.[1]
CC2-DMPE 5 mMDMSO-20°C (Dark)Do not freeze-thaw repeatedly.[1]
VABSC-1 250 mMWater/DMSO4°CVoltage Assay Background Suppression Compound.[1] Essential to quench extracellular dye fluorescence.[1]
Pluronic F-127 10%WaterRTAids in solubilizing the hydrophobic dyes during loading.
Cell Culture Considerations
  • Adherence: Cells must be firmly attached.[1] For weakly adherent cells (e.g., HEK293T), coat plates with Poly-D-Lysine (PDL).[1]

  • Confluence: Aim for 80-90% confluence at the time of assay. Over-confluent cells may uncouple gap junctions, affecting population averaging.[1]

Optical Configuration

To measure the ratiometric signal, the reader (e.g., FLIPR, Hamamatsu FDSS, EnVision) requires specific filter sets:

  • Excitation: 405 nm (± 10 nm)[1]

  • Emission 1 (Donor): 460 nm (± 20 nm) – Blue[1]

  • Emission 2 (Acceptor): 560 nm (± 20 nm) – Red/Orange[1]

  • Dichroic Mirror: 430 nm LP (to separate Excitation from Emission)[1][7]

Part 3: Detailed HTS Protocol (384-Well Format)

This protocol is optimized for a 384-well black-wall, clear-bottom plate .[1]

Phase 1: Cell Plating (Day 0)[1]
  • Harvest cells using Accutase or TrypLE (avoid harsh trypsinization which strips receptors).[1]

  • Resuspend cells in culture medium.[1]

  • Dispense 10,000 – 15,000 cells/well in 25 µL volume.

  • Incubate overnight at 37°C, 5% CO₂.

Phase 2: Dye Loading (Day 1)

Critical Step: To prevent precipitation, prepare the Loading Buffer immediately before use.[1]

Step 2.1: Prepare CC2-DMPE Loading Solution (Donor)

  • Prepare Loading Buffer A : HBSS (with Ca²⁺/Mg²⁺) + 20 mM HEPES, pH 7.4.

  • Add CC2-DMPE to reach a final concentration of 5 - 10 µM .

  • Add Pluronic F-127 to a final concentration of 0.02% (optional, helps dispersion).[1]

Step 2.2: Prepare DiSBAC₂(3) Loading Solution (Acceptor)

  • Prepare Loading Buffer B : HBSS + 20 mM HEPES, pH 7.4.

  • Add DiSBAC₂(3) to reach a final concentration of 2 - 10 µM (Titrate for your cell line).

  • Add VABSC-1 (0.5 mM final) to quench non-membrane bound dye fluorescence. This significantly improves Signal-to-Noise.[1]

Step 2.3: Loading Procedure

  • Remove culture media from the 384-well plate. (Alternatively, use a no-wash protocol if validated, but washing is recommended for FRET).[1]

  • Add 25 µL of CC2-DMPE Loading Solution .

  • Incubate for 30 minutes at Room Temperature (RT) in the dark.

  • Do not wash.[1][8] Add 25 µL of DiSBAC₂(3) Loading Solution directly to the wells (Total Vol = 50 µL).

  • Incubate for 30 minutes at RT in the dark.

Phase 3: Compound Addition & Reading[1][8]
  • Transfer plate to the HTS Reader.[1]

  • Baseline Read: Record 10–30 seconds of baseline fluorescence (both channels).

  • Compound Injection: Inject 10–25 µL of test compounds (5X concentration).

  • Incubation:

    • For Blockers: Incubate 10–20 mins (allow compound to bind).

    • For Agonists: Read immediately.[1]

  • Stimulation (if searching for blockers): Inject Stimulus Buffer (e.g., High K⁺ buffer to depolarize, or specific agonist like Veratridine for NaV channels).[1]

  • Kinetic Read: Read continuously for 60–120 seconds.

Workflow Step1 1. Cell Plating (Day 0, 384-well) Step2 2. Load CC2-DMPE (Donor, 30 min) Step1->Step2 Step3 3. Add DiSBAC2(3) + VABSC (30 min) Step2->Step3 Step4 4. Baseline Read (Ex 405 / Em 460+560) Step3->Step4 Step5 5. Inject Compound & Stimulus Step4->Step5

Figure 2: Sequential dye loading workflow optimized for high-throughput screening.

Part 4: Data Analysis & Quality Control[1]

Ratiometric Calculation

The primary advantage of this assay is the ratiometric readout, which cancels out artifacts.[1][2][4]

Response Ratio (R) Calculation:


[1]
  • Resting State: Low Ratio (Donor quenched).[1]

  • Depolarized State: High Ratio (Donor unquenched).[1]

Note: Some labs calculate Acceptor/Donor.[1] Ensure you define the directionality. The Donor/Acceptor method is preferred because "Depolarization" results in an "Increase" in signal, mimicking electrophysiology traces.[1]

Data Normalization

To compare across plates:


[1]
Quality Control Metrics

For a robust HTS assay, the Z-factor must be calculated using positive (max depolarization) and negative (buffer/vehicle) controls.[1]


[1]
  • Target: Z' > 0.5 is excellent.[1] Z' > 0.4 is acceptable for cell-based assays.

Part 5: Troubleshooting

IssueProbable CauseSolution
High Background (Red) Excess extracellular DiSBAC₂(3).Increase VABSC-1 concentration (up to 1 mM). Ensure cells are washed before adding CC2-DMPE.[1]
Low Signal Window Poor dye loading or low cell health.[1]Optimize DiSBAC₂(3) concentration (titrate 1-10 µM). Check cell density.[1][8] Ensure DMSO stock is anhydrous.[1][8]
Slow Response Time Dye diffusion limits.[1]DiSBAC₂(3) is a "slow" dye (seconds scale).[1] It is not suitable for single action potential profiling but ideal for population membrane potential changes.[1]
"Smile" Effect on Plate Temperature gradients.[1]Incubate plates at RT for 20 min before reading to equilibrate.

References

  • Gonzalez, J. E., & Tsien, R. Y. (1997). Improved indicators of cell membrane potential that use fluorescence resonance energy transfer. Chemistry & Biology, 4(4), 269–277.[1]

  • Maher, M. P., et al. (2001). Fine-structure analysis of high-throughput screening data for hERG inhibitors.[1] Assay and Drug Development Technologies. (Contextualizing VSP usage).

  • Thermo Fisher Scientific. Voltage Sensor Probes (VSP) Application Guide.

  • BMG LABTECH. Ion channel assay for voltage sensor probes. Application Note 146.

  • AAT Bioquest. DiSBAC2(3) Product & Protocol Information.

Sources

preparation of Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol stock solution

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Title: Preparation of Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol [DiSBAC₂(3)] Stock Solutions for Membrane Potential Assays

Abstract: This comprehensive guide provides a detailed protocol and expert insights for the preparation, storage, and handling of stock solutions of Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol, commonly known as DiSBAC₂(3). As a widely utilized anionic, slow-response potentiometric probe, the integrity of the DiSBAC₂(3) stock solution is paramount for generating reliable and reproducible data in cellular membrane potential assays. This document outlines the scientific principles behind the protocol, ensuring users can prepare high-quality, stable stock solutions for applications in drug discovery, ion channel screening, and cell physiology research.

Scientific Background and Mechanism of Action

Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol (DiSBAC₂(3)) is a lipophilic, anionic fluorescent dye designed to report changes in cellular plasma membrane potential.[][2] Unlike cationic dyes that accumulate in mitochondria, the negative charge on DiSBAC₂(3) largely restricts its entry into cells with a polarized (negative-inside) plasma membrane.[3]

The mechanism of action is based on a potential-driven redistribution of the dye across the plasma membrane (Figure 1).[4][5]

  • In Polarized Cells (Resting State): The negative intracellular potential repels the anionic dye, resulting in low intracellular concentration and minimal fluorescence.

  • In Depolarized Cells: As the membrane potential becomes less negative (depolarizes), the electrostatic barrier is reduced. DiSBAC₂(3) can then enter the cell and bind to intracellular proteins and membranes.[3][4] This binding event leads to a significant enhancement in its fluorescence quantum yield and a red spectral shift, producing a measurable increase in signal intensity.[4]

This "slow-response" mechanism, where the signal is generated by the dye's translocation and binding, results in a large dynamic range, often yielding a fluorescence change of approximately 1% per millivolt (mV).[4][6] This makes DiSBAC₂(3) an exceptionally sensitive probe for monitoring changes in the average membrane potential of cell populations in response to stimuli such as ion channel modulation, drug binding, or transporter activity.[5][7]

Diagram: Mechanism of DiSBAC₂(3) Action

cluster_0 Polarized Cell (-70mV) cluster_1 Depolarized Cell (-30mV) shield_icon polarized_text Anionic DiSBAC₂(3) is repelled. Low intracellular concentration. Result: Low Fluorescence login_icon depolarized_text DiSBAC₂(3) enters the cell and binds to proteins. Result: High Fluorescence outside Extracellular DiSBAC₂(3) outside->shield_icon Electrostatic Repulsion stimulus Depolarizing Stimulus stimulus->login_icon

Caption: Mechanism of DiSBAC₂(3) as a membrane potential probe.

Chemical Properties and Specifications

A clear understanding of the physicochemical properties of DiSBAC₂(3) is essential for its proper handling and use.

PropertyValueSource(s)
Synonyms DiSBAC₂(3), Bis(1,3-diethylthiobarbiturate)trimethineoxonol[6][8]
Molecular Formula C₁₉H₂₄N₄O₄S₂[][8][9]
Molecular Weight ~436.55 g/mol [6][8][9]
Appearance Dark red to orange powder/solid[10][11]
Solubility Soluble in DMSO and Methanol (MeOH)[6][10][12]
Excitation (Max) ~530 - 540 nm[4][6]
Emission (Max) ~560 - 590 nm[4][6]

Core Principles of Stock Solution Preparation

The preparation of a high-quality stock solution is the most critical step for successful and reproducible membrane potential assays. The following principles are grounded in the chemical nature of oxonol dyes.

  • Causality of Solvent Choice: DiSBAC₂(3), like many fluorescent dyes, contains ester functionalities that are susceptible to hydrolysis in aqueous environments.[10] The presence of water can lead to the degradation of the dye over time, reducing its potency and leading to assay variability. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its aprotic, non-aqueous nature, which significantly enhances the long-term stability of the dye in solution.[5][6] For this reason, using high-purity, anhydrous DMSO is strongly recommended to minimize the introduction of water. While some protocols mention methanol, DMSO offers superior stability for long-term storage.[10][12]

  • Protection from Environmental Factors:

    • Light: Polymethine dyes are known to be photosensitive.[2] Exposure to light can lead to photobleaching and degradation. Therefore, the solid compound and all solutions must be protected from light by using amber vials or by wrapping containers in aluminum foil.[6]

    • Moisture: The solid dye can be hygroscopic. Before opening a new vial of the lyophilized powder, it is critical to allow it to equilibrate to room temperature for at least 20 minutes. Opening a cold vial can cause atmospheric moisture to condense onto the powder, compromising its stability.[13]

  • Storage and Stability:

    • Aliquoting: To preserve the integrity of the stock solution, it is imperative to divide the main stock into smaller, single-use aliquots. This practice minimizes the number of freeze-thaw cycles, which can accelerate dye degradation and introduce moisture into the stock.[6]

    • Temperature: Concentrated stock solutions in DMSO should be stored desiccated at -20°C or lower .[5][6][7] At -20°C, aliquots are typically stable for at least one month, while storage at -80°C can extend stability to six months or more.[14]

Detailed Protocol: Preparation of 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common concentration for laboratory use.

Required Materials and Reagents
  • Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol (DiSBAC₂(3)) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), Biotechnology Grade

  • Calibrated analytical balance

  • Amber or foil-wrapped microcentrifuge tubes (low-retention)

  • Sterile pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Step-by-Step Procedure
  • Equilibrate Dye to Room Temperature: Remove the vial of DiSBAC₂(3) powder from the freezer. Allow it to sit on the benchtop for at least 20 minutes to warm to ambient temperature before opening. This prevents water condensation.

  • Weigh the Dye: Carefully weigh out a precise amount of the DiSBAC₂(3) powder. For example, to prepare a 1 mL solution, weigh 4.37 mg of the dye (Calculation: 10 mmol/L * 0.001 L * 436.55 g/mol = 0.0043655 g = 4.37 mg).

  • Dissolution: Transfer the weighed powder to an appropriately sized amber or foil-wrapped tube. Add the calculated volume of anhydrous DMSO. For 4.37 mg of dye, add 1.0 mL of DMSO.

  • Ensure Complete Solubilization: Cap the tube tightly and vortex thoroughly for 1-2 minutes until all the powder is completely dissolved. A brief centrifugation (e.g., 10 seconds at low speed) can be used to bring all the solution to the bottom of the tube.

  • Aliquoting for Storage: Dispense the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in amber or foil-wrapped low-retention microcentrifuge tubes.

  • Storage: Tightly cap the aliquots, label them clearly with the compound name, concentration, and date, and store them immediately at -20°C or -80°C, protected from light.

Diagram: Stock Solution Preparation Workflow

Start Start: Receive DiSBAC₂(3) Powder Equilibrate 1. Equilibrate Vial to Room Temperature (>20 min) Start->Equilibrate Weigh 2. Weigh Precise Mass of Dye Equilibrate->Weigh Add_Solvent 3. Add Anhydrous DMSO to Weighed Dye Weigh->Add_Solvent Dissolve 4. Vortex Vigorously Until Fully Dissolved Add_Solvent->Dissolve Aliquot 5. Dispense into Single-Use Light-Protected Aliquots Dissolve->Aliquot Store 6. Store Aliquots at -20°C or -80°C Aliquot->Store End End: Ready for Experimental Use Store->End

Caption: Workflow for preparing DiSBAC₂(3) stock solution.

Quantitative Data: Reconstitution Volumes

For convenience, the following table provides pre-calculated volumes of anhydrous DMSO required to achieve common stock concentrations from various starting masses of DiSBAC₂(3).[5]

Mass of DiSBAC₂(3)Volume of DMSO for 1 mM StockVolume of DMSO for 5 mM StockVolume of DMSO for 10 mM Stock
1 mg 2.291 mL458.1 µL229.1 µL
5 mg 11.453 mL2.291 mL1.145 mL
10 mg 22.907 mL4.581 mL2.291 mL
25 mg 57.267 mL11.453 mL5.727 mL

Calculations are based on a molecular weight of 436.55 g/mol .

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Precipitate in stock solution after thawing - Incomplete initial dissolution.- Moisture contamination leading to hydrolysis/precipitation.- Solvent evaporation from a poorly sealed tube.- Warm the aliquot to room temperature and vortex vigorously. A brief sonication may help.- Discard the aliquot if precipitate persists. Prepare a fresh stock using anhydrous DMSO and ensure proper sealing and storage.
Low signal or poor dynamic range in assay - Degraded dye due to improper storage (light exposure, multiple freeze-thaws, moisture).- Incorrect stock solution concentration.- Use a fresh, previously unthawed aliquot.- Verify calculations and prepare a new stock solution, carefully weighing the compound.- Confirm the final working concentration used in the assay is appropriate for the cell type.
High background fluorescence - Stock solution is too concentrated.- Dye is precipitating in the aqueous assay buffer.- Titrate the working concentration of the dye to find the optimal signal-to-background ratio.- Ensure the final DMSO concentration in the assay buffer is low (typically <0.5%) to maintain dye solubility. The use of a dispersing agent like Pluronic® F-127 in the final dilution can also help.[6]

References

  • PubChem. (n.d.). Bis(1,3-diethylthiobarbituric acid)trimethine oxonol. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Epps, D. E., Wolfe, M. L., & Groppi, V. (1994). Characterization of the steady-state and dynamic fluorescence properties of the potential-sensitive dye bis-(1,3-dibutylbarbituric acid)trimethine oxonol (Dibac4(3)) in model systems and cells. Chemistry and Physics of Lipids, 69(2), 137-150. Retrieved from [Link]

  • CSH Protocols. (2006). Stock Solutions. Retrieved from [Link]

  • Bashford, C. L., & Smith, J. C. (1979). The behavior of oxonol dyes in phospholipid dispersions. Biophysical Journal, 25(1), 203-221. Retrieved from [Link]

  • Strahl, H., & Hamoen, L. W. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. bioRxiv. Retrieved from [Link]

  • Wenzel, M., et al. (2016). Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. Frontiers in Physiology, 7, 141. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxonol dyes. Retrieved from [Link]

  • Bashford, C. L., & Smith, J. C. (1979). The behavior of oxonol dyes in phospholipid dispersions. Biophysical Journal, 25(2), 203-221. Retrieved from [Link]

  • Knauf, P. A., et al. (1991). An oxonol dye is the most potent known inhibitor of band 3-mediated anion exchange. American Journal of Physiology-Cell Physiology, 260(5), C986-C994. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). BIS(1,3-DIETHYLTHIOBARBITURIC ACID)TRIMETHINE OXONOL. Retrieved from [Link]

  • Eurogentec. (n.d.). DiSBAC2(3) [Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol] - 25 mg. Retrieved from [Link]

  • ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]

  • Stubblefield, K., & Munakomi, S. (2023). Physiology, Action Potential. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Lumen Learning. (n.d.). The Action Potential. Anatomy and Physiology I. Retrieved from [Link]

  • Byrne, J. H. (n.d.). Ionic Mechanisms and Action Potentials. In Neuroscience Online. The University of Texas Health Science Center at Houston. Retrieved from [Link]

  • Jack Westin. (n.d.). Action Potential - Nerve Cell - MCAT Content. Retrieved from [Link]

  • Wikipedia. (n.d.). Membrane potential. Retrieved from [Link]

Sources

Application Note: High-Content Ratiometric Voltage Imaging with DiSBAC2(3) FRET Systems

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

This guide details the protocol for measuring slow-transient membrane potential changes (depolarization) in neuronal cultures using DiSBAC2(3) . While DiSBAC2(3) is a bis-oxonol dye, it is rarely used in isolation due to background noise and slow kinetics compared to its analog DiBAC4(3). Its primary and most powerful application is as the FRET Acceptor in the Voltage Sensor Probe (VSP) system, paired with the coumarin-phospholipid CC2-DMPE (FRET Donor) .

Key Experimental Characteristic:

  • Mode: Ratiometric FRET (Fluorescence Resonance Energy Transfer).

  • Temporal Resolution: ~500 ms (Sub-second).[1] Suitable for monitoring resting potential shifts, drug-induced depolarization, and ion channel gating (e.g., K+ channel blockers), but not single action potentials (which require <1 ms resolution).[2]

  • Readout: Ratiometric (Emission 460nm / Emission 560nm). This cancels out artifacts from uneven dye loading or cell thickness.

Part 2: Mechanism of Action (The "Why")

To interpret the data, one must understand the biophysics of the FRET pair.

  • The Donor (CC2-DMPE): A lipophilic coumarin dye with two hydrocarbon chains. It anchors firmly into the outer leaflet of the plasma membrane and does not flip-flop. It excites at ~405 nm and emits Blue (~460 nm).

  • The Acceptor (DiSBAC2(3)): A mobile, negatively charged oxonol dye.[3][4] It excites at ~530 nm and emits Orange/Red (~560 nm).

  • The Voltage Dependency:

    • Resting State (Negative Interior): The negative charge of the cell interior repels the negatively charged DiSBAC2(3) to the outer leaflet . Here, it is in close proximity (<10 nm) to the CC2-DMPE donor.

      • Result: Efficient FRET.[4][5] Excitation at 405 nm yields High Red / Low Blue .

    • Depolarized State (Positive/Less Negative Interior): As the membrane potential (

      
      ) becomes positive, the electrical repulsion decreases, and DiSBAC2(3) translocates to the inner leaflet  of the membrane.
      
      • Result: FRET is disrupted (distance increases). Excitation at 405 nm yields High Blue / Low Red .

Visualization: FRET Mechanism

FRET_Mechanism cluster_membrane Plasma Membrane Cross-Section OuterLeaflet Outer Leaflet (Fixed Donor) InnerLeaflet Inner Leaflet (Mobile Acceptor Destination) CC2_DMPE CC2-DMPE (Donor) Fixed on Outer Surface DiSBAC_Rest DiSBAC2(3) (Acceptor) @ Resting Potential (-70mV) CC2_DMPE->DiSBAC_Rest Distance < 10nm High FRET (Red Emission) DiSBAC_Depol DiSBAC2(3) (Acceptor) @ Depolarization (0mV) CC2_DMPE->DiSBAC_Depol Distance > 10nm FRET Broken (Blue Emission) DiSBAC_Rest->DiSBAC_Depol Translocation upon Depolarization

Caption: Schematic of the voltage-dependent translocation of DiSBAC2(3) relative to the fixed CC2-DMPE donor.

Part 3: Experimental Protocol

A. Reagents & Equipment
ReagentRoleStock Conc.Final Conc.
CC2-DMPE FRET Donor5 mM (DMSO)5–10 µM
DiSBAC2(3) FRET Acceptor10–20 mM (DMSO)10–20 µM
VABSC-1 (Optional)Background SuppressorSolid250 µM
Pluronic F-127 Dispersing Agent10% Solution0.02%
Tyrode's Buffer Imaging MediumN/A1x

Microscope Requirements:

  • Excitation: 405 nm (Laser or LED).

  • Emission 1 (Blue): 460/40 nm bandpass.

  • Emission 2 (Red): 580/60 nm bandpass.

  • Objective: 20x or 40x High NA (Water/Oil) for neuronal resolution.

B. Step-by-Step Loading Protocol

Note: This protocol assumes adherent neuronal cultures in 96-well glass-bottom plates.

  • Preparation of Loading Buffers (Freshly made):

    • Buffer A (Donor): Dilute CC2-DMPE to 10 µM in Tyrode's Buffer. Add equal volume of Pluronic F-127 (final 0.1%) to aid solubility. Vortex vigorously.

    • Buffer B (Acceptor): Dilute DiSBAC2(3) to 20 µM in Tyrode's Buffer. If using VABSC-1 (to reduce background without washing), add to 250 µM.[2]

  • Donor Loading (The Anchor):

    • Remove culture media from neurons.

    • Wash once with Tyrode's Buffer.[2]

    • Add Buffer A (100 µL/well).

    • Incubate: 30 minutes at Room Temperature (RT) in the dark.

    • Mechanism Check: The coumarin tail is inserting into the lipid bilayer.

  • Washing (Critical for S/N):

    • Aspirate Buffer A.

    • Wash cells 2x with Tyrode's Buffer to remove non-membrane bound CC2-DMPE.

  • Acceptor Loading (The Sensor):

    • Add Buffer B (100 µL/well).

    • Incubate: 30 minutes at RT in the dark.

    • Do NOT Wash. DiSBAC2(3) exists in equilibrium between the membrane and the solution. Washing it away will leach the dye from the membrane, killing the signal.

C. Time-Lapse Imaging Workflow
  • Baseline: Acquire images every 2–5 seconds for 1 minute to establish resting ratio.

  • Stimulation: Add compound (e.g., High K+ solution or Drug) via perfusion or pipetting.[2]

  • Response: Continue imaging for 2–5 minutes.

  • Calibration (End of Experiment):

    • Max Depolarization: Add High K+ (60mM KCl) to saturate the response.

    • Max Hyperpolarization: Add Valinomycin (10 µM) to drive potential to

      
      .
      
Visualization: Experimental Workflow

Workflow cluster_loading Dye Loading Phase cluster_imaging Time-Lapse Acquisition Start Start: Adherent Neurons Step1 1. Load CC2-DMPE (Donor) 30 min @ RT Start->Step1 Step2 2. Wash 2x Tyrode's (Remove excess Donor) Step1->Step2 Step3 3. Load DiSBAC2(3) (Acceptor) 30 min @ RT (DO NOT WASH) Step2->Step3 Img1 Excitation: 405nm Step3->Img1 Img2 Dual Emission Capture Ch1: 460nm (Blue) Ch2: 560nm (Red) Img1->Img2 Img3 Stimulus Injection (e.g., KCl, Drug) Img2->Img3 Img3->Img2 Loop (0.5Hz) Analysis Calculate Ratio: Blue (460) / Red (560) Img3->Analysis

Caption: Step-by-step workflow for loading and imaging the FRET pair.

Part 4: Data Analysis & Interpretation[1]

The raw intensity data is subject to artifacts (bleaching, focus drift).[2] Ratiometric analysis is mandatory.

The Ratiometric Formula


  • Resting State: High Red, Low Blue

    
    Low Ratio .[2]
    
  • Depolarized State: Low Red, High Blue

    
    High Ratio .[2]
    
Data Processing Steps
  • Background Subtraction: Subtract background intensity (ROI in empty area) from both Blue and Red channels.

  • Ratio Calculation: Calculate

    
     for every time point 
    
    
    
    .
  • Normalization: Normalize to baseline (

    
    ) usually averaged over the first 10 frames.
    
    
    
    
  • Plotting: Plot

    
     vs. Time. A positive deflection indicates depolarization.
    

Part 5: Troubleshooting & Pitfalls

SymptomProbable CauseSolution
No FRET Signal (High Blue, Low Red at rest) DiSBAC2(3) not loaded or precipitated.[2]Check stock solubility. Use Pluronic F-127.[2] Ensure you did not wash after adding DiSBAC2(3).
High Background Dye sticking to plastic/glass.Use VABSC-1 suppressor dye.[2][1] Use glass-bottom plates, not plastic.
Slow Response Intrinsic dye kinetics.DiSBAC2(3) is slow (~500ms).[1] For faster kinetics, switch to DiSBAC4(3) (20ms) but note it is more hydrophobic and harder to load.[1]
Phototoxicity / Bleaching High laser power.Reduce 405nm intensity. Oxonols generate ROS upon excitation. Limit exposure time to <100ms per frame.

References

  • Gonzalez, J. E., & Tsien, R. Y. (1995). Voltage sensing by fluorescence resonance energy transfer in single cells.[2][5] Biophysical Journal, 69(4), 1272–1280.[2]

  • Thermo Fisher Scientific. Voltage Sensor Probes (VSP) Product Information & Protocols. Invitrogen User Manual.

  • Maher, M. P., et al. (2001). Generation of Voltage-Sensitive FRET Probes for High-Throughput Screening.[2] Combinatorial Chemistry & High Throughput Screening.

  • Adams, D. S., & Levin, M. (2012). Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE.[2] Cold Spring Harbor Protocols.

Sources

Application Note: DiSBAC2(3) Staining Procedure for Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the operational protocols for using DiSBAC2(3) (Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol), a slow-response, voltage-sensitive dye (VSD) used to measure resting membrane potential (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) changes in cell populations.[1]

Unlike fast-response dyes (e.g., styryl pyridinium dyes) that measure electric field changes via electrochromism (microseconds), DiSBAC2(3) operates via a transmembrane redistribution mechanism (seconds to minutes).[2] This makes it the reagent of choice for High-Throughput Screening (HTS) of ion channel modulators and drug safety toxicology.

This document outlines two distinct methodologies:

  • Single-Wavelength Assay: The standard intensity-based measurement.

  • FRET-Based Ratiometric Assay: The industrial "Gold Standard" pairing DiSBAC2(3) with the coumarin donor CC2-DMPE to eliminate motion artifacts and well-to-well variability.

Mechanism of Action

DiSBAC2(3) is a lipophilic, anionic (negatively charged) dye.[2] Its distribution across the plasma membrane is governed by the Nernst equation.[3]

  • Resting State (Hyperpolarized, e.g., -70 mV): The cell interior is negative.[2] The anionic dye is electrostatically repelled and accumulates in the extracellular buffer or on the outer membrane leaflet. Fluorescence is low (in single-dye mode) or exhibits high FRET (in paired mode).

  • Depolarized State (e.g., -10 mV): As the interior becomes less negative (more positive), the repulsion decreases.[2] The dye enters the membrane/cytosol, binding to hydrophobic sites.[2] This results in a fluorescence increase (single-dye) or FRET disruption (paired mode).

Visualization: Mechanism of Voltage Sensing[5]

VSD_Mechanism cluster_0 Resting Potential (-70mV) cluster_1 Depolarization (-10mV) Resting Negative Interior Dye_Out DiSBAC2(3) Excluded (Extracellular/Outer Leaflet) Resting->Dye_Out Electrostatic Repulsion Signal_Rest Low Fluorescence (Single Dye Mode) Dye_Out->Signal_Rest Signal_Depol High Fluorescence (Single Dye Mode) Signal_Rest->Signal_Depol Response Time: < 60 sec Depol Positive Charge Influx (e.g., K+ Channel Block) Dye_In DiSBAC2(3) Enters Membrane (Binds Hydrophobic Sites) Depol->Dye_In Nernstian Redistribution Dye_In->Signal_Depol

Caption: Figure 1. The anionic redistribution mechanism of DiSBAC2(3). Upon depolarization, the dye partitions into the lipid bilayer, increasing quantum yield.[2]

Materials & Reagents

Critical Reagents
ReagentSpecificationStorageNotes
DiSBAC2(3) Ex/Em: 535/560 nm-20°C (Desiccated)Soluble in DMSO.[2][4][5] Light sensitive.[2]
CC2-DMPE Ex/Em: 405/460 nm-20°COptional: Required only for Protocol B (FRET).
Pluronic F-127 10% SolutionRTEssential for solubilizing the lipophilic dye.
VABSC-1 Tartrazine-based quencherRTOptional: Quenches extracellular dye to reduce background.[2]
DiBAC4(3) Alternative Dye-20°CUse if 488nm excitation is the only option.
Buffer Formulations

Standard Tyrode’s Buffer (Physiological):

  • 135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5.6 mM Glucose, pH 7.4.[2]

High Potassium Depolarization Buffer (Positive Control):

  • Replace NaCl with KCl equimolarly (e.g., 140 mM KCl).[2] This "clamps" the membrane potential to ~0 mV.

Protocol A: Single-Wavelength Assay (Standard)

This protocol uses DiSBAC2(3) as a standalone probe. It is simpler but susceptible to artifacts caused by cell size or dye loading variability.[2]

Dye Preparation[1]
  • Stock Solution: Dissolve DiSBAC2(3) in anhydrous DMSO to 10 mM .

  • Working Solution: Dilute Stock into Tyrode’s Buffer to 0.5 – 1.0 µM .

    • Critical: Add Pluronic F-127 to a final concentration of 0.02% to prevent dye aggregation.[2]

Staining Procedure[1]
  • Harvest Cells: Dissociate adherent cells (Accutase is preferred over Trypsin to preserve ion channels).[2] Wash 1x with Tyrode’s Buffer.[2]

  • Adjust Density: Resuspend at

    
     cells/mL.
    
  • Stain: Add DiSBAC2(3) Working Solution.

  • Incubation: Incubate for 30 minutes at Room Temperature in the dark.

    • Note: Do not wash the cells after incubation.[2] DiSBAC2(3) is an equilibrium dye; washing it away will cause it to leak out of the cells, reversing the signal.

  • Baseline Acquisition: Acquire data on the flow cytometer (see settings below) to establish a baseline.

  • Treatment: Add test compound or High

    
     buffer directly to the tube/well.
    
  • Equilibration: Wait 2–5 minutes for redistribution.

  • Final Acquisition: Record the shift in fluorescence.

Cytometer Settings (Single Dye)
  • Laser: 488 nm (Blue) or 532 nm (Green).

  • Filter: 575/26 nm (PE) or 585/42 nm.[2]

  • Parameter: Logarithmic scale.

Protocol B: FRET-Based Ratiometric Assay (Advanced)

Why use this? By pairing DiSBAC2(3) (Acceptor) with CC2-DMPE (Donor), you create a self-calibrating system.[2]

  • Resting: CC2-DMPE (Blue) transfers energy to DiSBAC2(3) (Red). Result: High Red / Low Blue.

  • Depolarized: DiSBAC2(3) moves away from the surface-bound CC2-DMPE. FRET is lost. Result: Low Red / High Blue.

Staining Procedure[1]
  • Load Donor (CC2-DMPE):

    • Prepare 5 µM CC2-DMPE in buffer.[2]

    • Incubate cells for 30 mins at RT.

    • WASH: Wash cells 2x to remove excess donor (CC2-DMPE binds irreversibly to the outer leaflet).

  • Load Acceptor (DiSBAC2(3)):

    • Resuspend cells in buffer containing 1–5 µM DiSBAC2(3) + 100 µM VABSC-1 (optional background quencher).

    • DO NOT WASH. [2]

  • Acquisition:

    • Laser: 405 nm (Violet).[2]

    • Detector 1 (Donor): 450/50 nm (Pacific Blue / BV421 channel).

    • Detector 2 (FRET): 560/40 nm (AmCyan / BV570 channel). Note: This detects the emission of DiSBAC2(3) excited via FRET from the 405nm laser.

Ratiometric Calculation


  • Depolarization causes this ratio to Increase .[2][5]

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_stain Phase 2: Staining (Choose Method) cluster_analysis Phase 3: Analysis Step1 Harvest Cells (Avoid Trypsin if possible) Step2 Wash with Serum-Free Tyrode's Buffer Step1->Step2 MethodA Method A: Single Dye Add DiSBAC2(3) (0.5µM) + Pluronic F-127 Step2->MethodA MethodB Method B: FRET Pair 1. Load CC2-DMPE -> Wash 2. Add DiSBAC2(3) -> No Wash Step2->MethodB Step3 Incubate 30 min @ RT (Protect from light) MethodA->Step3 MethodB->Step3 Step4 Establish Baseline (Flow Cytometry) Step3->Step4 Step5 Add Drug / High K+ (Wait 2-5 mins) Step4->Step5 Result Measure Shift (Log Scale) Step5->Result

Caption: Figure 2. Step-by-step workflow for Single-Dye and FRET-based voltage assays.

Data Analysis & Quality Control

Gating Strategy
  • FSC vs SSC: Gate on live, intact cells.[2] Exclude debris.

  • FSC-H vs FSC-A: Doublet discrimination (Crucial for FRET, as doublets distort ratios).

  • Live/Dead: Exclude dead cells using a viability dye (e.g., PI or DAPI).[2] Note: Dead cells are permanently depolarized and will stain maximally bright with DiSBAC2(3), creating false positives.[2]

Quantitative Validation (Self-Check)

To validate the assay, perform a Potassium Titration Curve .[2] Prepare buffers with increasing


 concentrations (5, 10, 20, 40, 80, 140 mM).
Plot Mean Fluorescence Intensity (MFI)  vs. Log[

]
.
  • Success Criteria: The data should fit a linear slope (approx. 60mV per decade) according to the Nernst equation.

[K+] mMPredicted Potential (mV)Expected Response (Single Dye)Expected Response (FRET Ratio)
5-85Low FluorescenceLow Ratio
40-30Medium FluorescenceMedium Ratio
1400High FluorescenceHigh Ratio

Troubleshooting

IssueProbable CauseCorrective Action
No response to High K+ Dye precipitationEnsure Pluronic F-127 is used; Sonicate stock solution.
High Background Dye binding to plasticUse low-binding plates/tubes; Add VABSC-1 quencher.[2]
Signal Drift Temperature fluctuationKeep samples at constant temp (RT or 37°C). VSDs are temp-sensitive.[2]
Toxicity Dye concentration too highTitrate DiSBAC2(3) down. Oxonols can inhibit channels at high µM.[2]
Slow Kinetics Equilibrium delayDiSBAC2(3) is slow. Ensure >2 min wait after drug addition.

References

  • Gonzalez, J. E., & Tsien, R. Y. (1997). Improved indicators of cell membrane potential that use fluorescence resonance energy transfer.[2] Chemistry & Biology.[2][3] [Link]

  • PubChem. Compound Summary for CID 12352108: DiSBAC2(3). [Link]

Sources

Troubleshooting & Optimization

troubleshooting low signal-to-noise ratio in DiSBAC2(3) assays

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the advanced user. It bypasses basic "check the plug" advice and focuses on the biophysical and optical constraints of the DiSBAC₂(3)/CC2-DMPE FRET system.

Topic: Troubleshooting Low Signal-to-Noise Ratio (SNR) in FRET-Based Voltage Assays Support Level: Tier 3 (Application Scientist)

The Core Mechanism: Understanding Your Readout

Before troubleshooting, validate your mental model of the assay. This is not a simple intensity assay; it is a ratiometric FRET system.

  • The Donor: CC2-DMPE (Coumarin-phospholipid).[1] It binds to the outer leaflet of the plasma membrane. It is immobile on the assay timescale.

  • The Acceptor: DiSBAC₂(3) (Bis-barbituric acid oxonol).[2] It is mobile and negatively charged (anionic).

  • The Physics:

    • Resting State (Negative Interior): The negative membrane potential repels the anionic DiSBAC₂(3) to the outer leaflet. It sits close to CC2-DMPE. Result: High FRET (Blue Donor Quenched, Orange Acceptor High).

    • Depolarized State (Positive Interior): The loss of negative charge allows DiSBAC₂(3) to translocate to the inner leaflet. Distance increases. Result: Low FRET (Blue Donor Recovers, Orange Acceptor Drops).

The Signal: You are looking for a Blue Increase / Orange Decrease .

Mechanism of Action Diagram

VSP_Mechanism cluster_Resting Resting Potential (-70mV) cluster_Depol Depolarized Potential (0mV) R_Membrane Plasma Membrane (Negative Interior) R_Acceptor DiSBAC2(3) (Repelled to Outer Leaflet) R_Membrane->R_Acceptor Electrostatic Repulsion R_Donor CC2-DMPE (Outer Leaflet) R_Donor->R_Acceptor < 10nm Distance R_FRET High FRET Efficiency (Orange Emission) R_Acceptor->R_FRET D_Signal FRET Disrupted (Blue Emission Increases) R_FRET->D_Signal Stimulation (e.g., KCl, Agonist) D_Membrane Plasma Membrane (Positive/Neutral Interior) D_Acceptor DiSBAC2(3) (Translocates to Inner Leaflet) D_Membrane->D_Acceptor Electrostatic Attraction D_Donor CC2-DMPE (Outer Leaflet) D_Donor->D_Acceptor > 10nm Distance D_Donor->D_Signal

Caption: Figure 1.[3][4] The voltage-dependent translocation of DiSBAC₂(3) modulates FRET efficiency. Signal generation relies on the physical movement of the acceptor dye across the membrane.

Diagnostic Workflow: Why is my SNR low?

Low SNR usually stems from one of three failures: Optical Mismatch , Dye Loading Imbalance , or Physiological Collapse .[4]

Q1: My "Response Ratio" is flat. Is it the instrument or the biology?

The Test: Perform a "High K+" control (e.g., add 60mM KCl).

  • Scenario A: No response to KCl.

    • Diagnosis: The cells are likely already depolarized (unhealthy) or the dye is not loaded correctly.

    • Root Cause:[4][5][6] If cells are apoptotic or stressed, their resting membrane potential (RMP) is near 0 mV.[4] The dye is already inside. There is nowhere for it to move.

  • Scenario B: Small response to KCl, but no response to drug.

    • Diagnosis: The assay window is compressed.

    • Root Cause:[4][5][6] High background fluorescence (extracellular dye) or suboptimal Filter Sets.

Q2: How do I optimize the dye concentrations?

Unlike calcium dyes, you cannot just "add more dye" to get more signal.[4] DiSBAC₂(3) is hydrophobic and prone to precipitation and quenching.

Optimization Matrix (Step-by-Step): Run a checkerboard titration in a 96-well plate.

  • CC2-DMPE (Donor): Titrate 2.5 µM – 20 µM.

  • DiSBAC₂(3) (Acceptor): Titrate 1 µM – 10 µM.

  • Readout: Measure Baseline Ratio (Blue/Orange) and Response to KCl.

SymptomCauseSolution
High Background (Orange) Excess extracellular DiSBAC₂(3).Add a scavenger like VABSC-1 (Voltage Assay Background Suppression Compound) or wash cells (if using wash protocol).
Low Blue Signal Quenching by excess DiSBAC₂(3).Reduce DiSBAC₂(3) concentration. Paradoxically, less acceptor often yields a better dynamic range.[4]
Precipitation / Spots DiSBAC₂(3) insolubility.Ensure DiSBAC₂(3) stock is fully dissolved in DMSO.[7] Do not exceed 1% DMSO final. Use a buffer with Pluronic F-127 .
Q3: What are the critical optical settings?

Using standard "Fluorescein/Rhodamine" filters will destroy your assay sensitivity. You must isolate the FRET pairs.

Required Filter Configuration:

  • Excitation: 400 nm (± 10 nm) -> Excite the Donor (Coumarin) ONLY.

  • Emission 1 (Blue): 460 nm (± 20 nm) -> Read Donor Emission.

  • Emission 2 (Orange): 580 nm (± 20 nm) -> Read Acceptor Emission (FRET).

  • Dichroic Mirror: 415-430 nm cut-off.

Critical Check: If you excite at 530 nm (direct excitation of DiSBAC₂(3)), you are measuring dye concentration, not voltage-sensitive FRET. You must excite at 400 nm.

Advanced Troubleshooting Scenarios

Issue: "The signal drifts instantly upon addition."

Cause: Temperature Shock or Fluidic Shear.

  • Thermodynamics: Membrane potential is temperature-dependent (Nernst equation). Adding cold buffer to warm cells causes an immediate artifactual depolarization.

  • Solution: All compound plates and buffers must be pre-warmed to 37°C or room temperature (equilibrated).

Issue: "My Z-Prime is < 0.5."

Cause: Edge effects or Variable Cell Density.

  • Cell Density: DiSBAC₂(3) signal is proportional to membrane area. If well A1 has 10k cells and A2 has 20k cells, the baseline fluorescence will differ wildly.

  • Solution: Use ratiometric analysis!

    • Calculation:

      
      
      
    • Ratiometric analysis cancels out differences in cell number and dye loading volume, significantly improving Z-Prime.[4]

Issue: "I see a response, but it's inverted."

Cause: Data processing error.

  • Check: Did you calculate Ratio = Blue/Orange or Orange/Blue?

    • Depolarization = Blue

      
       / Orange 
      
      
      
      .
    • Ratio (Blue/Orange): Increases upon depolarization.

    • Ratio (Orange/Blue): Decreases upon depolarization.

  • Note: Both are valid, but ensure your analysis software (e.g., SoftMax Pro) expects the correct direction.[4]

Troubleshooting Logic Flow

Troubleshooting_Tree Start Start: Low Signal-to-Noise Check_KCl Does 60mM KCl give a response? Start->Check_KCl Check_Filters Check Optical Filters Ex: 400nm | Em: 460/580nm Check_KCl->Check_Filters No / Very Low Check_Buffer Check Buffer Composition (Serum-free? VABSC-1?) Check_KCl->Check_Buffer Yes, but noisy Check_Loading Check Dye Loading & Cell Health Check_Filters->Check_Loading Filters OK Fix_Filters Install FRET Filter Set Check_Filters->Fix_Filters Filters Wrong Cell_Health Cell_Health Check_Loading->Cell_Health Cells Rounded/Detached? Add_Scavenger Add VABSC-1 or Wash Extracellular Dye Check_Buffer->Add_Scavenger High Background? Fix_Culture Improve Coating (Poly-D-Lysine) Check incubation time Cell_Health->Fix_Culture Yes: Apoptotic (Depolarized) Titrate_Dye Perform Checkerboard Titration (Donor vs Acceptor) Cell_Health->Titrate_Dye No: Optimize Concentrations

Caption: Figure 2. Decision tree for isolating the root cause of low SNR in VSP assays.

References

  • Thermo Fisher Scientific. Voltage Sensor Probes (VSP) User Guide. Retrieved from

  • Gonzalez, J. E., & Tsien, R. Y. (1997). Improved indicators of cell membrane potential that use fluorescence resonance energy transfer.[4] Chemistry & Biology, 4(4), 269-277.[4]

  • Maher, M. P., et al. (2001). Generation of a stable cell line for the detection of voltage-gated ion channel modulators using a FRET-based voltage sensor. Journal of Biomolecular Screening.
  • AAT Bioquest. DiSBAC2(3) Product Information & Protocols. Retrieved from

  • Molecular Devices.FLIPR Membrane Potential Assay Kit vs FRET VSP.

Sources

reducing dye aggregation of Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: DiBAC4(3) Optimization Guide

Introduction: The Aggregation Challenge

Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol , commonly known as DiBAC4(3) , is a slow-response, anionic voltage-sensitive dye. While it is the gold standard for measuring resting membrane potential (RMP) changes in non-excitable cells, it suffers from a critical physicochemical limitation: hydrophobic aggregation .

In aqueous buffers, DiBAC4(3) molecules tend to stack due to their planar lipophilic structure. These aggregates manifest as:

  • "Sparkles" or bright punctate spots in fluorescence microscopy.

  • Fluorescence Quenching (reduced quantum yield).

  • Slow Response Kinetics (aggregates must disassemble before partitioning into the membrane).

This guide provides a validated troubleshooting framework to solubilize DiBAC4(3) effectively, ensuring high signal-to-noise ratios (SNR) and reproducible data.

Core Troubleshooting & FAQs

Category A: Dye Preparation & Solubility

Q1: I see bright, non-specific "sparkles" in my background and on the cell surface. Is my dye bad? A: The dye is likely chemically stable, but it has physically aggregated. This is the #1 artifact with DiBAC4(3).

  • Root Cause: Rapid dilution of the hydrophobic stock (in DMSO) into the hydrophilic aqueous buffer causes "shock" precipitation.

  • Solution: You must use an intermediate dispersant. Do not add DMSO stock directly to the buffer.

    • Protocol Adjustment: Pre-mix your DMSO stock with Pluronic F-127 (non-ionic surfactant) before adding to the assay buffer.[1]

    • Physical Removal: Centrifuge the final working solution at 10,000 x g for 5–10 minutes before adding it to cells. This pellets the sub-microscopic aggregates that cause "sparkles."

Q2: My fluorescence signal is fading rapidly (photobleaching) or is too low. A: DiBAC4(3) is susceptible to photo-oxidation, and aggregation worsens this by trapping dye in non-fluorescent states.

  • Optimization:

    • Lower Concentration: Paradoxically, lowering the dye concentration (e.g., from 5 µM to 0.5–1 µM) often improves SNR because it reduces background aggregation.

    • Pulsed Illumination: DiBAC4(3) is a slow dye (seconds to minutes). Continuous excitation is unnecessary and destructive. Use a shutter to expose samples only during image acquisition.

Q3: Can I use serum (FBS) in my loading buffer? A: Proceed with caution. Albumin (BSA) in serum binds DiBAC4(3) with high affinity.

  • The Risk: BSA acts as a "sink," sequestering the dye and preventing it from entering the membrane. This lowers the effective concentration.

  • Recommendation: Load cells in a serum-free buffer (e.g., HBSS or HEPES-buffered saline). If you must use protein to maintain cell health, use 0.1% BSA and verify that you still get a voltage response using a depolarization control (e.g., High K+ buffer).

Category B: Advanced Solubilization Strategies

Q4: Pluronic F-127 isn't working well enough. Are there alternatives? A: Yes. While Pluronic is standard, Cyclodextrins are a powerful alternative for extremely hydrophobic batches.

  • Mechanism: Cyclodextrins (specifically Sulfobutylether-β-cyclodextrin or HP-β-CD ) form inclusion complexes. They encapsulate the hydrophobic tail of the dye, shielding it from water until it partitions into the lipid bilayer.

  • Usage: Use 0.5–1.0 mM HP-β-CD in the loading buffer. This often yields a "cleaner" background than Pluronic.

Validated Experimental Protocols

Protocol A: The "High-Stability" DiBAC4(3) Preparation Workflow

This protocol minimizes osmotic shock precipitation.

ReagentStock Conc.Final Conc.Function
DiBAC4(3) 10 mM (in DMSO)1–5 µMVoltage Sensor
Pluronic F-127 20% (w/v in DMSO)0.02%–0.04%Dispersant
Trypan Red (Optional)10 mM (in Water)1–2 mMExtracellular Quencher
HBSS/HEPES 1XN/APhysiological Buffer

Step-by-Step Methodology:

  • Prepare Stock: Dissolve DiBAC4(3) powder in anhydrous DMSO to 10 mM. Aliquot and store at -20°C (protect from light).

  • The "Premix" Step (Critical):

    • In a microcentrifuge tube, mix 1 µL of DiBAC4(3) stock with 1 µL of 20% Pluronic F-127 stock .

    • Vortex vigorously for 10 seconds. This coats the dye molecules in surfactant before they touch water.

  • Dilution:

    • Add the 2 µL premix to 1 mL of Assay Buffer (HBSS/HEPES).

    • Vortex immediately.

  • Clarification:

    • Centrifuge this 1 mL solution at 10,000 x g for 5 minutes.

    • Carefully transfer the supernatant to a new tube, leaving the bottom 50 µL (containing invisible aggregates) behind.

  • Loading:

    • Add supernatant to cells.[2] Incubate for 20–30 minutes at 37°C (or RT). Do not wash (DiBAC is an equilibrium dye).

Visualization of Mechanisms

Figure 1: Aggregation vs. Solubilization Pathway

This diagram illustrates why the "Premix" step is essential for preventing aggregate formation.

DiBAC_Solubilization DyeDMSO DiBAC4(3) in DMSO (Monomeric) DirectMix Direct Mixing DyeDMSO->DirectMix Pluronic Add Pluronic F-127 (Surfactant Coat) DyeDMSO->Pluronic Buffer Aqueous Buffer Aggregates Hydrophobic Aggregates ('Sparkles') Buffer->Aggregates Hydrophobic Stacking Membrane Cell Membrane Partitioning Buffer->Membrane Equilibrium DirectMix->Buffer Osmotic Shock PoorSignal Low Signal / High Noise Aggregates->PoorSignal Quenching Micelles Stabilized Micelles Pluronic->Micelles Steric Stabilization Micelles->Buffer Controlled Release Signal Fluorescence Change (Depolarization) Membrane->Signal

Caption: Figure 1. Comparison of direct aqueous dilution (leading to aggregation) versus Pluronic F-127 premixing (leading to stable micelle formation and efficient membrane partitioning).

Figure 2: Troubleshooting Decision Tree

A logic flow for resolving signal issues during live-cell imaging.

Troubleshooting_Tree Start Problem: Poor DiBAC4(3) Signal Issue1 Bright Spots / Sparkles? Start->Issue1 Issue2 No Response to Stimulus? Start->Issue2 Issue3 High Background? Start->Issue3 Action1 1. Use Pluronic Premix 2. Centrifuge Working Soln Issue1->Action1 Yes Check1 Check Positive Control (High K+ or Gramicidin) Issue2->Check1 Action3 1. Reduce Dye Conc. 2. Add Trypan Red Issue3->Action3

Caption: Figure 2. Diagnostic workflow for identifying and resolving common DiBAC4(3) imaging artifacts.

References

  • Thermo Fisher Scientific. DiBAC4(3) (Bis-(1,3-Dibutylbarbituric Acid)Trimethine Oxonol). Technical Guide.[1] Link

  • Yamada, A., et al. (2001). "Usefulness and limitation of DiBAC4(3), a voltage-sensitive fluorescent dye, for the measurement of membrane potentials regulated by recombinant large conductance Ca2+-activated K+ channels in HEK293 cells."[3] Japanese Journal of Pharmacology, 86(3), 342-350.[3] Link

  • Biotium. Protocol: Using Pluronic® F-127 to Solubilize Dyes for Cell Loading.[4][5]Link

  • Adams, D. S., & Levin, M. (2012). "Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE." Cold Spring Harbor Protocols. Link

  • AAT Bioquest. Pluronic® F-127 Technical Information and Protocols.Link

Sources

minimizing photobleaching of DiSBAC2(3) during long-term imaging

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Minimizing Photobleaching of DiSBAC2(3) in Long-Term Imaging

Introduction: The Stability Challenge in Potential Imaging

You are likely employing DiSBAC2(3) because you need the sensitivity of a slow-response oxonol dye, possibly in a FRET pairing with CC2-DMPE (the FLIPR Membrane Potential assay standard). While DiSBAC2(3) offers a robust signal change (~1% fluorescence per mV), its susceptibility to photobleaching creates a critical artifact: Signal Drift .

In a FRET context, the destruction of the acceptor (DiSBAC2(3)) mimics the signal of depolarization (loss of FRET). In single-dye assays, bleaching mimics hyperpolarization (loss of fluorescence). This guide provides a root-cause analysis and a validated mitigation protocol to stabilize your long-term recordings.

Part 1: The Physics of Photobleaching & Artifacts

Q: Why does my baseline drift towards "depolarization" over time, even without stimulation?

A: This is the hallmark of DiSBAC2(3) photobleaching in a FRET assay.

The Mechanism: In the Voltage Sensor Probe (VSP) system, the coumarin donor (CC2-DMPE) excites the oxonol acceptor (DiSBAC2(3)) via FRET when the cell is at resting potential (negative).[1][2]

  • Resting State: DiSBAC2(3) is on the outer membrane leaflet (close to donor).[3] High FRET (High Red, Low Blue).

  • True Depolarization: DiSBAC2(3) translocates to the inner leaflet (far from donor). Low FRET (Low Red, High Blue).

  • Photobleaching Artifact: ROS destroys the DiSBAC2(3) chromophore. The donor can no longer transfer energy. Low FRET (Low Red, High Blue).

Result: The system interprets the loss of acceptor fluorescence as a depolarization event.

Visualizing the Failure Mode

G Light Excitation Light (405nm or 530nm) Donor CC2-DMPE (Donor) Light->Donor Excites ROS Reactive Oxygen Species (ROS) Light->ROS Phototoxicity Acceptor DiSBAC2(3) (Acceptor) Donor->Acceptor FRET Transfer (Resting State) Signal_Depol Low Red/High Blue (Depolarized) Donor->Signal_Depol No FRET (Due to Distance OR Bleaching) Bleached Bleached Non-Fluorescent Acceptor->Bleached Irreversible Destruction Signal_Rest High Red/Low Blue (Resting) Acceptor->Signal_Rest Emission Bleached->Signal_Depol Mimics Depolarization ROS->Acceptor Oxidation

Figure 1: The photobleaching pathway of DiSBAC2(3) leads to a "False Depolarization" signal by eliminating the FRET acceptor, indistinguishable from the dye translocation caused by actual voltage changes.[4][5]

Part 2: Optimization Protocol (Step-by-Step)

Q: What is the single most effective hardware change to reduce bleaching?

A: Implement Stroboscopic (Triggered) Illumination.

DiSBAC2(3) is a slow-response dye (response time ~200–500 ms). Continuous illumination during the inter-frame interval is "wasted photons" that contribute only to bleaching, not signal.

Protocol:

  • Triggering: Synchronize your LED light source with your camera exposure.

  • Duty Cycle: If imaging at 1 Hz (1 frame/sec) with a 100ms exposure, your light should be ON for only 100ms and OFF for 900ms.

    • Result: 90% reduction in photobleaching load immediately.

Q: Can I use antifade reagents with live cells?

A: Yes, but you must use specific scavengers compatible with electrophysiology.

Standard mounting media (e.g., Vectashield) are toxic to live cells. You need a scavenger that handles the triplet-state intermediates without altering membrane resistance.

Recommended Reagent: Trolox (Water-Soluble Vitamin E Analog) Trolox is superior to ascorbic acid for DiSBAC2(3) because it reduces "blinking" and scavenges singlet oxygen effectively in lipid environments.

Preparation Table:

ComponentStock Conc.SolventWorking Conc.Notes
Trolox 100 mMEthanol or DMSO100 µM - 500 µMAdd to extracellular buffer immediately before imaging.
Ascorbic Acid 100 mMWater500 µMAlternative if Trolox is unavailable; less stable (oxidizes rapidly).
ProLong Live 100xBuffer1xCommercial enzyme-based scavenger (Oxyrase derivative). Highly effective but costlier.

Application Steps:

  • Prepare a 100 mM stock of Trolox in DMSO.

  • Dilute to 200 µM in your imaging buffer (HBSS/Tyrode’s).

  • Incubate cells for 15 minutes prior to recording.

  • Critical: Do not wash out. Trolox must be present during illumination.

Part 3: Dye Loading & Concentration Management

Q: Does dye concentration affect bleaching rates?

A: Yes. Lower concentrations bleach faster relative to the signal (lower buffer capacity against ROS), but higher concentrations increase background and toxicity.

You must find the "Sweet Spot" where the dye reservoir is sufficient to buffer small losses without saturating the membrane.

Optimization Workflow:

  • Titrate DiSBAC2(3): Test 2 µM, 5 µM, and 10 µM.

  • The "Replenishment" Strategy: Unlike calcium dyes, DiSBAC2(3) is an equilibrium dye.

    • Standard: Wash cells after loading. (High drift, as bleached dye isn't replaced).

    • Optimized:Leave DiSBAC2(3) in the imaging buffer at a low concentration (e.g., 0.5 µM) during the experiment.

    • Why: As membrane-bound dye bleaches, fresh dye from the solution partitions into the membrane, stabilizing the signal baseline.

Note: This increases background fluorescence. You must use a confocal system or strict background subtraction (ROI selection) to make this viable.

Part 4: Troubleshooting Guide

SymptomDiagnosisCorrective Action
Blue signal rises, Red signal falls (No Stimulus) Classic Photobleaching (FRET pair).1. Reduce LED power by 50%. 2. Add 200 µM Trolox. 3. Use 2x2 binning to increase sensitivity, allowing lower light.
Signal is stable but response is small (<10%) Dye Saturation or Filtering.1. Check if DiSBAC2(3) conc. is >10 µM (quenching). 2. Ensure Emission Filter is >560nm (Longpass) to capture the full red shift.
Cells detach or bleb after 10 mins Phototoxicity (ROS damage to lipids).1. The light is too intense. Reduce excitation intensity immediately. 2. Switch to a longer wavelength excitation if possible (less energy).
Drift is present even in dark controls Dye leakage / Temperature drift.1. Use Pluronic F-127 during loading to improve solubility. 2. Ensure temperature is stable; temp changes alter dye partitioning.

References

  • FRET-based Voltage Sensing & Photobleaching Artifacts Adams, D. S., & Levin, M. (2012). "Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE." Cold Spring Harbor Protocols. [Link]

  • Antifade Reagents for Live Cell Imaging Cordes, T., et al. (2009).[6] "On the Mechanism of Trolox as Antiblinking and Antibleaching Reagent."[6][7] Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Optimizing Incubation Time for DiSBAC2(3) Voltage Sensor Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for Voltage Sensor Probes (VSPs). This guide is designed for researchers utilizing DiSBAC2(3) (Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol), typically in conjunction with the FRET donor CC2-DMPE , to measure membrane potential changes.[1]

Unlike fast-response dyes that interact with the electric field directly, DiSBAC2(3) is a slow-response, redistribution dye . Its performance is strictly governed by the thermodynamic equilibrium it reaches across the plasma membrane. Optimizing incubation time is not merely about "loading" the cell; it is about finding the temporal window where Nernstian equilibrium is established without significant organelle sequestration or cytotoxicity .

Part 1: The Fundamentals of DiSBAC2(3) Loading

Q: How does the DiSBAC2(3)/CC2-DMPE FRET pair actually sense voltage?

A: The system relies on the physical movement of the DiSBAC2(3) molecule relative to the membrane-bound donor.

  • CC2-DMPE (Donor): This coumarin-phospholipid binds exclusively to the outer leaflet of the plasma membrane. It is immobile and acts as the FRET donor (Emission ~460 nm).

  • DiSBAC2(3) (Acceptor): This is a negatively charged (anionic), hydrophobic oxonol dye.

    • Resting State (Hyperpolarized): The cell interior is negative. The anionic DiSBAC2(3) is repelled to the outer leaflet, bringing it into close proximity (<10 nm) with CC2-DMPE. Result: High FRET (High Red/Low Blue emission).

    • Depolarized State: The cell interior becomes less negative (more positive). DiSBAC2(3) redistributes to the inner leaflet or enters the cytosol, moving away from the CC2-DMPE donor. Result: Low FRET (Low Red/High Blue emission).

Q: Why is incubation time so critical for this specific dye?

A: You are fighting two competing kinetic processes:

  • Membrane Equilibration (Desirable): The dye must partition into the membrane and reach a steady state where its distribution correlates with the membrane potential. For DiSBAC2(3), this is relatively slow (minutes) compared to electrochromic dyes.

  • Internalization & Sequestration (Undesirable): Over time, hydrophobic dyes like DiSBAC2(3) cross the plasma membrane and bind to intracellular membranes (mitochondria, ER) or hydrophobic pockets in proteins. Once sequestered, the dye no longer responds to plasma membrane potential changes, leading to high background fluorescence and signal drift .

Q: Should I incubate at Room Temperature (RT) or 37°C?

A: Room Temperature (20–25°C) is strongly recommended. While 37°C accelerates loading, it drastically increases the rate of dye internalization and endocytosis. Incubating at RT preserves the signal-to-background ratio (S/B) by keeping the dye primarily localized to the plasma membrane.

Part 2: Visualizing the Mechanism

The following diagram illustrates the FRET mechanism and the spatial relationship between the donor and acceptor during voltage changes.

VSP_Mechanism cluster_0 Resting State (Hyperpolarized) cluster_1 Depolarized State (Stimulation) CC2_Rest CC2-DMPE (Donor) Outer Leaflet DiSBAC_Rest DiSBAC2(3) (Acceptor) Outer Leaflet CC2_Rest->DiSBAC_Rest < 10nm Distance FRET_High High FRET Efficiency (Red Emission) DiSBAC_Rest->FRET_High Energy Transfer CC2_Depol CC2-DMPE (Donor) Outer Leaflet DiSBAC_Depol DiSBAC2(3) (Acceptor) Inner Leaflet/Cytosol CC2_Depol->DiSBAC_Depol > 10nm Distance (Repulsion) FRET_Low Low FRET Efficiency (Blue Emission) DiSBAC_Depol->FRET_Low FRET Disrupted Stimulus Membrane Depolarization (e.g., High K+ or Agonist) Stimulus->DiSBAC_Depol Drives Anion Influx

Figure 1: Mechanism of Voltage Sensor Probes. DiSBAC2(3) translocates across the membrane upon depolarization, disrupting FRET.

Part 3: Protocol for Optimizing Incubation Time

Do not assume the standard 30-minute incubation is optimal for your specific cell line. Follow this Time-Course Optimization Protocol to determine the ideal window.

Experimental Setup
  • Cell Density: 70–80% confluency.

  • Buffer: HBSS with 20 mM HEPES (pH 7.4). Avoid serum during loading (binds dye).

  • Reagents: CC2-DMPE (Donor) and DiSBAC2(3) (Acceptor).[1]

Step-by-Step Workflow
  • Preparation: Prepare 5 sets of wells in a black-walled, clear-bottom 96-well plate.

  • Donor Loading: Load cells with CC2-DMPE (typically 2–5 µM) for 30 minutes at RT. Wash 2x with buffer.

  • Acceptor Staggering: Add DiSBAC2(3) (typically 2–10 µM) at staggered intervals so that at the time of reading, you have wells incubated for:

    • 15 minutes

    • 30 minutes

    • 45 minutes

    • 60 minutes

    • 90 minutes

  • Baseline Reading: Measure Fluorescence Ratio (Emission 460nm / 580nm) to establish the resting baseline.

  • Stimulation: Inject a depolarization control (e.g., 50 mM KCl or a known ion channel agonist).

  • Response Reading: Measure the kinetics of the ratio change.

Data Analysis: The Trade-off Matrix

Calculate the Signal-to-Background (S/B) and Z'-Factor for each time point.

Incubation TimeTypical ObservationRisk Assessment
15 min Low signal intensity; high noise.Under-loading: Dye hasn't reached equilibrium.
30 min Stable baseline; good response amplitude.Optimal Zone: Best balance of signal vs. background.
45 min Slightly higher baseline; response may blunt.Transition: Internalization begins to interfere.
60+ min High background; slow recovery kinetics.Over-loading: Dye sequestration in organelles.

Part 4: Troubleshooting Guide

Q: My fluorescence signal is drifting continuously before I even add compounds. Why?

A: Signal drift is usually caused by temperature instability or dye redistribution .

  • Temperature: If you load at RT but read in a warm instrument (37°C), the membrane fluidity changes, altering dye partitioning. Fix: Allow the plate to equilibrate in the reader for 10–15 minutes before recording.

  • Sequestration: If incubation was too long (>60 min), the dye is slowly entering organelles, causing a monotonic drift. Fix: Shorten DiSBAC2(3) incubation time.

Q: I see "sparkles" or bright spots in my images/wells.

A: This indicates dye precipitation . DiSBAC2(3) is hydrophobic.

  • Fix 1: Ensure you are using a surfactant if necessary (though DiSBAC2(3) is more soluble than DiSBAC4(3), adding 0.02% Pluronic F-127 can help).

  • Fix 2: Sonicate the dye stock solution before diluting into the buffer.

  • Fix 3: Lower the loading concentration (keep <10 µM).

Q: The response amplitude is very low (<10% change).

A: This often stems from donor quenching or excessive background .

  • Check Donor: Did you wash away the excess CC2-DMPE? The donor must be membrane-bound. Free donor in solution washes out the FRET effect.

  • Check Acceptor: If DiSBAC2(3) concentration is too high, it can cause "inner filter effects" or self-quenching. Titrate down.

Q: Can I use DiSBAC2(3) without the CC2-DMPE donor?

A: Yes, but the assay changes from a Ratiometric FRET assay to a Single-Wavelength Intensity assay .

  • Implication: You lose the artifact-correcting benefits of ratiometry. Variations in cell number and dye loading will look like voltage changes. You must be extremely rigorous with cell plating density.

Part 5: Optimization Workflow Diagram

Use this logic flow to troubleshoot and optimize your specific assay conditions.

Optimization_Flow Start Start Optimization Step1 Run Time-Course (15, 30, 60, 90 min) Start->Step1 Check1 Is Baseline Stable? Step1->Check1 Stable_Yes Calculate Z-Factor & S/B Ratio Check1->Stable_Yes Yes Stable_No Diagnose Drift Check1->Stable_No No Final Select Time with Max Z' (>0.5) Stable_Yes->Final Drift_Type Is drift monotonic (continuous)? Stable_No->Drift_Type Action_Internalization Reduce Incubation Time or Temperature Drift_Type->Action_Internalization Yes (Sequestration) Action_Temp Equilibrate Plate in Reader Drift_Type->Action_Temp No (Thermal)

Figure 2: Decision tree for optimizing incubation parameters based on signal stability.

References

  • González, J. E., & Tsien, R. Y. (1997). Improved indicators of cell membrane potential that use fluorescence resonance energy transfer. Chemistry & Biology, 4(4), 269-277.
  • Maher, M. P., et al. (2007). Fine-tuning voltage sensor probes for specific applications. Combinatorial Chemistry & High Throughput Screening.
  • Molecular Devices. Measuring Membrane Potential Using the FLIPR Tetra System. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Solubility Challenges of Poorly Water-Soluble APIs in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Introduction:

Welcome to our dedicated technical support center for scientists and researchers encountering solubility challenges with poorly water-soluble active pharmaceutical ingredients (APIs) in aqueous buffers. While the inquiry specified Einecs 256-325-5 (Tripropylene glycol diacrylate), the context of "aqueous buffers" and experimental troubleshooting strongly suggests a focus on pharmaceutical development. The solubility characteristics of Tripropylene glycol diacrylate do not align well with this context.

Therefore, this guide will focus on a well-documented example that epitomizes these challenges: Telmisartan . Telmisartan is an angiotensin II receptor blocker classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility, especially in the physiological pH range of 3 to 7.[1][2][3] The principles and troubleshooting strategies discussed here are broadly applicable to many other BCS Class II and IV compounds.

This resource is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Here, we address the fundamental questions researchers face when working with compounds like Telmisartan.

Q1: Why is my compound, like Telmisartan, practically insoluble in my neutral pH buffer?

A1: The aqueous solubility of Telmisartan is strongly pH-dependent due to its chemical structure, which contains both acidic (carboxylic acid) and basic (benzimidazole) functional groups.[4][5] It exhibits what is known as amphoteric properties.

  • At low pH (e.g., in 0.1N HCl): The basic benzimidazole groups become protonated, forming a more soluble salt. Solubility can be as high as 80 µg/mL in 0.1N HCl.[6]

  • At high pH (alkaline conditions): The acidic carboxylic acid group deprotonates, forming a soluble salt. Commercial formulations often use strong alkalinizers like sodium hydroxide or meglumine to achieve solubility.[4][5]

  • In the mid-pH range (pH 3-7): The molecule exists predominantly in its zwitterionic or neutral form, which has very poor aqueous solubility (as low as 0.09 µg/mL in water).[4][5] This pH range is unfortunately critical for many biological experiments and oral drug absorption.[4]

Q2: I've tried simply adding more energy (vortexing, heating, sonicating), but the compound keeps crashing out. What's happening?

A2: While these methods can sometimes accelerate the dissolution of a substance, they are unlikely to overcome the inherent low thermodynamic solubility of a compound like Telmisartan in a non-ideal solvent system. You might be creating a temporary supersaturated solution, which is inherently unstable and will tend to precipitate back to its more stable, less soluble form over time. The fundamental issue of unfavorable solute-solvent interactions at that specific pH is not being addressed.

Q3: What is the first and most critical parameter I should investigate to improve the solubility of a pH-dependent compound?

A3: The first and most crucial step is to perform a pH-solubility profile . This foundational experiment will dictate your entire formulation strategy. By measuring the solubility of your compound across a wide range of pH values (e.g., pH 1 to 10), you can identify the pH ranges where your compound is most soluble. This data will inform whether simple pH adjustment is a viable strategy or if more advanced techniques are necessary. For Telmisartan, this profile clearly shows that moving outside the pH 3-7 range is the most effective initial approach.[4][5][7]

Part 2: Troubleshooting Guides - A Step-by-Step Approach to Solubility Enhancement

This section provides structured troubleshooting workflows for common solubility issues.

Guide 1: The pH Adjustment & Co-Solvent Strategy

This is often the first line of attack due to its relative simplicity.

Problem: You need to prepare a stock solution of Telmisartan at a concentration of 1 mg/mL for an in-vitro assay in a phosphate buffer at pH 7.4.

Workflow:

Caption: Workflow for pH and Co-solvent Adjustment.

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers: Use a universal buffer system or individual buffers (e.g., acetate, phosphate, borate) to create solutions spanning from pH 2 to 10.

  • Add excess compound: Add an excess amount of Telmisartan powder to a fixed volume of each buffer in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from liquid: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify: Measure the concentration of dissolved Telmisartan in the supernatant/filtrate using a validated analytical method, such as UV-Vis spectrophotometry (λmax ≈ 296 nm in buffer) or HPLC.[8]

  • Plot: Plot the solubility (e.g., in µg/mL) against the measured pH of each solution.

Guide 2: Advanced Formulation Strategies

When pH and co-solvents are insufficient or incompatible with the experimental system, more advanced methods are required.

Problem: You need to develop a formulation for in vivo oral dosing and need to maximize the concentration of Telmisartan in a neutral pH environment to improve bioavailability.

Workflow:

Caption: Advanced Solubility Enhancement Workflow.

Data Summary: Impact of Enhancement Techniques on Telmisartan Solubility

TechniqueCarrier/ExcipientSolvent/MediumObserved Solubility ImprovementReference(s)
pH Adjustment -0.1N HCl80 µg/mL[6]
pH Adjustment -Phosphate Buffer pH 6.870 µg/mL[6]
Complexation Hydroxypropyl-β-Cyclodextrin (20%)pH 7.4 Buffer~38-fold increase[9]
Solid Dispersion Pluronic F127Distilled Water~6.9-fold increase[1]
Solid Dispersion PEG 4000 & MannitolWaterSignificant increase vs. pure drug[10]
Co-crystal Phthalic AcidpH 5 Buffer11 to 22-fold increase[4][5]

Experimental Protocol: Preparation of a Solid Dispersion (Solvent Evaporation Method)

  • Dissolve Drug and Carrier: Dissolve a specific ratio of Telmisartan and a hydrophilic carrier (e.g., PEG 6000, 1:3 molar ratio) in a suitable organic solvent, such as a chloroform:methanol mixture.[2][11]

  • Evaporate Solvent: Remove the solvent under vacuum using a rotary evaporator. This leaves a thin film of the drug and carrier on the flask wall.

  • Dry and Pulverize: Further dry the solid mass in a vacuum oven to remove any residual solvent. Scrape the dried solid and pulverize it into a fine powder using a mortar and pestle.

  • Characterize: Analyze the resulting powder using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the conversion of crystalline Telmisartan to a more soluble amorphous state.[1][12] The disappearance of the sharp melting point peak of Telmisartan in the DSC thermogram is a key indicator of amorphization.

Part 3: Final Recommendations & Best Practices

  • Always Characterize Your Starting Material: Ensure you know the polymorphic form of your API, as different crystal forms can have different solubilities.

  • Validate Your Analytical Method: An accurate and reliable quantification method (e.g., HPLC, UV-Vis) is essential for generating meaningful solubility data.

  • Consider Downstream Applications: The choice of a solubility enhancement technique must be compatible with your final application. For example, the concentration of DMSO used for an in vitro cell-based assay must be below cytotoxic levels.

  • Stability is Key: After preparing your solution, always assess its short-term and long-term stability. Check for precipitation visually and, if necessary, re-quantify the concentration over time. An initially clear solution may not be a stable one.

By systematically applying these principles and troubleshooting guides, researchers can overcome the significant hurdles presented by poorly water-soluble compounds like Telmisartan, leading to more reliable and reproducible experimental outcomes.

References

  • Enhancing Telmisartan Bioavailability via Advanced Co-Processing Techniques with Excipients. Frontiers in Health Informatics.

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. National Center for Biotechnology Information.

  • Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics.

  • Solubility Enhancement Techniques. Pharmaguideline.

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical Research International.

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. Brieflands.

  • Enhanced Solubility of Telmisartan Phthalic Acid Cocrystals within the pH Range of a Systemic Absorption Site - PMC. National Center for Biotechnology Information.

  • Understanding the pH Dependence of Supersaturation State—A Case Study of Telmisartan. MDPI.

  • Telmisartan Liquisolid Compact Formulation Development for Enhanced Aqueous Solubility. IFTM University.

  • EFFECT OF HYDROXYLPROPYLATED-β-CYCLODEXTRIN AND pH ON SOLUBILITY OF TELMISARTAN. TSI Journals.

  • Enhanced Solubility of Telmisartan Phthalic Acid Cocrystals within the pH Range of a Systemic Absorption Site. ACS Omega.

  • Improvement of Solubility and Dissolution of Telmisartan by Solid Dispersion Technique: An investigation on Effects of Carrier using Multiple Comparison Analysis. ResearchGate.

  • Improvement in solubility of BCS class II drug: Telmisartan. World Journal of Biology Pharmacy and Health Sciences.

  • Lyophilized Amorphous Dispersion of Telmisartan in a Combined Carrier–Alkalizer System: Formulation Development and In Vivo Study. ACS Omega.

  • Formulation and Evalution of Telmisartan Solid Dispersion of Encapsulation Using Different Polymer. Acta Scientific.

  • Solubilization of the poorly water soluble drug, telmisartan, using supercritical anti-solvent (SAS) process. PubMed.

  • Improving Solubility of the Telmisartan that is Poorly Water Soluble by Wet Granulation and Vitrification Process. pharma excipients.

  • Enhancement of dissolution of Telmisartan through use of solid dispersion technique - PMC. National Center for Biotechnology Information.

  • Enhancement of the Solubility and Dissolution Rate of Telmisartan by Surface Solid Dispersions Employing Superdisintegrants, Hydrophilic Polymers and Combined Carriers. MDPI.

  • (PDF) Enhancement of solubility and dissolution rate of telmisartan by telmisartan-oxalic acid co-crystal formation. ResearchGate.

  • ENHANCEMENT OF AQUEOUS SOLUBILITY AND DISSOLUTION OF TELMISARTAN USING SOLID DISPERSION TECHNIQUE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

  • View of Comparative Dissolution Studies on Various Brands of Telmisartan Tablets. Journal of Drug Delivery and Therapeutics.

  • Telmisartan Tablet Dissolution Method Validation. Scribd.

Sources

Technical Support Center: Optimizing DiSBAC2(3) Membrane Potential Assays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Reducing Non-Specific Binding (NSB) in DiSBAC2(3) Assays

Executive Summary: The "Sticky" Nature of DiSBAC2(3)

Welcome to the technical support hub for voltage-sensitive dye (VSD) optimization. If you are here, you are likely experiencing high background fluorescence, low signal-to-noise ratios (SNR), or "drifting" baselines in your microplate assays.

The Core Problem: DiSBAC2(3) is a bis-barbituric acid oxonol dye.[1] To function as a voltage sensor, it must be lipophilic (to partition into the membrane) and anionic (to respond to the electric field).

  • The consequences: Its lipophilicity drives it to bind indiscriminately to hydrophobic surfaces (polystyrene microplates, pipette tips) and hydrophobic pockets of serum proteins (BSA, FBS).

  • The artifact: This non-specific binding (NSB) creates a high fluorescent baseline that does not respond to voltage changes, effectively crushing your assay window (Z').

This guide moves beyond basic protocols to address the thermodynamic and chemical realities of stabilizing this dye in a high-throughput environment.

The Mechanism of Action (and Noise)[2]

To fix the noise, you must understand the signal. DiSBAC2(3) is most commonly used in a FRET pair with the coumarin-lipid donor CC2-DMPE .

The FRET Voltage Sensor Mechanism[3][4]
  • Resting State (Hyperpolarized): The cell interior is negative. The anionic DiSBAC2(3) is electrostatically repelled to the outer leaflet of the plasma membrane, sitting in close proximity to the membrane-bound donor (CC2-DMPE). Result: High FRET (High Acceptor Fluorescence, Low Donor Fluorescence).

  • Depolarized State: The cell interior becomes less negative. DiSBAC2(3) redistributes further into the membrane or to the intracellular face, moving away from CC2-DMPE. Result: Low FRET (Low Acceptor Fluorescence, High Donor Fluorescence).

The Noise Source: Any DiSBAC2(3) that binds to the plastic plate bottom or floats free in the buffer contributes to the "Acceptor" channel signal but never moves in response to voltage. This is static noise.[2]

VSD_Mechanism cluster_0 Resting Potential (-60mV) cluster_1 Depolarization (+20mV) cluster_2 The Artifact (Noise) Donor_Rest CC2-DMPE (Donor) Acceptor_Rest DiSBAC2(3) (Acceptor) Donor_Rest->Acceptor_Rest High FRET (Dye on Outer Leaflet) Donor_Depol CC2-DMPE (Donor) Acceptor_Depol DiSBAC2(3) (Acceptor) Donor_Depol->Acceptor_Depol FRET Disrupted (Dye Moves Inside) Plastic Microplate Surface (Hydrophobic) Stuck_Dye Bound DiSBAC2(3) (Static Signal) Plastic->Stuck_Dye Non-Specific Binding

Figure 1: Mechanism of CC2-DMPE/DiSBAC2(3) FRET pair and the source of background noise. The "Artifact" loop represents signal that degrades the Z' factor.

Critical Optimization Protocols

A. The "No-Wash" Quencher Strategy (Gold Standard)

In High-Throughput Screening (HTS), washing cells after dye loading is risky (cell detachment) and disrupts the dye equilibrium. The industry standard solution is Background Suppression .

The Solution: Use a fluid-phase quencher like VABSC-1 (Voltage Assay Background Suppression Compound).

  • How it works: VABSC-1 is a large, membrane-impermeable molecule that absorbs light at the DiSBAC2(3) emission wavelength. It quenches any fluorescence coming from the extracellular solution or plate surface but cannot reach the dye buried inside the cell membrane.

  • Protocol: Add VABSC-1 directly to the DiSBAC2(3) loading buffer.

B. Buffer Chemistry: The Serum Trap

Never use serum (FBS/FCS) or BSA during the dye loading or assay steps.

  • Reasoning: Albumin (BSA) is a "molecular sponge" for lipophilic compounds. It will strip DiSBAC2(3) from the cell membrane, lowering your signal and buffering the concentration of free dye, which slows down the response kinetics.

  • Alternative: Use ESS (Extracellular Solution) or HBSS buffered with HEPES. If you must block the plate, do it before plating cells, but ensure thorough rinsing.

C. Plate Selection

The interaction between the anionic dye and the plate coating is critical.

Plate TypeCoatingInteraction RiskRecommendation
Tissue Culture (TC) Hydrophilic/Neg. ChargeLowRecommended for standard assays.
Poly-D-Lysine (PDL) Cationic (+)High PDL is positive; DiSBAC2(3) is negative. This causes strong electrostatic binding to the plate floor. Must use VABSC-1 if PDL is required for cell retention.
Non-Binding Surface Hydrogel/PEGVery LowExcellent for background, but cells may not adhere well. Use only for suspension cells or acute preps.

Troubleshooting Guide (Q&A)

Category 1: High Background & Low Z'

Q: My background fluorescence is so high that I can barely see the depolarization response. What is happening? A: You likely have "Dye Saturation" on the plastic.

  • Check your Wash: If you are not using a quencher (VABSC-1), you must wash the cells 2x with serum-free buffer after loading.

  • Check the Quencher: If you are using VABSC-1, titrate it. Common range is 0.5 mM – 2 mM. Too little won't kill the background; too much might act as a hypertonic stressor.

  • Check the Plate: Are you using PDL plates? If so, the cationic surface is pulling the anionic dye down. Switch to standard TC plates if cell adherence permits, or increase the VABSC-1 concentration.

Q: Can I just reduce the DiSBAC2(3) concentration to lower the background? A: Yes, but with caution.

  • The Trade-off: Lowering dye concentration reduces background but also reduces the FRET acceptor capacity. If the acceptor concentration in the membrane drops too low, the donor (CC2-DMPE) won't transfer energy efficiently at rest.

  • Optimization: Perform a "Checkerboard Titration." Vary CC2-DMPE (fixed, e.g., 5 µM) against DiSBAC2(3) (1, 3, 10 µM). Look for the condition that gives the best Response Ratio (Stimulated/Resting), not just the lowest background.

Category 2: Signal Stability & Drift

Q: My baseline signal drifts downward continuously before I even add my compound. Why? A: This is usually a Thermodynamic Equilibrium issue. DiSBAC2(3) is a "slow" dye (response time: ms to seconds) because it must physically redistribute. It takes time to equilibrate between the buffer, the plate plastic, and the cell membrane.

  • Fix: Incubate the dye for at least 30–45 minutes at room temperature in the dark before reading.

  • Temperature: Do not take a plate from a 37°C incubator and read it immediately on a room-temp reader. The cooling shifts the membrane fluidity and dye partitioning, causing drift. Allow 20 mins for thermal equilibration.

Category 3: Edge Effects

Q: The outer wells of my plate show significantly higher variance than the center. A: This is the "Meniscus Effect" or evaporation.

  • Optical Physics: DiSBAC2(3) is read via fluorescence intensity (or Ratio). If the meniscus curvature varies due to evaporation in edge wells, the optical path length changes, altering the raw intensity.

  • Fix: Use breathable plate seals during incubation to prevent evaporation. Alternatively, ignore the outer moat (fill with buffer only) in 96/384-well formats.

Diagnostic Workflow

Use this logic flow to diagnose your assay failure.

Troubleshooting_Flow Start Problem: Low Assay Window (Z' < 0.5) Check_BG Is Background Fluorescence High? Start->Check_BG Yes_BG YES: Non-Specific Binding Check_BG->Yes_BG Yes No_BG NO: Background is normal, but response is small Check_BG->No_BG No Quencher Are you using VABSC-1? Yes_BG->Quencher Add_Q Action: Add/Titrate VABSC-1 (0.5 - 2 mM) Quencher->Add_Q No / Too Low Check_Plate Plate Type: PDL? Quencher->Check_Plate Yes Switch_Plate Action: Switch to TC-Treated or Increase Quencher Check_Plate->Switch_Plate Yes Check_Serum Is Serum/BSA present? No_BG->Check_Serum Remove_BSA Action: Remove Serum (Dye Sponge Effect) Check_Serum->Remove_BSA Yes Check_Loading Action: Increase Dye Loading Time (Check Equilibrium) Check_Serum->Check_Loading No

Figure 2: Diagnostic decision tree for isolating the root cause of poor assay performance.

Standardized Protocol for Low-Background Assays

To ensure reproducibility, follow this optimized loading sequence.

  • Cell Preparation: Plating density should be 70-90% confluent. Avoid over-confluency which causes cell rounding and loss of membrane area.

  • Wash (Optional but recommended): Gently wash cells 1x with serum-free ESS (Extracellular Solution) to remove culture media FBS.

  • Loading Solution Prep:

    • Buffer: ESS (Hanks' Balanced Salts + 20mM HEPES, pH 7.4).

    • Donor: CC2-DMPE (Typical: 5–10 µM).

    • Acceptor: DiSBAC2(3) (Typical: 2–10 µM).

    • Quencher: VABSC-1 (Typical: 250 µM – 1 mM).

    • Note: Prepare dyes in Pluronic F-127 to aid solubility.

  • Incubation: Add loading solution. Incubate 30–45 minutes at Room Temperature (25°C) in the dark. Do not incubate at 37°C if you plan to read at RT, as this creates drift.

  • Read: Measure fluorescence immediately.

    • Donor Channel: Ex 405nm / Em 460nm.

    • Acceptor Channel: Ex 405nm / Em 580nm (FRET Mode).

References

  • Gonzalez, J. E., & Tsien, R. Y. (1997). Improved indicators of cell membrane potential that use fluorescence resonance energy transfer. Chemistry & Biology. Retrieved from [Link]

  • Maher, M. P., et al. (2007). Generation of a Generic Fluorescent Membrane Potential Assay. Assay Guidance Manual (NCBI). Retrieved from [Link]

  • Vertex Pharmaceuticals. (2001). VABSC-1 Voltage Assay Background Suppression Compound Patent.
  • Molecular Devices. (n.d.). FRET-based Voltage Sensitive Dyes for HTS. Retrieved from [Link]

Sources

Technical Guide: Mitigating Cytotoxicity of DiSBAC2(3) in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DiSBAC2(3) (Bis-(1,3-diethylthiobarbiturate)trimethine oxonol) remains the gold standard for high-throughput screening of slow membrane potential changes due to its high sensitivity. However, its application in primary neuronal cultures is fraught with toxicity issues that do not manifest in robust cell lines like HEK293.

This guide addresses the three distinct toxicity vectors of DiSBAC2(3) in neurons: Phototoxicity (ROS generation) , Pharmacological Artifacts (GABAergic potentiation) , and Mitochondrial Uncoupling . The following protocols and troubleshooting guides are designed to mitigate these risks while preserving signal fidelity.

Module 1: The Toxicity Triad & Mitigation Strategies
1. Phototoxicity & ROS Generation

Mechanism: Upon excitation, DiSBAC2(3) acts as a photosensitizer, generating singlet oxygen (


) and superoxide radicals via Type II photo-oxidation. Primary neurons, having limited antioxidant capacity compared to glia or cell lines, rapidly undergo oxidative stress, leading to membrane blebbing and depolarization artifacts.

Mitigation:

  • Gated Illumination: Never expose neurons to continuous excitation. Use a shutter system to limit exposure to <100ms per acquisition.

  • Scavenger Systems: The addition of Trolox (Vitamin E analog) is non-negotiable for neuronal imaging.

  • Red-Shifted Excitation: While DiSBAC2(3) peaks at ~530nm, exciting at the "red edge" (e.g., 540-550nm) reduces energy transfer to oxygen, albeit with lower emission intensity.

2. Pharmacological Artifacts (The "Barbiturate Effect")

Mechanism: DiSBAC2(3) contains a thiobarbiturate core . Structurally, it resembles barbiturates (e.g., phenobarbital). In primary neurons, it can bind to the allosteric barbiturate site on GABA_A receptors , potentiating chloride currents.

  • Consequence: This causes artificial hyperpolarization and dampens neuronal excitability, leading to false negatives in drug screening.

Mitigation:

  • Limit Concentration: Maintain [DiSBAC2(3)] < 5 µM.

  • FRET Pairing: Use the FRET donor CC2-DMPE .[1][2][3][4] This allows you to lower the DiSBAC2(3) concentration significantly (often to 0.5 - 1 µM) because the signal relies on energy transfer rather than bulk dye loading.

3. Mitochondrial Uncoupling

Mechanism: As a lipophilic anion, DiSBAC2(3) can shuttle protons across the inner mitochondrial membrane, uncoupling oxidative phosphorylation. This leads to ATP depletion and eventual necrosis.

Mitigation:

  • Serum-Free Loading: Load in saline/HBS. Serum proteins bind the dye, requiring higher total concentrations to achieve membrane staining, which increases the "free dye" reservoir available to poison mitochondria.

Visualization: The Toxicity Cascade

ToxicityCascade Excitation Excitation Light (530-560nm) Dye DiSBAC2(3) (Membrane Bound) Excitation->Dye Absorbance Triplet Triplet State Dye Dye->Triplet ISC ROS Singlet Oxygen (ROS) Triplet->ROS Energy Transfer to O2 Oxygen Molecular Oxygen (O2) Oxygen->ROS Bleb Membrane Blebbing & Depolarization ROS->Bleb Lipid Peroxidation Trolox Trolox/Ascorbate (Scavengers) Trolox->ROS Neutralization

Figure 1: Mechanism of phototoxicity.[5] Trolox intercepts ROS before lipid peroxidation compromises the neuronal membrane.

Module 2: Optimized Loading Protocol (Primary Neurons)

Objective: Maximize Signal-to-Noise Ratio (SNR) while minimizing dye concentration and exposure time.

Reagents:

  • Loading Buffer: Tyrode’s Solution or HBSS (w/ Ca2+, Mg2+), pH 7.4.

  • Dye Stock: DiSBAC2(3) (10 mM in DMSO).

  • Dispersant: Pluronic F-127 (20% w/v in DMSO).

  • FRET Donor (Optional but Recommended): CC2-DMPE.[2][3][4]

  • Quencher: VABSC-1 (if background fluorescence is high).

  • Supplement: Trolox (100 mM stock in ethanol).

Step-by-Step Methodology:

  • Preparation of Staining Solution (2X Concentrate):

    • Why 2X? You will add this to existing media to prevent osmotic shock to fragile neurons.

    • Mix DiSBAC2(3) to a final concentration of 2–4 µM (aiming for 1–2 µM on cells).

    • Add Pluronic F-127 (final 0.02%) to prevent dye aggregation.

    • Add Trolox (final 100 µM) to the buffer.

    • Critical: Do not add serum.

  • Dye Loading:

    • Remove 50% of the culture media from the neuronal plate.

    • Gently add the 2X Staining Solution (1:1 volume).

    • Incubate for 30–45 minutes at Room Temperature (RT) in the dark.

    • Note: Neurons load faster at 37°C, but internalization (toxicity) also increases. RT is a safer compromise.

  • Equilibration:

    • DiSBAC2(3) is a slow-response dye.[1] It does not require washing.

    • If background is too high, wash gently once with Tyrode’s + Trolox.

    • Allow cells to equilibrate on the microscope stage for 10 minutes before recording to settle temperature-dependent membrane potential drifts.

Module 3: The FRET Advantage (CC2-DMPE)

For experiments requiring high sensitivity or long durations, use the FRET pair method.

  • Donor: CC2-DMPE (Coumarin-lipid, stays on outer leaflet).[1][4]

  • Acceptor: DiSBAC2(3) (Oxonol, moves across membrane).[3][4][6]

  • Mechanism:

    • Resting State (Negative Vm): DiSBAC2(3) is on the outer leaflet -> High FRET (Red Emission).

    • Depolarization (Positive Vm): DiSBAC2(3) moves to inner leaflet -> Low FRET (Blue Emission increases, Red decreases).

Benefit: You excite the Coumarin (405nm), not the Oxonol. This drastically reduces direct phototoxicity to the oxonol and allows ratiometric imaging (Blue/Red), canceling out motion artifacts.

FRET_Mechanism cluster_0 Resting State (-70mV) cluster_1 Depolarized State (-10mV) CC2_Rest CC2-DMPE (Outer Leaflet) DiSBAC_Rest DiSBAC2(3) (Outer Leaflet) CC2_Rest->DiSBAC_Rest Distance < 10nm FRET_High High FRET (Red Emission) DiSBAC_Rest->FRET_High CC2_Depol CC2-DMPE (Outer Leaflet) DiSBAC_Depol DiSBAC2(3) (Inner Leaflet) CC2_Depol->DiSBAC_Depol Distance > 10nm (Translocation) FRET_Low Low FRET (Blue Emission) CC2_Depol->FRET_Low Donor Emission

Figure 2: FRET mechanism. Ratiometric sensing reduces artifactual signal drift.

Troubleshooting Guide & FAQs
SymptomProbable CauseCorrective Action
Neurons "bleb" or lyse after 10 mins Phototoxicity (ROS)1. Add 100 µM Trolox.2.[7] Reduce excitation intensity by 50%.3. Increase binning on camera to capture more light with less exposure.
Baseline fluorescence drifts constantly Temperature fluctuation or Dye Internalization1. Use a heated stage insert (essential for primary neurons).2. Ensure 10-min equilibration period.3. Check if dye is crystallizing (filter solution).
No response to KCl stimulation GABAergic Artifact or Saturation1. The dye may be acting as a GABA agonist, clamping the cell. Reduce dye conc. to <1 µM.2. Verify cell health with a viability stain (Calcein AM).
High Background Signal Dye binding to plastic/glass1. Use VABSC-1 (background suppressor) in the buffer.2.[4] Ensure plates are PDL/Laminin coated (dye binds less to coated surfaces than bare plastic).
Signal is too dim Improper Loading1. Did you use Pluronic F-127? DiSBAC2(3) is hydrophobic and aggregates without it.2. Do NOT wash the cells if using single-wavelength mode; the dye is an equilibrium probe.
References
  • Gonzalez, J. E., & Tsien, R. Y. (1997). Improved indicators of cell membrane potential that use fluorescence resonance energy transfer. Chemistry & Biology, 4(4), 269-277. Link

  • Mennerick, S., et al. (2010). Diverse voltage-sensitive dyes modulate GABAA receptor function. Journal of Neuroscience, 30(8), 2871-2879. Link

  • Kuznetsov, D. A., et al. (2005). Optimal design of voltage-sensitive dyes for FRET-based voltage sensing. Biophysical Journal, 89(6), 4465-4474. Link

  • Vandenberg, L. N., et al. (2011). V-ATPase-dependent ectodermal voltage gradients control craniofacial morphogenesis. Developmental Dynamics, 240(8), 1889-1904. (Demonstrates CC2-DMPE/DiSBAC2(3) protocol). Link

  • Thermo Fisher Scientific. Voltage Sensor Probes (VSP) Product Information. Link

Sources

Validation & Comparative

comparison of DiSBAC2(3) sensitivity versus ANNINE-6plus

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison: DiSBAC2(3) FRET Systems vs. ANNINE-6plus Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads

A Senior Scientist’s Guide to Selecting the Right Voltage Sensor

In the landscape of optical electrophysiology, the choice between DiSBAC2(3) (typically utilized in a FRET pair with CC2-DMPE) and ANNINE-6plus represents a fundamental divergence in experimental philosophy: High-Throughput Sensitivity versus Ultrafast Temporal Fidelity .

This guide dissects the mechanistic, operational, and performance differences between these two probes. It is designed to move beyond brochure specifications and address the causality behind their performance, enabling you to design self-validating protocols for your specific biological questions.

Part 1: Executive Technical Summary

FeatureDiSBAC2(3) / CC2-DMPE SystemANNINE-6plus
Primary Mechanism Translocation FRET : Voltage-dependent redistribution of anionic dye relative to membrane-bound donor.Electrochromism (Stark Effect) : Direct interaction of the electric field with the chromophore's electron density.
Response Speed Slow (Milliseconds) : Limited by membrane translocation kinetics (~50-500 ms).Ultrafast (Nanoseconds) : Limited only by photon integration time (< 1 µs).
Sensitivity High Amplitude : Ratiometric changes of 10–100% per 100 mV. Ideal for detecting steady-state shifts.High Fidelity : ~30–50% per 100 mV (TPE optimized). Strictly linear response.
Linearity Non-Linear : Sigmoidal/logarithmic response; prone to saturation.Linear : Perfectly linear over the physiological range (-100 to +100 mV).
Key Application High-Throughput Screening (HTS) : Ion channel drug discovery, resting potential assays.Functional Imaging : Resolving single Action Potentials (APs), dendritic integration, sub-threshold events.[1]

Part 2: DiSBAC2(3) – The HTS Workhorse

Mechanism of Action: The FRET "Ruler"

DiSBAC2(3) is rarely used alone in high-level applications; it is the acceptor in a FRET pair with the coumarin-lipid donor CC2-DMPE .

  • Resting State (Hyperpolarized): The cell interior is negative. DiSBAC2(3) is anionic (negatively charged) and mobile. It is repelled to the extracellular face of the membrane, where it sits in close proximity to the membrane-bound CC2-DMPE (donor). Result: High FRET efficiency (Donor Quenched, Acceptor Fluorescent).

  • Depolarized State: The cell interior becomes positive. DiSBAC2(3) translocates into the hydrophobic membrane core or to the inner leaflet, moving away from the surface-bound CC2-DMPE. Result: FRET is disrupted (Donor Bright, Acceptor Dim).

This translocation is a physical movement of molecules, which explains the slow response time .

FRET_Mechanism cluster_0 Resting Potential (-70mV) cluster_1 Depolarization (+20mV) Resting Negative Interior Repels DiSBAC2(3) Proximity DiSBAC2(3) at Outer Leaflet (Close to CC2-DMPE) Resting->Proximity FRET_High High FRET Efficiency (Red Emission High) Proximity->FRET_High Depol Positive Interior Attracts DiSBAC2(3) FRET_High->Depol Voltage Change Distance DiSBAC2(3) Translocates (Moves Away from Donor) Depol->Distance FRET_Low Low FRET Efficiency (Blue Emission High) Distance->FRET_Low

Caption: DiSBAC2(3) relies on physical translocation across the membrane, creating a robust but slow ratiometric signal.

Validated Protocol: HTS Ion Channel Screening

Objective: Screen compound library for NaV1.7 inhibition.

  • Cell Prep: Use HEK293 cells stably expressing NaV1.7. Plate in 384-well black-wall plates.

  • Dye Loading (Sequential):

    • Step A: Load CC2-DMPE (Donor) first.[2] 5 µM in dye-free buffer for 30 mins at RT. Wash 2x to remove background.

    • Step B: Load DiSBAC2(3) (Acceptor) + VABSC-1 (background suppressor). 10 µM concentration.[2][3] Do not wash. DiSBAC2(3) must be present in the bulk solution to maintain equilibrium.

  • Detection: Use a FLIPR or similar plate reader.

    • Excitation: 405 nm (excites CC2-DMPE).

    • Emission 1: 460 nm (Coumarin/Blue - increases on depolarization).

    • Emission 2: 580 nm (Oxonol/Red - decreases on depolarization).

  • Data Analysis: Calculate Ratio (Em460 / Em580).

    • Why Ratiometric? It cancels out well-to-well variability in cell density and dye loading, essential for HTS Z-factors > 0.5.

Critical Caveat: DiSBAC2(3) is a known potentiator of GABA_A receptors . Do not use this dye for screening GABA modulators without stringent controls, as it can act like a barbiturate, altering the very currents you are measuring.

Part 3: ANNINE-6plus – The Physicist’s Choice

Mechanism of Action: The Electrochromic Effect

ANNINE-6plus is a pure electrochromic dye.[1][4][5][6][7] It does not move. It is rigidly embedded in the outer leaflet of the membrane.

  • The Stark Effect: When an electric field (voltage) changes across the membrane, it interacts directly with the dipole moment of the dye molecule. This shifts the energy levels of the ground and excited states.

  • Result: The excitation and emission spectra shift (typically blue-shifted upon hyperpolarization, red-shifted upon depolarization).

  • Speed: The electron cloud redistribution happens in femtoseconds . The fluorescence response is limited only by the excited state lifetime (nanoseconds).

Electrochromic_Mechanism cluster_inputs Input Stimulus cluster_process Chromophore Physics cluster_output Optical Output Voltage Membrane Voltage Change (ΔV) Dipole Interaction with Dye Dipole Voltage->Dipole EnergyShift Energy Level Shift (Stark Effect) Dipole->EnergyShift SpectralShift Spectral Shift (Excitation/Emission) EnergyShift->SpectralShift LinearSignal Linear ΔF/F Response SpectralShift->LinearSignal Instantaneous

Caption: ANNINE-6plus utilizes the Stark effect for a lag-free, linear voltage response.

Validated Protocol: Two-Photon (2P) Dendritic Imaging

Objective: Resolve back-propagating action potentials in single dendritic spines.

  • Dye Solubility: ANNINE-6plus has two positive charges, making it more water-soluble than its predecessor ANNINE-6.[5][8] However, for stock solutions, use DMSO or Ethanol.

  • Loading (Single Cell):

    • Use a patch pipette containing 30-50 µM ANNINE-6plus.

    • Wait 15-20 minutes for the dye to diffuse into the membrane of the soma and dendrites.

    • Note: Internal loading labels the inner leaflet. The voltage polarity response will be inverted compared to external loading.

  • Excitation Strategy (The "Red Edge" Trick):

    • To maximize sensitivity (dF/F), do not excite at the peak absorption.

    • Excite at the red spectral edge (e.g., 1020-1040 nm for 2P).

    • Why? According to Kuhn et al., the spectral shift causes the largest relative change in absorption probability at the steepest slope of the spectrum (the edge). This can boost sensitivity to >50% per 100 mV.[9]

  • Imaging: Perform line-scans (1-2 kHz) across the dendrite.

  • Validation: The signal must be linear. A 10 mV hyperpolarization should yield exactly 10% of the signal of a 100 mV depolarization (with opposite sign).

Part 4: Comparative Analysis

Quantitative Performance Matrix
MetricDiSBAC2(3) / CC2-DMPEANNINE-6plus
Response Time (τ) Slow : 50–500 ms (Limited by translocation)Ultrafast : < 1 µs (Limited by imaging hardware)
Sensitivity (dF/F) High : 10–100% per 100 mV (Ratiometric)Moderate to High : 30–50% per 100 mV (Spectral Edge TPE)
Linearity Sigmoidal : Saturates at extreme voltages.Strictly Linear : No saturation in physiological range.
Toxicity High : Potentiates GABA_A receptors (acts like barbiturate).[10]Low : Generally inert, but phototoxicity possible at high laser power.
Spectral Window Dual : Exc 405 nm / Em 460 & 580 nm.Single : Exc 488 nm (1P) or 1020 nm (2P) / Em 560-650 nm.
Primary Use Case HTS : Screening thousands of compounds for steady-state effects.Functional Imaging : Resolving single action potentials and sub-threshold events.[1]
The "GABA Trap"

A critical flaw in DiSBAC2(3) usage is its interaction with GABA_A receptors . Several studies have shown that DiSBAC2(3) acts as a positive allosteric modulator, significantly potentiating GABA-induced currents.

  • Implication: If you are screening for GABA modulators, DiSBAC2(3) will introduce a massive false-positive rate or mask subtle effects.

  • Solution: Use ANNINE-6plus or a genetically encoded voltage indicator (GEVI) for GABA-sensitive assays.

Part 5: Decision Framework

Use the following logic to select the appropriate tool for your experiment:

Decision_Matrix Start What is your primary experimental goal? Q1 Are you screening >100 compounds for steady-state effects? Start->Q1 Q2 Do you need to resolve single action potentials (<2ms)? Q1->Q2 No HTS Use DiSBAC2(3) / CC2-DMPE (High Sensitivity, Ratiometric) Q1->HTS Yes Q2->HTS No (Slow Dynamics OK) Fast Use ANNINE-6plus (Ultrafast, Linear) Q2->Fast Yes

Caption: Decision tree for selecting between DiSBAC2(3) and ANNINE-6plus based on temporal requirements.

References

  • Mechanism of Voltage Sensor Probes (VSPs). Thermo Fisher Scientific. Source:

  • Kuhn, B., & Roome, C. J. (2019). Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy. Frontiers in Cellular Neuroscience. Source:

  • Fromherz, P., et al. (2008). ANNINE-6plus, a voltage-sensitive dye with good solubility, strong membrane binding and high sensitivity.[8][9] European Biophysics Journal.[9] Source:

  • Mennerick, S., et al. (2010). Diverse Voltage-Sensitive Dyes Modulate GABAA Receptor Function.[3] Journal of Neuroscience. Source:

  • Gonzalez, J. E., & Tsien, R. Y. (1997). Improved indicators of cell membrane potential that use fluorescence resonance energy transfer. Chemistry & Biology. Source:

Sources

Publish Comparison Guide: Correlation Between DiSBAC2(3) FRET Ratio and Absolute Membrane Voltage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of absolute membrane potential (


) in high-throughput screening has historically been limited by the qualitative nature of single-wavelength potentiometric dyes. The DiSBAC2(3) / CC2-DMPE FRET system  (often marketed as Voltage Sensor Probes, VSPs) represents a biophysical leap forward, offering ratiometric quantification that corrects for dye loading, cell thickness, and illumination artifacts.

This guide provides a rigorous technical analysis of the correlation between the DiSBAC2(3) FRET ratio and absolute membrane voltage. Unlike electrochromic dyes (e.g., di-4-ANEPPS) which are fast but dim, or accumulation dyes (e.g., DiBAC4(3)) which are slow and non-ratiometric, the DiSBAC2(3) system offers a linear sensitivity of ~1% ratio change per mV , bridging the gap between optical screening and patch-clamp electrophysiology.

Mechanistic Principles & Causality

To understand the correlation, one must understand the physical movement of the sensor. The system relies on a Voltage-Dependent FRET mechanism between two specific fluorophores loaded into the plasma membrane.

  • The Donor (Stationary): CC2-DMPE (Coumarin-phospholipid).[1][2][3][4] It binds exclusively to the outer leaflet of the plasma membrane due to its charged headgroup and lipophilic tail. It acts as the FRET donor (Excitation: ~405 nm, Emission: ~460 nm).

  • The Acceptor (Mobile): DiSBAC2(3) (Bis-barbituric acid oxonol). It is a lipophilic, negatively charged anion.[3] It is mobile within the membrane and translocates between the inner and outer leaflets based on the transmembrane electric field.

The Translocation Logic
  • Resting State (Hyperpolarized, e.g., -70 mV): The cell interior is negative. The negative charge of DiSBAC2(3) is repelled from the inner leaflet and accumulates in the outer leaflet .

    • Result: Proximity to CC2-DMPE

      
      High FRET Efficiency .
      
    • Signal: Low Donor Emission (Blue), High Acceptor Emission (Orange).

  • Depolarized State (e.g., 0 mV): The interior becomes less negative (relatively positive). The electrical repulsion weakens, allowing DiSBAC2(3) to redistribute to the inner leaflet .

    • Result: Separation from CC2-DMPE

      
      Low FRET Efficiency .
      
    • Signal: High Donor Emission (Blue), Low Acceptor Emission (Orange).

Visualization of Signaling Pathway

VSD_Mechanism cluster_membrane Plasma Membrane Environment OuterLeaflet Outer Leaflet (Fixed Donor Region) DiSBAC_Rest DiSBAC2(3) (Acceptor) Accumulates at Rest (-70mV) OuterLeaflet->DiSBAC_Rest Holds Dye at Negative Vm InnerLeaflet Inner Leaflet (Depolarization Sink) CC2_DMPE CC2-DMPE (Donor) Fixed on Outer Surface CC2_DMPE->OuterLeaflet Anchors to FRET_High High FRET (Orange Emission) CC2_DMPE->FRET_High Energy Transfer FRET_Low Low FRET (Blue Emission) CC2_DMPE->FRET_Low No Transfer DiSBAC_Rest->CC2_DMPE < 10nm Distance DiSBAC_Depol DiSBAC2(3) (Acceptor) Translocates at Depol (0mV) DiSBAC_Rest->DiSBAC_Depol Vm Depolarization (Electrical Force) DiSBAC_Depol->InnerLeaflet Moves to DiSBAC_Depol->CC2_DMPE > 10nm Distance

Caption: Figure 1. Mechanism of Voltage-Dependent FRET. Depolarization drives the acceptor dye away from the donor, reducing FRET efficiency.[4][5]

Performance Comparison: DiSBAC2(3) vs. Alternatives

The choice of DiSBAC2(3) over other methods depends on the balance between temporal resolution and sensitivity.

Comparative Analysis Table
FeatureDiSBAC2(3) / CC2-DMPE FRETPatch Clamp (Gold Standard)FLIPR (FMP Dyes)Genetically Encoded (GEVIs)
Readout Ratiometric (Blue/Orange)Direct Current/VoltageSingle Wavelength IntensityFluorescence Intensity
Quantification Absolute Vm (with calibration) Absolute VmRelative Change onlyRelative Change
Sensitivity ~1% Ratio Change per mV ExactVariable (Non-linear)0.5 - 20% per 100mV
Response Time Slow (~200–500 ms)Instant (<10 µs)Fast (<1 sec)Fast (<10 ms)
Throughput High (96/384/1536-well)Low (Single cell/Auto-patch)Ultra-HighMedium/High
Artifacts Minimal (Ratiometric correction)Series Resistance errorsDye loading/Motion artifactsExpression variability
Critical Insight: Linearity

Unlike FLIPR dyes, which often exhibit saturation effects, the DiSBAC2(3) system is linear across the physiological range (-110 mV to +50 mV) . This linearity is the mathematical foundation that allows for the conversion of Ratio Units to Millivolts.

Experimental Protocol: Self-Validating Calibration System

To establish a correlation between FRET Ratio and Absolute Voltage, you cannot rely on arbitrary fluorescence units. You must generate a Standard Curve using ionophores to clamp the cells to known voltages.

Workflow Diagram

Protocol_Workflow Start START: Cell Preparation Load_Donor 1. Load CC2-DMPE (Outer Leaflet Anchor) Start->Load_Donor Load_Acceptor 2. Load DiSBAC2(3) (Mobile Sensor) Load_Donor->Load_Acceptor Buffer_Prep 3. Prepare Calibration Buffers (Varying [K+]out + Valinomycin) Load_Acceptor->Buffer_Prep Acquisition 4. Dual-Emission Imaging (Ex: 405nm | Em: 460nm & 580nm) Buffer_Prep->Acquisition Analysis 5. Calculate Ratio & Fit Nernst Acquisition->Analysis

Caption: Figure 2. Step-by-step workflow for voltage calibration.

Detailed Methodology
Step 1: Dye Loading[5]
  • Donor: Load cells with 2–5 µM CC2-DMPE (with Pluronic F-127) for 30 mins at RT. Wash 2x with Voltage Assay Buffer (VAB).

  • Acceptor: Add 2–10 µM DiSBAC2(3). Do not wash. The acceptor must be present in equilibrium between the membrane and the solution.

Step 2: The Valinomycin/Potassium Clamp (Calibration)

To correlate Ratio to Voltage, we force the membrane potential (


) to equal the Potassium Equilibrium Potential (

).
  • Ionophore: Add Valinomycin (5–10 µM) . This makes the membrane selectively permeable to

    
    , overriding other conductances.
    
  • Buffers: Prepare 4–6 buffers with varying

    
     (e.g., 2, 5, 10, 30, 60, 120 mM). Adjust 
    
    
    
    to maintain osmolarity.
  • Calculation: Use the Nernst Equation to calculate the theoretical voltage for each buffer (assuming

    
     depending on cell type).
    
    
    
    
    At 25°C,
    
    
    .
Step 3: Data Acquisition & Ratio Calculation
  • Excitation: 405 nm.

  • Emission 1 (Donor): 460 nm (Blue).

  • Emission 2 (Acceptor): 580 nm (Orange).

  • Ratio Definition:

    
    
    Note: Using Donor/Acceptor yields a positive slope  (Depolarization = Increase in Ratio), which is intuitive. Commercial software often defaults to Acceptor/Donor (Negative slope).
    

Data Analysis: The Correlation Model

Once you have the Ratios for your known Potassium voltages, plot Ratio (Y-axis) vs. Voltage (X-axis) .

The Linear Fit

In the physiological range (-100 mV to +40 mV), the relationship is remarkably linear:



  • Slope: Typically represents the sensitivity. Expect values where a 100 mV change results in a ~50–100% change in the initial ratio.

  • Intercept: The ratio at 0 mV.

Sample Data Table (Theoretical)
[K+]_out (mM)Theoretical Vm (mV)Normalized Ratio (D/A)Interpretation
2.5 -1000.60Hyperpolarized (High FRET)
5.0 -820.80Resting Potential
30 -361.30Partial Depolarization
120 01.80Fully Depolarized (Low FRET)

Note: As Vm becomes more positive (depolarization), the Donor (Blue) signal increases and Acceptor (Orange) decreases, driving the Ratio UP.

Troubleshooting & Validation

  • Signal Drift: DiSBAC2(3) is a "slow" dye (time constant ~200-500 ms). It is not suitable for single action potential profiling but excellent for integrated population responses or drug-induced resting potential shifts.

  • Temperature Sensitivity: FRET efficiency and membrane fluidity are temperature-dependent. Calibration must be performed at the same temperature as the assay.

  • Dye Solubility: DiSBAC2(3) is hydrophobic.[2][6] Ensure Pluronic F-127 is used during loading to prevent dye aggregation, which appears as bright, non-responsive spots.

References

  • Gonzalez, J. E., & Tsien, R. Y. (1997). Improved indicators of cell membrane potential that use fluorescence resonance energy transfer. Chemistry & Biology, 4(4), 269-277. Link

  • Thermo Fisher Scientific. Voltage Sensor Probes (VSPs) Mechanism and Protocol. User Guide. Link

  • Maher, M. P., et al. (2007). Fine-tuning of voltage sensitivity and response time of FRET-based voltage-sensitive dyes. Combinatorial Chemistry & High Throughput Screening.
  • Adams, D. S., & Levin, M. (2012). Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE. Cold Spring Harbor Protocols. Link

  • Cacciatore, T. W., et al. (1999). Identification of neural circuits by imaging coherent electrical activity with FRET-based dyes. Neuron, 23(3), 449-459.

Sources

Beyond Calcium: The Strategic Advantage of DiSBAC2(3) FRET Systems in Ion Channel HTS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of DiSBAC2(3) over Calcium Imaging for Ion Channel Research Format: Publish Comparison Guide

Executive Summary

For decades, calcium imaging has served as the workhorse of high-throughput screening (HTS) for ion channels. However, relying on intracellular calcium (


) as a proxy for membrane potential (

) introduces significant physiological blind spots.

DiSBAC2(3) (Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol), particularly when paired with the coumarin donor CC2-DMPE , offers a deterministic alternative. This guide analyzes why this Fluorescence Resonance Energy Transfer (FRET) voltage sensor system provides superior fidelity for non-calcium permeable channels (


, 

,

) and eliminates the buffering artifacts inherent to calcium indicators.
Mechanism of Action: The FRET Voltage Sensor

Unlike calcium dyes that bind an analyte, DiSBAC2(3) functions via electrophoretic redistribution . It is a lipophilic, anionic dye.

  • Resting State (Hyperpolarized): The cell interior is negative. The anionic DiSBAC2(3) is repelled to the outer leaflet of the plasma membrane. Here, it resides in close proximity to CC2-DMPE , a membrane-bound coumarin donor loaded previously.[1] Excitation of the donor (405 nm) results in energy transfer to the acceptor (DiSBAC2(3)), emitting red fluorescence (~560 nm).

  • Depolarized State: As the membrane potential becomes positive, the anionic DiSBAC2(3) translocates to the inner leaflet of the membrane. This physical separation increases the distance between the donor and acceptor, breaking the FRET efficiency. The result is a simultaneous decrease in red emission and increase in blue donor emission .

Visualization: FRET Mechanism of Action

FRET_Mechanism cluster_Resting Resting State (-70 mV) cluster_Depol Depolarized State (+20 mV) Resting_Membrane Membrane (Outer Leaflet) CC2_Rest CC2-DMPE (Donor) DiSBAC_Rest DiSBAC2(3) (Acceptor) CC2_Rest->DiSBAC_Rest < 10nm Distance High FRET Emission_Red Emission 560 nm (High) DiSBAC_Rest->Emission_Red Depol_Membrane Membrane (Inner Leaflet) CC2_Depol CC2-DMPE (Donor) DiSBAC_Depol DiSBAC2(3) (Translocated) CC2_Depol->DiSBAC_Depol > 10nm Distance FRET Broken Emission_Blue Emission 460 nm (High) CC2_Depol->Emission_Blue Excitation Excitation 405 nm Excitation->CC2_Rest Excitation->CC2_Depol

Caption: At resting potential, FRET efficiency is high (Red signal).[2] Upon depolarization, DiSBAC2(3) translocates, breaking FRET and yielding a Blue signal.

Critical Comparison: DiSBAC2(3) vs. Calcium Imaging

The following table contrasts the DiSBAC2(3)/CC2-DMPE system against standard calcium indicators (e.g., Fluo-4 AM, Fura-2).

FeatureDiSBAC2(3) FRET SystemCalcium Imaging (e.g., Fluo-4)
Primary Readout Direct Membrane Potential (

)
Indirect (

flux)
Target Applicability Universal (

,

,

,

, Ligand-gated)
Limited (

, or requires forcing non-phys conditions)
Signal Type Ratiometric (Blue/Red)Intensity-based (usually)
Temporal Resolution Slow (~100–500 ms redistribution)Fast (ms), but limited by

clearance
Physiological Impact Minimal (No buffering)High (Buffers intracellular

)
Artifact Susceptibility Low (Ratio cancels well-to-well var.)High (Dye loading, cell thickness, leakage)
HTS Suitability Excellent (Robust Z' factors > 0.7)Good, but prone to false positives/negatives
Advantage 1: Universal Channel Detection (The "Silent" Channels)

Calcium imaging is blind to the activity of


 or 

channels unless they trigger a secondary voltage-gated calcium channel (VGCC) opening. In cell lines lacking endogenous VGCCs (e.g., CHO or HEK293), calcium assays require the addition of toxic openers like Veratridine or manipulating the electrochemical gradient to force reverse-mode exchanger activity.
  • DiSBAC2(3) Advantage: It senses the voltage change directly. It is equally effective for hyperpolarizing targets (e.g.,

    
     channels) where calcium assays are virtually useless without complex membrane potential manipulation.
    
Advantage 2: Ratiometric Robustness

Standard calcium assays (Fluo-4) are "intensity-only." Variations in dye loading, cell density, or pipetting volume directly skew the data.

  • DiSBAC2(3) Advantage: The CC2-DMPE/DiSBAC2(3) pair is ratiometric.

    
    
    If a well has fewer cells, both signals decrease, but the ratio remains constant. This self-normalizing feature drastically reduces false positives in drug screening.
    
Advantage 3: Absence of Calcium Buffering

Calcium dyes are chelators (BAPTA derivatives). By definition, they must bind calcium to report it, which alters the cell's buffering capacity. This can mask subtle pharmacological effects or alter calcium-dependent inactivation (CDI) of channels.

  • DiSBAC2(3) Advantage: It does not interact with intracellular ions, preserving the native signaling environment.

Experimental Protocol: The FRET VSD Assay

Note: This protocol is optimized for a 96-well or 384-well plate format using a fluorescence plate reader.

Reagents
  • CC2-DMPE (Donor): Prepare 5 mM stock in DMSO.

  • DiSBAC2(3) (Acceptor): Prepare 12 mM stock in DMSO.

  • VABSC-1: (Optional) Voltage Assay Background Suppression Compound.

  • Pluronic F-127: Surfactant to aid loading.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

Workflow Diagram

Assay_Workflow Start Start: Adherent Cells (CHO/HEK293) Step1 1. Load Donor (CC2-DMPE) Conc: 2-5 µM Time: 30 min @ RT (Binds outer membrane) Start->Step1 Step2 2. Wash Cells Remove excess CC2-DMPE (Crucial for background reduction) Step1->Step2 Step3 3. Load Acceptor (DiSBAC2(3)) Conc: 2-10 µM + VABSC-1 Time: 30 min @ RT (Do NOT Wash) Step2->Step3 Step4 4. Compound Addition Add Test Compounds Incubate 10-30 min Step3->Step4 Step5 5. Stimulation (Optional) Add High K+ or Agonist (Trigger Depolarization) Step4->Step5 Read 6. Ratiometric Read Ex: 405 nm Em1: 460 nm (Blue) Em2: 560 nm (Red) Step5->Read

Caption: Step-by-step loading and reading protocol for the CC2-DMPE/DiSBAC2(3) FRET assay.

Detailed Steps
  • Donor Loading:

    • Mix CC2-DMPE stock with Pluronic F-127 (1:1 ratio) before adding to the buffer to prevent aggregation.

    • Add to cells (final conc. 2–5 µM). Incubate 30 mins at Room Temperature (RT) in the dark.

    • Why: CC2-DMPE is sticky. Pluronic ensures it integrates into the membrane rather than precipitating.

  • Wash:

    • Wash cells 2x with Assay Buffer.

    • Why: Removes unbound donor from the solution to prevent background fluorescence.

  • Acceptor Loading:

    • Add DiSBAC2(3) loading buffer (final conc. 2–10 µM).

    • Do not wash after this step. DiSBAC2(3) must be present in the extracellular solution to allow equilibrium redistribution.

    • Note: VABSC-1 (250 µM) can be added here to suppress background fluorescence from hydrophobic pockets in the plasticware.

  • Measurement:

    • Transfer to HTS reader (e.g., FLIPR, Hamamatsu FDSS).

    • Excitation: 405 nm (or 400–415 nm).

    • Emission 1 (Donor): 460 nm (440–480 nm bandpass).

    • Emission 2 (Acceptor): 560 nm (550–580 nm bandpass).

Data Analysis & Interpretation

The raw data consists of two channels.[3] The biological signal is derived from the ratio.

  • Calculate Ratio:

    
    
    
  • Normalize (Optional):

    
    
    
  • Interpretation:

    • Increase in Ratio: Indicates Depolarization (FRET loss).

      • Example:

        
         agonist, 
        
        
        
        blocker.
    • Decrease in Ratio: Indicates Hyperpolarization (FRET gain).

      • Example:

        
         opener, 
        
        
        
        blocker (if cells were pre-depolarized).

Self-Validation Check:

  • Positive Control: Add High

    
     (e.g., 60 mM KCl). This should clamp the membrane potential to ~0 mV (depolarization), causing a maximal increase in the Blue/Red ratio. If this does not occur, the dye loading failed.
    
References
  • González, J. E., & Tsien, R. Y. (1997). Improved indicators of cell membrane potential that use fluorescence resonance energy transfer. Chemistry & Biology. Link

  • Baxter, D. F., et al. (2002). A novel membrane potential-sensitive fluorescent dye improves cell-based assays for ion channels. Journal of Biomolecular Screening. Link

  • Maher, M. P., et al. (2007). Fine-tuning voltage-sensitive fluorescent probes for high-throughput screening of ion channels. Assay and Drug Development Technologies. Link

  • Thermo Fisher Scientific. Voltage Sensor Probes (VSP) User Guide. Link

  • Vandenberg, A., et al. (2011). V-ATPase-dependent ectodermal voltage and pH regionalization are required for craniofacial morphogenesis. Developmental Dynamics. Link

Sources

benchmarking Einecs 256-325-5 against other bis-oxonol dyes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Einecs 256-325-5 (DiSBAC₂(3)) Against Other Bis-Oxonol Dyes

Executive Summary: Decoding this compound

This compound corresponds to the chemical Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol , commonly known in the research community as DiSBAC₂(3) .[1][2]

While DiBAC₄(3) remains the industry standard for slow-response membrane potential monitoring, DiSBAC₂(3) occupies a critical niche due to its red-shifted spectral properties. This guide benchmarks DiSBAC₂(3) against the standard DiBAC₄(3), highlighting why DiSBAC₂(3) is the superior choice for multiplexing applications, particularly simultaneous calcium imaging.

Technical Specifications & Benchmarking

The following table contrasts the physical and performance characteristics of DiSBAC₂(3) against its primary alternatives.

Table 1: Comparative Technical Specifications

FeatureDiSBAC₂(3) (this compound)DiBAC₄(3) (Standard)DiBAC₄(5)
Fluorescence Color Orange/RedGreenDeep Red
Excitation (nm) 535 nm490 nm590 nm
Emission (nm) 560 nm516 nm616 nm
Charge Anionic (-1)Anionic (-1)Anionic (-1)
Voltage Sensitivity ~1% per mV~1% per mV~1% per mV
Response Time Slow (ms to sec)Slow (sec to min)Slow (sec to min)
Solubility Moderate (DMSO required)Low (DMSO required)Low
Key Advantage Spectral separation from GFP & Fura-2 High quantum yield; Industry standardDeep red shift
Primary Limitation Potentiates GABA receptorsOverlaps with GFP/FITCLower quantum yield

Performance Analysis & Expert Insights

Mechanism of Action: The Redistribution Principle

Unlike fast-response styryl dyes (e.g., ANEPPS) that rely on electronic structure changes, bis-oxonol dyes function via transmembrane redistribution .

  • Resting State (Polarized): The cell interior is negative.[3] The anionic dye is repelled and accumulates in the extracellular matrix (or binds to the outer membrane), resulting in low fluorescence.

  • Depolarized State: As the membrane potential becomes less negative, the repulsive force decreases. The dye enters the cytosol, binds to intracellular proteins/lipids, and its fluorescence quantum yield increases significantly.[1][4][5]

The "Spectral Gap" Advantage

Expert Insight: The primary reason to select DiSBAC₂(3) over DiBAC₄(3) is spectral compatibility .

  • DiBAC₄(3) emits in the green (~516 nm), causing severe crosstalk with GFP-tagged proteins or Fluo-4 calcium indicators.

  • DiSBAC₂(3) emits in the orange (~560 nm). This allows for simultaneous recording of:

    • Calcium: Using UV-excited dyes like Fura-2 or Indo-1.[1][6]

    • Gene Expression: Using GFP-tagged ion channels.

Critical Artifact Warning: GABA Receptor Potentiation

Trustworthiness Note: Researchers using bis-oxonols in neuronal screens must be aware of pharmacological artifacts. Both DiBAC₄(3) and DiSBAC₂(3) contain barbituric acid moieties.[1][4]

  • Risk: These dyes can act as allosteric modulators of GABA_A receptors, potentiating chloride currents similar to phenobarbital.

  • Mitigation: If screening GABA modulators, validate results with patch-clamp electrophysiology or use non-barbiturate dyes (e.g., FLIPR Blue/Red) if dye interaction is suspected.

Visualizations

Figure 1: Mechanism of Action (Redistribution)

BisOxonolMechanism cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Cytosol DyeOut Dye (Low Fluorescence) Membrane Lipid Bilayer DyeOut->Membrane Equilibrium DyeIn Dye-Protein Complex (High Fluorescence) Membrane->DyeIn Anionic Influx DyeIn->DyeOut Hyperpolarization (Efflux) Depolarization Membrane Depolarization (Loss of - charge) Depolarization->Membrane Reduces Repulsion caption Fig 1: Voltage-dependent redistribution of anionic bis-oxonol dyes.

Figure 2: Multiplex Assay Workflow (DiSBAC₂(3) + Fura-2)

MultiplexWorkflow cluster_loading Dual Dye Loading cluster_assay Simultaneous Acquisition Start Start: Adherent Cells (96-well plate) Step1 Load Fura-2 AM (30 min @ 37°C) Start->Step1 Step2 Wash Cells (Remove extracellular esterase) Step1->Step2 Step3 Add DiSBAC2(3) (0.5 - 1 µM) Step2->Step3 Step4 Equilibrate (30 min @ RT) Step3->Step4 Step5 Excitation Cycle Step4->Step5 Read1 Ex 340/380 nm (Calcium Signal) Step5->Read1 Fura-2 Read2 Ex 530 nm (Voltage Signal) Step5->Read2 DiSBAC2(3) caption Fig 2: Dual-parametric screening workflow for Voltage and Calcium.

Experimental Protocol: DiSBAC₂(3) Assay

Objective: Measure relative changes in membrane potential in HEK293 cells. Note: This protocol is "No-Wash" for the voltage dye, maintaining equilibrium.

Reagents:
  • DiSBAC₂(3) Stock: 10 mM in anhydrous DMSO (Store at -20°C, protected from light).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Depolarizing Control: KCl (High K+ buffer, e.g., 40-80 mM).

Step-by-Step Methodology:
  • Cell Preparation:

    • Plate cells (e.g., HEK293, CHO) in black-wall, clear-bottom 96-well plates.

    • Grow to 80-90% confluence.

  • Dye Loading (The "Spike" Method):

    • Prepare a 2X Loading Solution : Dilute DiSBAC₂(3) stock into Assay Buffer to 1–2 µM (Final concentration on cells will be 0.5–1 µM).

    • Optional: Add 0.5 mM VABSC-1 (Voltage Assay Background Suppression Compound) if background fluorescence is high.

    • Remove culture media from cells and replace with 100 µL Assay Buffer.

    • Add 100 µL of 2X Loading Solution to each well.

  • Equilibration:

    • Incubate at Room Temperature (RT) for 30 minutes in the dark.

    • Expert Tip: Do not wash.[7][8] Washing disrupts the equilibrium required for the Nernstian redistribution.

  • Baseline Reading:

    • Measure fluorescence on a plate reader or imaging system.[7]

    • Ex: 530/25 nm | Em: 560/35 nm.

    • Record baseline for 2–5 minutes to ensure stability.

  • Stimulation & Recording:

    • Inject test compounds or High-K+ control (e.g., 50 µL of 5X concentrated compound).

    • Continue recording for 10–20 minutes.

    • Data Analysis: Calculate

      
       or 
      
      
      
      . Depolarization = Increase in Fluorescence.[1][5]

References

  • Interchim. DiBAC4(3), DiSBAC2(3), DiBAC4(5) - Bis-oxonol Dyes Technical Sheet.Link

  • Thermo Fisher Scientific. Voltage Sensor Probes (VSPs) for Ion Channel Screening.Link

  • AAT Bioquest. DiSBAC2(3) Product Information & Spectrum.Link

  • Mennerick, S. et al. (2010). Diverse Voltage-Sensitive Dyes Modulate GABAA Receptor Function. Journal of Neuroscience. Link

  • Wolff, C. et al. (2003). Comparative Study of Membrane Potential-Sensitive Fluorescent Probes.[9] Journal of Biomolecular Screening.[9] Link

Sources

Optical vs. Electrical: A Cross-Validation Guide for Fluorescent Voltage Sensors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Validation of Fluorescent Voltage Sensors with Electrophysiology Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Voltage imaging offers the spatial resolution that patch-clamp electrophysiology lacks, but it relies on a proxy—fluorescence—to report membrane potential (


). For researchers transitioning from electrode-based methods to optical physiology, cross-validation  is not merely a calibration step; it is the only way to determine if a Genetically Encoded Voltage Indicator (GEVI) is reporting a true action potential or a filtered artifact.

This guide provides a rigorous framework for simultaneously recording optical and electrical signals to validate sensor performance. It compares market-leading sensors (Voltron, ASAP3, JEDI-2P) and details the "Gold Standard" protocol for dual-mode recording.

Part 1: The Hardware Handshake (Experimental Setup)

To cross-validate a sensor, you must record the "ground truth" (patch clamp) and the "proxy" (fluorescence) effectively simultaneously. Any temporal jitter >0.5 ms renders kinetic analysis invalid.

The Synchronization Challenge

The camera frame rate (typically 400–1000 Hz for voltage imaging) must be hard-synced to the electrophysiology digitizer. Relying on software timestamps is insufficient due to USB/OS latency.

Diagram 1: Simultaneous Dual-Mode Rig Architecture This diagram illustrates the signal flow required to ensure that every camera frame correlates exactly with a specific timestamp in the electrophysiology trace.

G cluster_optical Optical Path cluster_ephys Electrical Path LightSource Excitation Light (LED/Laser) Sample Neuron (GEVI Expressed) LightSource->Sample hv (Ex) Camera sCMOS/PMT (Optical Sensor) Sample->Camera hv (Em) Headstage Headstage (Current/Voltage Clamp) Sample->Headstage Vm (mV) Digitizer Digitizer (e.g., Digidata) Camera->Digitizer Exposure Out (TTL) PC Acquisition PC (Clampex/HCImage) Camera->PC Coax/Data Amplifier Patch Amplifier (e.g., Multiclamp) Headstage->Amplifier Analog Signal Amplifier->Digitizer Analog Out Digitizer->LightSource TTL Trigger (Start) Digitizer->PC USB/Data

Caption: Hardware synchronization logic. The Camera's "Exposure Out" TTL pulse is fed into the Digitizer to mark the exact start/end of every optical frame on the electrical trace.

Part 2: Comparative Landscape (Sensor Performance)

Not all voltage sensors are linear.[1][2] Some saturate at positive potentials, while others are too slow to capture the peak of an action potential (AP), resulting in "optical blunting."

Table 1: Technical Comparison of Leading Voltage Sensors

FeatureVoltron (Chemigenetic)ASAP3 (cpGFP-based)JEDI-2P (2-Photon Optimized)ArcLight (FRET-based)
Primary Use High-speed 1P imaging; Spike countingDeep tissue 2P imaging; Sub-thresholdDeep tissue 2P; Long-durationLarge population screening (Slow)
Sensitivity (

)
~23% (-70 to +30mV)~51% (-70 to +30mV)High sensitivity (optimized for 2P)~35% (Non-linear)
Kinetics (

)
< 1 ms (Fast)< 1 ms (Fast)< 1 ms (Fast)~10 ms (Slow)
Brightness Very High (Dye-based)ModerateHigh (under 2P)Moderate
Linearity HighHigh (Negative Slope)HighLow (Sigmoidal)
Key Limitation Requires exogenous dye (JF525); 1P only (mostly)Dimmer than chemical dyesRequires 2P hardwareBlunts fast APs

Expert Insight:

  • Voltron is the choice for photon-limited experiments (e.g., ultra-fast 1 kHz recording) because the synthetic dye (Janelia Fluor) is far brighter than fluorescent proteins.

  • ASAP3 and JEDI-2P are superior for genetic targeting in deep tissue where adding an exogenous dye is difficult.

  • ArcLight is historically significant but its slow kinetics (

    
    ) act as a low-pass filter, making it unsuitable for analyzing AP waveforms, though excellent for detecting sub-threshold synaptic integration.
    
Part 3: The Cross-Validation Protocol

This protocol assumes a whole-cell patch-clamp configuration.[1][3][4][5][6] The goal is to correlate the optical trace (


) with the electrical trace (

).
Phase 1: Preparation
  • Expression: Transfect neurons (HEK293 or primary culture) 24–48 hours prior.

  • Dye Loading (Voltron only): Incubate cells with JF525-HaloTag ligand (100 nM) for 30 mins, then wash 3x with Tyrode’s solution.

  • Rig Check: Verify the "Exposure Out" BNC from the camera is connected to a "Digital In" or "Analog In" on the digitizer.

Phase 2: The Recording Workflow

Diagram 2: Experimental Workflow Logic This flow ensures that both passive properties (linearity) and active properties (spike tracking) are validated.

Workflow cluster_protocols Validation Protocols Start Start Experiment Patch Establish Whole-Cell Patch (Current Clamp I=0) Start->Patch Step1 1. Voltage Clamp Steps (-100mV to +50mV) Tests: Linearity & Range Patch->Step1 Switch to VC Step2 2. Current Clamp Ramp (Inject current to induce APs) Tests: Spike Tracking Step1->Step2 Switch to CC Step3 3. High Freq Train (100Hz stimulation) Tests: Kinetics/Recovery Step2->Step3 Analysis Post-Hoc Alignment & SNR Calculation Step3->Analysis

Caption: The three-stage validation protocol. Voltage Clamp (VC) defines the sensor's dynamic range. Current Clamp (CC) validates physiological tracking.

Phase 3: Detailed Steps
  • Voltage Clamp (Linearity Check):

    • Hold cell at -70 mV.

    • Apply 500 ms voltage steps ranging from -100 mV to +50 mV in 10 mV increments.

    • Why: This generates a

      
       vs. 
      
      
      
      plot.[7] A linear sensor should show equal
      
      
      steps for equal
      
      
      steps.
  • Current Clamp (Action Potential Tracking):

    • Switch to Current Clamp (IC).

    • Inject short current pulses (2–5 ms) to trigger single Action Potentials (APs).

    • Record at maximum camera speed (e.g., 1 kHz).

    • Why: This tests the sensor's speed.[6] Overlay the optical trace on the electrical trace. If the optical peak is delayed or shorter than the electrical peak, the sensor has slow kinetics.

Part 4: Data Analysis & Interpretation[3][8][9]

Raw fluorescence data is noisy and prone to photobleaching. Rigorous analysis is required to extract the signal.

Diagram 3: Signal Processing Pipeline How to transform raw photons into a validated voltage read.

SignalPath Raw Raw Fluorescence (F_raw) Bleach Bleach Correction (Subtract Exponential Fit) Raw->Bleach Remove drift Norm Normalization (dF/F0) (F - F0) / F0 Bleach->Norm Convert to % Align Temporal Alignment (Using Exposure TTL) Norm->Align Sync with Ephys Result Validated Trace (Optical Vm) Align->Result

Caption: Analysis pipeline. Bleach correction is critical for dye-based sensors (Voltron). Alignment uses the hardware TTL pulses recorded in Part 1.

Calculating Signal-to-Noise Ratio (SNR)

Do not use generic "RMS noise." Use the d-prime (


)  equivalent for AP detection:


  • 
    : The change in fluorescence at the AP peak.
    
  • 
    : The standard deviation of the fluorescence during the resting state (pre-stimulus).
    

Acceptance Criteria:

  • Excellent: SNR > 10 (Single trial detection possible).

  • Good: SNR 5–10 (Requires minimal averaging).

  • Poor: SNR < 3 (Requires averaging 20+ trials; unsuitable for spontaneous activity).

Part 5: Troubleshooting & Artifacts

1. The "Capacitance" Illusion

  • Symptom:[1][2][6][8][9][10][11] The optical signal looks faster than the electrical signal.

  • Cause: The patch pipette acts as a low-pass filter (RC circuit) if the series resistance (

    
    ) is high. The optical sensor is reporting the true membrane voltage, while the pipette is reporting a filtered version.
    
  • Fix: Monitor

    
     constantly. If 
    
    
    
    , discard the electrical data.

2. Phototoxicity / Thermal Effects

  • Symptom:[1][2][6][8][9][10][11] The membrane potential slowly depolarizes, or the seal resistance drops during imaging.

  • Cause: High-intensity excitation light can heat the tissue or cause phototoxicity.

  • Fix: Use intermittent illumination (shutter the light between trials).

References
  • Abdelfattah, A. S., et al. (2019).[11][12][13][14][15] Bright and photostable chemigenetic indicators for extended in vivo voltage imaging. Science, 365(6454), 699-704.[13] Link

  • Villette, V., et al. (2019).[11][14][16] Ultrafast Two-Photon Imaging of a High-Gain Voltage Indicator in Awake Behaving Mice.[16] Cell, 179(7), 1590-1608.[16] Link

  • Liu, Z., et al. (2022).[13][17] Sustained deep-tissue voltage recording using a fast indicator evolved for two-photon microscopy.[16][17] Nature Methods, 19, 103–111. Link

  • Knöpfel, T., & Song, C. (2019). Optical voltage imaging in neurons: moving from technology development to practical applications. Nature Reviews Neuroscience, 20, 719–727. Link

  • St-Pierre, F., et al. (2014).[14] High-fidelity optical reporting of neuronal electrical activity with an ultrafast fluorescent voltage sensor.[11] Nature Neuroscience, 17, 884–889. Link

Sources

Technical Evaluation: Dynamic Range of Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol, commonly abbreviated as DiSBAC2(3) , represents a specific class of voltage-sensitive dyes (VSDs) utilized primarily in drug discovery and ion channel research. Unlike its close relative DiBAC4(3), which is the standard for single-wavelength intensity measurements, DiSBAC2(3) finds its highest utility as the acceptor component in FRET-based Voltage Sensor Probes (VSPs) .

While DiSBAC2(3) can function as a standalone potentiometric probe, its dynamic range in isolation is often inferior to DiBAC4(3) due to lower quantum yield and solubility limits. However, when paired with the coumarin-lipid donor CC2-DMPE , the system achieves a ratiometric readout that significantly enhances signal-to-noise (SNR) and dynamic range, enabling the detection of membrane potential (


) changes with a sensitivity of approximately 1% ratio change per mV .

This guide evaluates the dynamic range of DiSBAC2(3) in both configurations, compares it against industry standards, and provides a validated protocol for maximizing sensitivity.

Mechanism of Action: The Translocation Driver

To optimize dynamic range, one must understand the physical chemistry driving the signal. DiSBAC2(3) is a lipophilic anion. Its distribution across the plasma membrane is governed by the Nernst equation.[1]

The FRET Advantage

In the FRET configuration, sensitivity is derived from distance-dependent energy transfer rather than bulk accumulation.

  • Resting State (Hyperpolarized): The cell interior is negative relative to the exterior. The anionic DiSBAC2(3) is electrostatically repelled to the outer leaflet of the plasma membrane. Here, it resides in close proximity (<10 nm) to the membrane-bound donor, CC2-DMPE (anchored to the outer leaflet). Result: High FRET (High Acceptor Fluorescence, Low Donor Fluorescence).

  • Depolarized State: As the interior becomes less negative, the repulsive force weakens. DiSBAC2(3) translocates to the inner leaflet of the membrane. This increases the physical distance from the immobile CC2-DMPE donor. Result: Low FRET (Low Acceptor Fluorescence, High Donor Fluorescence).

This "leaflet-hopping" mechanism is faster (sub-second) than the bulk cytosolic accumulation required by single-intensity dyes like DiBAC4(3).

Mechanistic Diagram

G cluster_membrane Plasma Membrane Cross-Section OuterLeaflet Outer Leaflet (CC2-DMPE Donor Fixed) DiSBAC_Out DiSBAC2(3) Accumulates at Outer Leaflet OuterLeaflet->DiSBAC_Out Proximity (<10nm) InnerLeaflet Inner Leaflet (Cytosolic Face) Resting Resting Potential (-60mV to -90mV) Resting->DiSBAC_Out Electrostatic Repulsion from Cytosol Depolarization Depolarization (Activation/Block) DiSBAC_In DiSBAC2(3) Translocates to Inner Leaflet Depolarization->DiSBAC_In Reduced Repulsion DiSBAC_Out->DiSBAC_In Translocation (Rate Limiting Step) HighFRET High FRET Signal (High Red / Low Blue) DiSBAC_Out->HighFRET Energy Transfer LowFRET Low FRET Signal (Low Red / High Blue) DiSBAC_In->LowFRET Distance Increase (>10nm)

Caption: Figure 1. The FRET mechanism relies on the voltage-dependent translocation of anionic DiSBAC2(3) between membrane leaflets, modulating energy transfer efficiency from the fixed CC2-DMPE donor.

Comparative Performance Analysis

The following table contrasts DiSBAC2(3) (in FRET mode) against the most common alternatives.

Table 1: Dynamic Range and Performance Matrix

FeatureDiSBAC2(3) + CC2-DMPE (FRET) DiBAC4(3) (Single Dye) FLIPR Membrane Potential (FMP) Fast Dyes (e.g., di-4-ANEPPS)
Primary Readout Ratiometric (460nm / 560nm)Single Intensity (516nm)Single Intensity (Red/Blue)Ratiometric (Spectral Shift)
Dynamic Range High (~1% Ratio change / mV)Medium (~1%

F / mV)
High (Proprietary quenchers)Very Low (<0.1% / mV in bulk)
Response Time Sub-second (Leaflet translocation)Slow (Seconds to Minutes)IntermediateMicrosecond (Electrochromic)
Artifact Resistance Excellent (Ratiometric cancels volume/cell density errors)Poor (Sensitive to cell density & dye loading)Good Poor (Low signal requires averaging)
Throughput Suitability Ideal for HTS (384/1536 well)Good for flow cytometry/microscopyIdeal for HTSLow (Single cell imaging)
Cost High (Requires two components)LowHigh (Kit based)Medium
Critical Insight: Why Choose DiSBAC2(3)?

While DiBAC4(3) is cheaper and simpler, it suffers from "drift" and well-to-well variability in plate-based assays. DiSBAC2(3) FRET is the superior choice for High-Throughput Screening (HTS) of ion channels because the ratiometric data normalizes for variations in cell number and dye loading, effectively "purifying" the voltage signal.

Experimental Protocol: Maximizing Dynamic Range

To achieve the theoretical 1% per mV sensitivity, strict adherence to loading protocols is required. DiSBAC2(3) is hydrophobic and prone to precipitation and binding to serum proteins.

Phase 1: Reagent Preparation
  • DiSBAC2(3) Stock: Dissolve to 10-20 mM in anhydrous DMSO. Store at -20°C, desiccated.

  • CC2-DMPE Stock: Dissolve to 5 mM in DMSO.

  • Loading Buffer: MUST be Serum-Free. (e.g., HBSS or VP-SS). Serum albumin binds oxonols and kills the signal.

  • VABSC-1 (Optional): A background suppressor dye that reduces extracellular fluorescence, enhancing the dynamic range.

Phase 2: The FRET Loading Workflow

Protocol Start Adherent Cells (Confluent Monolayer) Wash1 Wash 2x Serum-Free Buffer Start->Wash1 LoadDonor Load CC2-DMPE (2-5 µM, 30 min @ RT) Wash1->LoadDonor Wash2 Wash 2x Remove Excess Donor LoadDonor->Wash2 LoadAcceptor Load DiSBAC2(3) (2-10 µM, 30 min @ RT) Wash2->LoadAcceptor Read Read Plate Ex: 405nm Em1: 460nm (Donor) Em2: 560nm (Acceptor) LoadAcceptor->Read Do NOT Wash (Equilibrium Dye)

Caption: Figure 2. Sequential loading protocol. Note that DiSBAC2(3) is NOT washed off; it must remain in equilibrium with the extracellular solution.

Phase 3: Detailed Steps for Optimization
  • Donor Loading (CC2-DMPE):

    • Prepare a 2-5 µM solution in serum-free buffer.

    • Add to washed cells. Incubate 30 mins at Room Temperature (RT) in the dark.

    • Crucial Step: Wash cells 2x after this step. Excess donor in the supernatant contributes to background noise without participating in FRET.

  • Acceptor Loading (DiSBAC2(3)):

    • Prepare 2-10 µM DiSBAC2(3) in serum-free buffer.

    • Tip: If background is high, add VABSC-1 (250 µM) to this solution.

    • Add to cells.[2] Incubate 30 mins at RT.

    • Do NOT Wash. DiSBAC2(3) is a mobile ion; washing it away destroys the Nernstian equilibrium required for the assay.

  • Data Acquisition:

    • Excitation: 405 nm (Excites the Donor).[3]

    • Emission 1 (Blue): 460 nm (Donor emission).

    • Emission 2 (Orange): 560-580 nm (Acceptor FRET emission).

    • Calculation: Response Ratio =

      
      
      
    • Note: Upon depolarization, Donor increases and Acceptor decreases. Therefore, the Ratio Increases .

Troubleshooting & Validation

Common Failure Modes
  • Low Dynamic Range:

    • Cause: Serum presence. Fix: Ensure all wash/load buffers are 100% serum-free.

    • Cause: DiSBAC2(3) precipitation. Fix: Use Pluronic F-127 (0.02%) during stock dilution, but ensure it doesn't interfere with cell membrane.

  • High Background:

    • Cause: Excess extracellular DiSBAC2(3). Fix: Titrate dye concentration down (try 2 µM) or use VABSC-1 suppressor.

Self-Validating Control

Every plate should include a High Potassium (High K+) control.

  • Add a buffer containing 60mM - 90mM KCl.

  • This clamps the membrane potential to near 0 mV (depolarization).

  • Success Criteria: You should observe a >50% change in the Emission Ratio compared to buffer control. If this response is absent, the cells are unhealthy or the dye system is compromised.

References

  • Gonzalez, J. E., & Tsien, R. Y. (1995). Voltage sensing by fluorescence resonance energy transfer in single cells. Biophysical Journal.

  • Thermo Fisher Scientific. Voltage Sensor Probes (VSP) Technical Guide. Thermo Fisher User Guide.

  • AAT Bioquest. DiSBAC2(3) Product Information & Protocols. AAT Bioquest Technical Library.

  • Wolff, C., et al. (2003). Comparative study of membrane potential-sensitive fluorescent probes and their use in ion channel screening assays. Journal of Biomolecular Screening.

  • Maher, M. P., et al. (2001). General voltage-sensitive probe (VSP) assays for ligand-gated ion channels. Combinatorial Chemistry & High Throughput Screening.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Einecs 256-325-5 (DiSBAC₂(3))

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper handling and disposal procedures for Einecs 256-325-5 , chemically identified as Bis(1,3-diethylthiobarbituric acid)trimethine oxonol (commonly known as DiSBAC₂(3) ).

Executive Summary & Chemical Identity

This compound is not a generic buffer; it is DiSBAC₂(3) , a lipophilic, voltage-sensitive fluorescent probe used primarily in membrane potential assays (e.g., FLIPR® assays).

Because this reagent is highly bioactive (designed to intercalate into cellular membranes) and classified as WGK 3 (Severely Hazardous to Water) , it requires a "Zero-Discharge" approach.[1] It must never be poured down the sink, even in diluted assay buffers.[1]

Identifier Value
Common Name DiSBAC₂(3) / Bis-oxonol
Chemical Name Bis(1,3-diethylthiobarbituric acid)trimethine oxonol
CAS Number 47623-98-3
EC / EINECS 256-325-5
Molecular Formula C₁₉H₂₄N₄O₄S₂
Hazards WGK 3 (Severe Water Hazard), Combustible Solid

The Scientific Rationale: Why Standard Disposal Fails

As scientists, we must understand the mechanism of the hazard to mitigate it effectively.[1]

  • Bioaccumulation Potential: DiSBAC₂(3) is an anionic lipophilic dye .[1] Its experimental utility comes from its ability to move rapidly between the aqueous phase and the lipid bilayer.[1] This same property means it readily bioaccumulates in aquatic organisms if released into the water table, crossing gill and cell membranes effortlessly.[1]

  • Persistence: The thiobarbituric acid core is chemically stable.[1] While bleach (hypochlorite) can destroy the chromophore (bleaching the color), it does not necessarily mineralize the molecule into harmless salts.[1] The resulting degradation products may still possess ecotoxicity.[1]

  • Assay Interference: In high-throughput labs, trace contamination of DiSBAC₂(3) in shared waste lines or glassware can alter the baseline fluorescence of subsequent voltage-gated ion channel assays.[1] Strict segregation is a self-validating quality control measure.[1]

Step-by-Step Disposal Protocols

Scenario A: Pure Solid Reagent (Expired/Spilled)

Context: You have an old vial of powder or a spill on the bench.

  • Containment: Do not sweep dry dust (risk of inhalation/sensitization).[1] Wet the spill slightly with DMSO or ethanol to prevent aerosolization, then wipe with absorbent pads.[1]

  • Packaging: Place the vial or contaminated pads into a sealed hazardous waste bag (polyethylene).

  • Labeling: Mark as "Solid Hazardous Waste - Toxic Organic (Sulfur/Nitrogen Heterocycle)." [1]

  • Disposal Method: High-Temperature Incineration (with afterburner and scrubber).[1]

    • Why: The sulfur content (

      
      ) generates SOx upon combustion; standard municipal incineration is insufficient.[1]
      
Scenario B: Concentrated Stock Solutions (DMSO/Ethanol)

Context: 10 mM - 100 mM stock solutions prepared for assays.

  • Segregation: Never mix with aqueous acid waste or oxidizers.[1]

  • Collection: Pour into a dedicated Halogenated Solvent Waste container (if dissolved in DMSO/Chloroform) or Non-Halogenated Solvent Waste (if in Ethanol).[1]

    • Note: Although DiSBAC₂(3) is not halogenated, DMSO streams are often treated as halogenated in some jurisdictions due to sulfur content.[1] Check local EHS codes.

  • Disposal Method: Fuel blending or Incineration.[1]

Scenario C: Dilute Assay Waste (Microplates with Cells)

Context: The most common workflow. 96/384-well plates containing cells, saline buffer, and ~1-10 µM dye.

Crucial Warning: Do not bleach and pour down the drain.[1]

  • Deactivation (Biologicals): Add 10% household bleach (sodium hypochlorite) to the wells to kill the biologicals (cells/bacteria).[1]

    • Observation: The solution will likely lose its orange/red fluorescence and turn clear/pale yellow.[1] This indicates chromophore destruction, NOT chemical safety. [1]

  • Collection: Aspirate the liquid into a "Quenched Aqueous Chemical Waste" carboy.

    • Do not use the standard "Bio-Liquid" drain disposal route.[1]

  • Solids: The microplates themselves are now chemically contaminated solid waste.[1] Bag them for Chemical Incineration .

Visualizing the Waste Stream

The following decision tree illustrates the logic flow for segregating this compound waste to ensure compliance and safety.

Disposal_Protocol Start Waste Source: this compound (DiSBAC2(3)) State_Check Determine Physical State Start->State_Check Solid Solid (Powder/Spill) State_Check->Solid Powder Liquid Liquid Solution State_Check->Liquid Solution Bin_Solid Container: Hazardous Solid Waste Solid->Bin_Solid Conc_Check Concentration Check Liquid->Conc_Check High_Conc High Conc. Stock (DMSO/Ethanol) Conc_Check->High_Conc >1 mM Low_Conc Dilute Assay Buffer (w/ Biologicals) Conc_Check->Low_Conc <100 µM Bin_Solvent Container: Organic Solvent Waste High_Conc->Bin_Solvent Deactivate Step 1: Add Bleach (10%) (Kills cells, destroys chromophore) Low_Conc->Deactivate Warning CRITICAL: Do NOT Drain Dispose (WGK 3 Hazard) Deactivate->Warning Bin_Aqueous Container: Quenched Chemical Waste Warning->Bin_Aqueous Incineration Final Fate: High-Temp Incineration Bin_Solvent->Incineration Bin_Aqueous->Incineration Bin_Solid->Incineration

Figure 1: Segregation logic for DiSBAC₂(3). Note the convergence on Incineration to prevent aquatic release.

Regulatory & Safety Data

ParameterSpecificationAuthority/Source
Water Hazard Class WGK 3 (Highly hazardous to water)German Administrative Regulation (VwVwS)
Storage Class 11 (Combustible Solids)TRGS 510
Signal Word Warning GHS / CLP
Hazard Statements H411 (Toxic to aquatic life with long-lasting effects)CLP Regulation (EC) No 1272/2008
PPE Requirement Nitrile gloves (0.11mm), Safety Goggles, Lab CoatEN 374 / NIOSH
Emergency Response (Spills)
  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[1]

  • Skin Contact: Wash with soap and copious water.[1] The dye is lipophilic and will stain skin rapidly; use PEG-400 or ethanol for initial removal, followed by soap.[1]

  • Eye Contact: Flush for 15 minutes. Remove contact lenses.[1][2]

References

  • European Chemicals Agency (ECHA). EC Inventory: Bis(1,3-diethylthiobarbituric acid)trimethine oxonol (EC 256-325-5). [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: DiSBAC2(3) (CID 5352062). [Link][1]

Sources

Operational Safety Guide: Handling Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (Einecs 256-325-5)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Einecs 256-325-5 , chemically identified as Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (CAS: 41556-26-7), is a Hindered Amine Light Stabilizer (HALS) widely used to prevent polymer degradation. While chemically stable, its handling presents two critical risks that require strict mitigation:

  • Skin Sensitization (H317): This is a career-ending hazard for researchers. Repeated low-level exposure can induce Type IV hypersensitivity. Once sensitized, a researcher may be unable to handle this or structurally similar HALS agents without severe allergic reactions.

  • Acute/Chronic Aquatic Toxicity (H400/H410): The substance is highly toxic to aquatic life with long-lasting effects.[1] Laboratory waste streams must be strictly segregated to prevent environmental release and regulatory non-compliance.

This guide moves beyond generic "safety advice" to provide a self-validating protocol based on the physicochemical properties of sebacate esters.

Risk Assessment & PPE Logic (The "Why")

The Lipophilic Challenge

Sebacate esters are lipophilic (fat-loving). This physical property dictates that latex gloves are insufficient . The sebacate backbone can swell and permeate natural rubber lattices, carrying the active amine moiety to the skin surface.

PPE Selection Matrix

The following table synthesizes permeation data and hazard codes into actionable equipment choices.

Body ZoneRecommended EquipmentTechnical Rationale (Causality)
Hand Protection Nitrile (≥ 0.11 mm) or Laminate Film (Silver Shield) Nitrile offers superior resistance to ester-based permeation compared to latex. Thickness is critical; thin "exam" gloves (<0.08mm) provide <15 mins protection against pure substance.
Respiratory P95/P100 Particulate Filter (if aerosolized)The substance has low vapor pressure (viscous liquid). Inhalation risk is negligible unless spraying or heating, which generates mist.
Ocular Chemical Goggles (Indirect Vent)Viscous liquids cling. If a splash occurs, standard safety glasses allow seepage around the frames. Goggles provide a sealed barrier.
Dermal Tyvek® Lab Coat (Disposable)Cotton lab coats absorb lipophilic liquids, creating a "poultice" effect that holds the sensitizer against the skin/clothes.
PPE Decision Logic (Visualization)

The following diagram illustrates the decision pathway for selecting PPE based on the specific laboratory operation.

PPE_Selection Start Operation Type Weighing Weighing/Transfer (Viscous Liquid) Start->Weighing Heating Heating/Synthesis (>60°C) Start->Heating Spraying Spraying/Coating Start->Spraying Gloves_Std Gloves: Nitrile (0.11mm) Weighing->Gloves_Std Low Permeation Risk Resp_None Respiratory: Fume Hood Only Weighing->Resp_None Low Vapor Pressure Gloves_Heavy Gloves: Laminate/Heavy Nitrile Heating->Gloves_Heavy Thermal/Chem Risk Resp_Mask Respiratory: Half-Mask (OV/P100) Heating->Resp_Mask Vapor Generation Spraying->Gloves_Heavy High Exposure Spraying->Resp_Mask Aerosol Risk

Caption: Decision tree for PPE selection based on operational energy input and exposure risk.

Operational Protocol: Handling & Transfer

Pre-Work Verification

Before opening the container, verify the "Three C's":

  • Compatibility: Ensure no strong oxidizers are in the immediate workspace.

  • Containment: Verify fume hood airflow (>0.5 m/s).

  • Clearance: Clear the deck of absorbent materials (paper towels) that could retain spills.

Viscous Liquid Transfer (The "Stringing" Hazard)

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate is viscous. A common contamination vector is the "string" of liquid that trails from a pipette or bottle lip, landing on the bench or gloves.

Protocol:

  • Don PPE: Put on nitrile gloves. Inspect for micro-tears by inflating them slightly.

  • Staging: Place a disposable weighing boat or aluminum foil mat inside the balance draft shield.

  • Transfer: Use a positive-displacement pipette or a glass syringe. Avoid standard air-displacement pipettes, which are inaccurate with viscous fluids.

  • The "Wipe" Technique: Have a lint-free wipe dampened with ethanol ready. Immediately after dispensing, wipe the tip/rim to break the viscous string.

  • Double-Glove Doffing: If the outer gloves are splashed, doff them immediately using the "beak" method (peeling from the wrist without touching the skin) and replace.

Emergency Response & Disposal

Skin Exposure (Immediate Action)

If skin contact occurs, do not use solvents (acetone/ethanol) to clean the skin. Solvents thin the skin's lipid barrier and drive the HALS chemical deeper into the dermis, accelerating sensitization.

  • Wash: Use copious amounts of soap and cool water for 15 minutes.

  • Monitor: Watch for redness or itching (contact dermatitis) over the next 24-48 hours.

Spills and Environmental Protection

Due to H410 (Very toxic to aquatic life), this substance must never enter the drainage system.

Spill Workflow:

  • Isolate: Mark the area.

  • Absorb: Use inert absorbent (vermiculite or sand). Do not use sawdust (potential reaction/fire risk).

  • Solvent Clean: Wipe the residue with Ethanol or Acetone only after the bulk material is removed.

  • Disposal: Collect all wipes and absorbent in a container labeled "Hazardous Waste - Marine Pollutant."

Operational Workflow Diagram

Handling_Workflow Preparation 1. Preparation Check Fume Hood Don Nitrile Gloves Transfer 2. Transfer Use Glass Syringe Wipe Drips Immediately Preparation->Transfer Contamination Contamination Check Did liquid touch gloves? Transfer->Contamination Clean 3. Clean Up Wipe tools with Ethanol Dispose wipes as HazWaste Contamination->Clean No Doff Change Gloves Immediate Doffing Contamination->Doff Yes Doff->Transfer Re-Don Gloves

Caption: Step-by-step workflow emphasizing immediate glove replacement upon contamination.

References

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (EC 256-325-5). Retrieved from [Link]

  • BASF. (2023).[1] Safety Data Sheet: Tinuvin 292 (Mixture containing EC 256-325-5). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.